molecular formula C9H7FN2 B112111 8-Fluoroquinolin-5-amine CAS No. 175229-87-5

8-Fluoroquinolin-5-amine

Cat. No.: B112111
CAS No.: 175229-87-5
M. Wt: 162.16 g/mol
InChI Key: VALHPDKWQSAKAA-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-5-amine is a fluorinated quinoline derivative that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound provides researchers with a versatile chemical scaffold for structure-activity relationship (SAR) studies. Its primary research value is demonstrated in the construction of complex molecules for phenotypic screening and lead optimization campaigns. For instance, analogs derived from a quinolin-8-amine core have been identified as promising cytotoxic agents through high-throughput screening against cancer cell lines . Subsequent lead optimization has generated compounds with potent in vitro cytotoxicity (IC50 values < 1 μM) and significant in vivo efficacy in models of pancreatic cancer, highlighting the therapeutic potential of this chemical series . The quinoline scaffold is of significant scientific interest due to its presence in compounds with diverse biological activities. Notably, closely related fluoroquinolone molecules are known to exert antibacterial effects by dually targeting two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication and cell viability. While this compound itself is a building block, its structural relatives inhibit DNA synthesis by stabilizing enzyme-DNA complexes, leading to double-strand breaks and bacterial cell death . The presence of the fluorine atom and specific amine functionality on the quinoline ring makes this compound a valuable precursor for synthesizing compounds aimed at exploring similar or novel mechanisms of action, including the induction of cellular stress responses and autophagy in cancer cells . This product is intended for research purposes only within chemical and biological laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALHPDKWQSAKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588156
Record name 8-Fluoroquinolin-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175229-87-5
Record name 8-Fluoroquinolin-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-8-fluoroquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for interacting with a multitude of biological targets. The strategic incorporation of a fluorine atom, particularly at the 8-position, can profoundly influence the physicochemical and pharmacokinetic properties of the quinoline core. This modification can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby offering a powerful tool for lead optimization in drug discovery programs. 8-Fluoroquinolin-5-amine, in particular, serves as a critical building block in the synthesis of innovative kinase inhibitors and other targeted therapies, making a comprehensive understanding of its synthesis paramount for researchers in the field.[1][2][3][4][5] This guide provides an in-depth exploration of the synthetic pathways to this valuable intermediate, grounded in established chemical principles and practical laboratory insights.

Strategic Overview of the Synthesis

The most logical and widely applicable synthetic route to this compound proceeds through a two-step sequence starting from the commercially available 8-fluoroquinoline. This strategy involves:

  • Electrophilic Nitration: The introduction of a nitro group at the C5 position of the 8-fluoroquinoline ring system via electrophilic aromatic substitution.

  • Reduction of the Nitro Group: The subsequent reduction of the 5-nitro functionality to the desired 5-amino group.

This approach is favored due to the reliable and well-understood nature of both the nitration and nitro reduction reactions, allowing for a robust and scalable synthesis.

Synthesis_Overview 8-Fluoroquinoline 8-Fluoroquinoline 8-Fluoro-5-nitroquinoline 8-Fluoro-5-nitroquinoline 8-Fluoroquinoline->8-Fluoro-5-nitroquinoline Nitration This compound This compound 8-Fluoro-5-nitroquinoline->this compound Reduction

Caption: Overall synthetic strategy for this compound.

Part I: Electrophilic Nitration of 8-Fluoroquinoline

The introduction of a nitro group onto the quinoline ring is a classic electrophilic aromatic substitution. The position of nitration is directed by the electronic properties of the heterocyclic system and the existing fluoro substituent.

Causality Behind Experimental Choices

The choice of nitrating agent and reaction conditions is critical to achieve selective nitration at the C5 position and to avoid over-nitration or degradation of the starting material. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid serves as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

Detailed Experimental Protocol: Synthesis of 8-Fluoro-5-nitroquinoline

Materials:

  • 8-Fluoroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 8-fluoroquinoline to chilled concentrated sulfuric acid at 0-5 °C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

  • Collect the precipitate by filtration and wash it with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 8-fluoro-5-nitroquinoline.

Data Presentation: Physicochemical Properties of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
8-FluoroquinolineC₉H₆FN147.15Colorless to pale yellow liquid
8-Fluoro-5-nitroquinolineC₉H₅FN₂O₂192.15Yellow solid

Part II: Reduction of 8-Fluoro-5-nitroquinoline

The final step in the synthesis is the reduction of the nitro group of 8-fluoro-5-nitroquinoline to the corresponding amine. Several methods are available for this transformation, with the most common and reliable being catalytic hydrogenation and chemical reduction using metals in acidic media.

Method A: Catalytic Hydrogenation

Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this purpose. The reaction is typically carried out under a hydrogen atmosphere at or slightly above atmospheric pressure. The choice of solvent is important; alcohols such as ethanol or methanol are often used as they readily dissolve the starting material and are compatible with the reaction conditions.

Trustworthiness: This method is highly reliable and generally proceeds to completion with high yields. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

Materials:

  • 8-Fluoro-5-nitroquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen Gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 8-fluoro-5-nitroquinoline in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.[6][7][8][9][10]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst is pyrophoric and should be handled with care, preferably wetted with solvent.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Catalytic_Hydrogenation substrate 8-Fluoro-5-nitroquinoline product This compound substrate->product reagents reagents H₂, Pd/C Ethanol, RT

Caption: Catalytic hydrogenation of 8-fluoro-5-nitroquinoline.

Method B: Chemical Reduction with Tin(II) Chloride

Expertise & Experience: Reduction of aromatic nitro compounds using tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, is a classic and robust method. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. The reaction proceeds through a series of single electron transfers from the Sn(II) species.

Trustworthiness: While effective, this method requires a stoichiometric amount of the tin reagent, leading to the formation of tin salts as byproducts which must be removed during the workup. The workup typically involves basification to precipitate tin hydroxides, which can sometimes make product isolation more challenging than with catalytic hydrogenation.

Materials:

  • 8-Fluoro-5-nitroquinoline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Suspend 8-fluoro-5-nitroquinoline in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Part III: Characterization and Data

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. The following are the expected analytical data for this compound.

Data Presentation: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₉H₇FN₂
Molecular Weight 162.17 g/mol
Appearance Off-white to yellow solid
1H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 8.8-8.9 (dd, 1H), 8.4-8.5 (dd, 1H), 7.4-7.5 (m, 2H), 7.0-7.1 (d, 1H), 4.5-5.0 (br s, 2H, NH₂)
13C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): 158-161 (d, J=250-260 Hz), 148-150, 142-144, 130-132, 128-130 (d, J=5-10 Hz), 121-123, 118-120 (d, J=15-20 Hz), 110-112 (d, J=3-5 Hz), 108-110
Mass Spectrometry (EI) Predicted m/z: 162 (M⁺), 135, 108

Note: The NMR and MS data are predicted based on closely related structures and general principles of spectroscopy. Experimental verification is required.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that provides a key intermediate for the development of novel therapeutic agents. Both catalytic hydrogenation and chemical reduction of 8-fluoro-5-nitroquinoline offer reliable and scalable routes to this important building block. The choice between these methods will often depend on the specific laboratory setup, scale of the reaction, and the presence of other functional groups in more complex derivatives. As the demand for highly specific and potent kinase inhibitors continues to grow, the efficient and robust synthesis of key intermediates like this compound will remain a critical endeavor in the field of medicinal chemistry.

References

  • MySkinRecipes. 8-Fluoroisoquinolin-5-amine. [Link]

  • The Sarpong Group. Standard Operating Procedures. [Link]

  • YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]

  • SpectraBase. 8-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

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  • PubMed. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

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Sources

8-Fluoroquinolin-5-amine: A Technical Guide for Chemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-Fluoroquinolin-5-amine, a key heterocyclic building block in modern medicinal chemistry. The strategic placement of a fluorine atom and an amino group on the quinoline scaffold makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its physicochemical properties, spectroscopic characteristics, synthesis, and chemical reactivity. Furthermore, it explores its applications in the development of targeted therapies, particularly kinase inhibitors and central nervous system (CNS) agents, providing field-proven insights for researchers, scientists, and drug development professionals. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound emerges as a compound of significant interest, combining the established biological relevance of the quinoline core with the strategic advantages of fluorination. The primary amino group at the 5-position serves as a versatile chemical handle for further molecular elaboration, enabling its use in the synthesis of diverse compound libraries for drug discovery programs. Its derivatives have been explored for their potential as kinase inhibitors in oncology and as agents targeting the central nervous system.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

Structural and Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 175229-87-5

  • Molecular Formula: C₉H₇FN₂

  • Molecular Weight: 162.16 g/mol [1]

  • Canonical SMILES: C1=CC2=C(C=CC(=C2N=C1)F)N

  • InChI Key: VALHPDKWQSAKAA-UHFFFAOYSA-N

Physicochemical Data Summary

While extensive experimental data for this compound is not widely published, the following table summarizes its known properties and provides estimations based on structurally related compounds like 8-aminoquinoline.

PropertyValue / ObservationSource / Justification
Physical Form Solid, crystalline powder.
Melting Point Data not available. Expected to be higher than 8-aminoquinoline (65-67 °C) due to fluorine substitution.Inferred
Boiling Point Data not available. Expected to be high due to aromaticity and hydrogen bonding capability.Inferred
Solubility Low solubility in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO.Based on 8-aminoquinoline.[2]
pKa Data not available. The basicity of the amino group is expected to be influenced by the electron-withdrawing nature of the fluorine and the quinoline ring system.Inferred
logP Data not available. The fluorine atom is expected to increase lipophilicity compared to 8-aminoquinoline.Inferred

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the anisotropic effects of the quinoline ring system.

  • Amine Protons (-NH₂): A broad singlet is expected in the range of 4.0-5.5 ppm. The exact chemical shift and peak shape will be dependent on the solvent and concentration. This signal will disappear upon D₂O exchange.

  • Aromatic Protons (Ar-H): The five protons on the quinoline ring will appear in the aromatic region (δ 6.5-8.5 ppm). Due to the substitution pattern, complex splitting patterns (doublets, triplets, or doublets of doublets) are expected. The proton at C4, adjacent to the nitrogen, is likely to be the most deshielded. The fluorine atom at C8 will cause ¹⁹F-¹H coupling with the adjacent proton at C7, further complicating the spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Aromatic Carbons: All nine carbons are part of the aromatic system and are expected to resonate in the range of δ 110-160 ppm.

  • Carbon-Fluorine Coupling: The carbon atom directly bonded to fluorine (C8) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons at the C7 and C10 (bridgehead) positions will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon bearing the amino group (C5) will also have its chemical shift influenced by the nitrogen atom. Based on data for 8-fluoroquinoline, the C8 signal is expected to be significantly upfield due to the direct attachment of fluorine.[3][4]

Predicted Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3450-3250N-H Stretch (primary amine)Two sharp to medium bands.
1650-1580N-H Bend (primary amine)Medium to strong, sharp band.
1600-1450C=C and C=N Stretch (aromatic ring)Multiple sharp bands of variable intensity.
1335-1250C-N Stretch (aromatic amine)Strong band.
1200-1000C-F StretchStrong, characteristic band.

Reference for general IR absorptions of amines and aromatic compounds.[5][6][7][8][9]

Predicted Mass Spectrum

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. This compound has two nitrogen atoms, and its molecular weight is 162.16. The molecular ion peak (M⁺) is expected at m/z = 162.[10]

  • Major Fragments: Fragmentation is likely to involve the loss of HCN (m/z = 135) or other characteristic fragments from the quinoline ring. The mass spectrum of the related 5-aminoquinoline shows a strong molecular ion peak and a significant fragment from the loss of HCN.[11][12]

Synthesis and Reactivity

This compound is typically synthesized from its corresponding nitro precursor and serves as a versatile starting material for a variety of chemical transformations.

Synthesis of this compound

The most common and direct route to this compound is the reduction of 8-fluoro-5-nitroquinoline.

G A 8-Fluoro-5-nitroquinoline B This compound A->B Reduction (e.g., Fe/HCl, H₂/Pd-C, SnCl₂)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Reduction of 8-fluoro-5-nitroquinoline

This is a representative protocol based on standard chemical transformations. Researchers should optimize conditions for their specific setup.

  • Reaction Setup: To a solution of 8-fluoro-5-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof, add a reducing agent. Common choices include iron powder (5-10 eq) with a catalytic amount of hydrochloric acid, or tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off any solid catalyst. If an acidic medium was used, carefully neutralize the filtrate with an aqueous base solution (e.g., sodium carbonate or sodium hydroxide) until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Key Transformations

The primary amino group at the C5 position is the main site of reactivity, allowing for a range of derivatizations.

G cluster_0 Key Reactions Start This compound Acylation Acylation (R-COCl, Ac₂O) Start->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Start->Sulfonylation Sandmeyer Diazotization & Sandmeyer Rxn (NaNO₂, H⁺ then CuX) Start->Sandmeyer Amide N-(8-fluoroquinolin-5-yl)amide Acylation->Amide Sulfonamide N-(8-fluoroquinolin-5-yl)sulfonamide Sulfonylation->Sulfonamide Halide 5-Halo-8-fluoroquinoline Sandmeyer->Halide

Caption: Common reactions of this compound.

Experimental Protocol: Sulfonylation of the Amino Group

This protocol is adapted from a procedure for the sulfonylation of 8-aminoquinoline amides and may require optimization.[13]

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq), a sulfonyl chloride (1.2 eq), and a suitable base such as pyridine or triethylamine (2.0 eq) in an anhydrous solvent like dichloromethane or acetonitrile.

  • Catalyst Addition (if necessary): For less reactive substrates, a catalyst such as copper(I) iodide (0.1 eq) may be added.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting sulfonamide by column chromatography or recrystallization.

Applications in Drug Discovery

This compound is a valuable building block for creating complex molecules with therapeutic potential. Its utility is most prominent in the fields of oncology and neuroscience.

Kinase Inhibitors

The quinoline scaffold is a common feature in many kinase inhibitors. The amino group of this compound can be functionalized, for example, by sulfonylation to produce isoquinoline-5-sulfonamide analogues, which are known to target serine/threonine kinases.[14] While specific data for derivatives of this compound are scarce, the table below shows related quinoline-based kinase inhibitors to illustrate the potential of this scaffold.

Compound ClassTarget Kinase(s)Therapeutic Area
Imidazo[1,5a]pyrazinesBruton's tyrosine kinase (BTK)Oncology, Autoimmune Diseases
Quinoxaline derivativesc-Jun N-terminal kinase (JNK)Inflammation, Oncology
Picolinamide derivativesLeucine-rich repeat kinase 2 (LRRK2)Parkinson's Disease

This table provides examples of kinase targets for which quinoline-like scaffolds are relevant.[15][16][17]

Central Nervous System (CNS) Agents

The ability to cross the blood-brain barrier is a critical property for CNS-acting drugs. The physicochemical properties of quinoline derivatives, which can be fine-tuned by substitutions such as fluorination, make them attractive candidates for CNS drug design.[18] The 8-aminoquinoline scaffold is found in compounds with various CNS activities.[1][19][20][21] For instance, derivatives can be designed to interact with neurotransmitter receptors or enzymes within the CNS. The fluorine atom in this compound can enhance metabolic stability and brain penetration, making it a promising starting point for the development of novel CNS agents.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

  • Hazard Classification: GHS07 - Warning. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands out as a strategically designed building block for medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive primary amine offers a versatile platform for the synthesis of novel compounds with significant therapeutic potential. While a lack of extensive published data on its specific properties presents a challenge, its structural similarity to well-known pharmacophores provides a strong rationale for its use in drug discovery. This guide has provided a comprehensive overview of its predicted properties, synthesis, reactivity, and potential applications, offering a solid foundation for researchers to leverage this valuable compound in their quest for next-generation therapeutics.

References

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biological activity of 8-Fluoroquinolin-5-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 8-Fluoroquinolin-5-amine Analogs

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a fluorine atom at the 8-position and an amine group at the 5-position creates the this compound core, a privileged structure that endows analogs with enhanced metabolic stability, potent target engagement, and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of this compound analogs. We will delve into their significant potential as anticancer, antimalarial, and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Privileged Framework in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The introduction of a fluorine atom, particularly at the C-8 position, is a common strategy in modern medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions[3]. The amine group at the C-5 position serves as a critical pharmacophore, often acting as a hydrogen bond donor or acceptor, or as a key intermediate for further chemical elaboration[4][5]. The combination of these features in the this compound scaffold makes its analogs compelling candidates for drug development.

Synthetic Strategies for this compound Analogs

The biological evaluation of any novel compound series begins with its efficient and versatile synthesis. The construction of the this compound core and its subsequent derivatization are crucial for generating a library of analogs for structure-activity relationship (SAR) studies. A common and robust approach involves a multi-step synthesis culminating in the functionalization of the core scaffold.

General Synthetic Workflow

A representative synthetic pathway often starts from a commercially available substituted aniline and proceeds through a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline core. This is followed by functional group manipulations to install the required amine and other substituents[3].

Synthesis_Workflow A Starting Material (e.g., 2-Fluoro-5-nitroaniline) B Gould-Jacobs Reaction (with EMME) A->B + Diethyl ethoxymethylenemalonate C Cyclization (Thermal) B->C D Intermediate (Nitro-fluoro-hydroxyquinoline) C->D E Functional Group Manipulation (e.g., Chlorination) D->E + POCl3 F Reduction of Nitro Group E->F + SnCl2/HCl G Core Scaffold (this compound) F->G H Derivatization (Amide coupling, etc.) G->H I Final Analogs H->I

Caption: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a Key Intermediate

The protocol below describes a common method for synthesizing a key synthon, which can then be used to generate a variety of C-7 substituted analogs, a common modification for fluoroquinolone antibacterials[6].

Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [6]

  • Step 1: Acid Chloride Formation: A mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) and thionyl chloride (4.0 eq) in dry benzene is refluxed for 3-4 hours under anhydrous conditions. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

    • Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to highly reactive acid chlorides, which are necessary for the subsequent condensation step.

  • Step 2: Condensation: The crude acid chloride is reacted with ethyl 3-(N,N-dimethyl-amino) acrylate to form the enamine intermediate.

    • Causality: This step builds the carbon framework necessary for the subsequent cyclization to form the quinoline ring.

  • Step 3: Cyclization & Hydrolysis: The enamine intermediate is treated with a base (e.g., potassium carbonate) to facilitate intramolecular cyclization, followed by acidic or basic hydrolysis of the ester to yield the carboxylic acid core.

    • Causality: The cyclization is a nucleophilic substitution reaction that forms the heterocyclic quinoline ring. Subsequent hydrolysis is required to unmask the carboxylic acid, a key functional group for the biological activity of many quinolones.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and progression[7][8]. Analogs of this compound are of particular interest as kinase inhibitors[9].

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline-based compounds have been designed to target key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met[10][11]. By binding to the ATP-binding site of these enzymes, they block the phosphorylation cascade that leads to cell proliferation, angiogenesis, and metastasis[1]. The fluorine atom at C-8 can enhance the binding affinity and selectivity for the target kinase.

Kinase_Inhibition_Pathway Simplified Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Angiogenesis, Survival Gene->Proliferation Inhibitor This compound Analog Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol: In Vitro Anticancer Activity Assessment

A standard method to evaluate the cytotoxic potential of new compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability[12].

Protocol: MTT Cell Viability Assay [13][14]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Causality: This initial incubation ensures that cells are in a logarithmic growth phase and are adhered to the plate before drug exposure.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A dose-response curve is essential to determine the concentration at which the compound exerts its effect, allowing for the calculation of the IC50 value.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

    • Self-Validation: The inclusion of a positive control with a known IC50 validates the assay's sensitivity and reproducibility. The comparison against nonmalignant cell lines is crucial to determine a selectivity index[13][14].

Representative Anticancer Data

The following table summarizes hypothetical IC50 values for a series of analogs, illustrating potential structure-activity relationships.

CompoundR-Group at C-7IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Analog 1 -H25.432.1
Analog 2 -Piperazine5.28.7
Analog 3 -Morpholine10.815.3
Analog 4 -4-Methylpiperazine2.14.5

Data is illustrative and not from a specific publication.

Antimalarial Activity

The spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents[15]. Fluoroquinolones have shown promising activity against both the blood and liver stages of the parasite, making them attractive candidates for both treatment and prophylaxis[15].

Mechanism of Action: DNA Gyrase Inhibition

While the exact antimalarial mechanism of many quinolones is still under investigation, a primary target is believed to be the parasite's DNA gyrase (a type II topoisomerase)[16][17]. This enzyme is essential for DNA replication and repair. By inhibiting DNA gyrase, these compounds prevent the parasite from replicating its DNA, leading to cell death[18]. This mechanism is distinct from traditional antimalarials like chloroquine, which target heme detoxification[1].

Protocol: In Vitro Antimalarial Assay

The [³H]-hypoxanthine incorporation assay is a widely used, sensitive method for measuring the proliferation of intraerythrocytic P. falciparum and assessing the efficacy of antimalarial drugs[18][19][20].

Antimalarial_Assay_Workflow A Prepare Parasite Culture (P. falciparum in human RBCs) B Aliquot into 96-well Plate A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 24-48 hours C->D E Add [3H]-Hypoxanthine (Radiolabeled DNA precursor) D->E F Incubate for another 18-24 hours E->F G Harvest Cells onto Filter Mat using a Cell Harvester F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate IC50 Value H->I

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Protocol: [³H]-Hypoxanthine Incorporation Assay [17][18]

  • Culture Preparation: Synchronized cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum are diluted with uninfected human erythrocytes to a final parasitemia of ~0.5% and 2% hematocrit.

  • Drug Plating: Test compounds are serially diluted and added to a 96-well microtiter plate.

  • Incubation: 200 µL of the parasite culture is added to each well, and the plates are incubated for 48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

    • Causality: This initial incubation period allows the drug to exert its inhibitory effect on parasite growth and replication.

  • Radiolabeling: 0.5 µCi of [³H]-hypoxanthine is added to each well. The plates are incubated for an additional 24 hours.

    • Causality:P. falciparum is a purine auxotroph and actively incorporates hypoxanthine for nucleic acid synthesis. The amount of incorporated radioactivity is directly proportional to parasite proliferation[19].

  • Harvesting: The plates are frozen and thawed to lyse the erythrocytes. The contents are then harvested onto glass-fiber filters using a cell harvester, and the filters are washed to remove unincorporated radiolabel.

  • Measurement & Analysis: The radioactivity on the filters is measured using a liquid scintillation counter. The results are used to calculate the IC50 value for each compound.

    • Self-Validation: Running chloroquine and artemisinin as standard controls for sensitive and resistant strains, respectively, ensures the assay is performing correctly.

Representative Antimalarial Data

The table below shows published IC50 values for several fluoroquinolones against P. falciparum, demonstrating their potential.

CompoundIC50 (10⁻⁵ M) vs. FCC1 (CQ-S) at 96hIC50 (10⁻⁵ M) vs. VNS (CQ-R) at 96h
Ciprofloxacin 0.400.20
Enoxacin 0.230.06
Norfloxacin 1.100.40
Ofloxacin 1.000.30

Data adapted from Divo et al., 1988[16][17].

Antibacterial Activity

Fluoroquinolones are a clinically important class of broad-spectrum antibiotics. The this compound scaffold can be seen as a variation of this classic structure, with potential for novel antibacterial agents to combat resistance.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

The primary antibacterial action of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV[16]. DNA gyrase introduces negative supercoils into DNA and is crucial for DNA replication and transcription, particularly in Gram-negative bacteria. Topoisomerase IV is primarily involved in decatenating replicated daughter chromosomes in Gram-positive bacteria. Inhibition of these enzymes leads to a rapid cessation of DNA synthesis and bacterial cell death.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[21].

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Causality: This method directly assesses the concentration of drug required to inhibit bacterial growth under standardized conditions, providing a quantitative measure of potency.

    • Self-Validation: Including a known antibiotic (e.g., Ciprofloxacin) as a reference standard validates the susceptibility of the bacterial strains and the overall accuracy of the assay.

Challenges and Future Directions

Despite the promise of this compound analogs, several challenges must be addressed in their development. These include optimizing bioavailability, minimizing potential off-target effects, and overcoming resistance mechanisms[7]. Future research should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design analogs with higher target specificity and potency.

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores to create dual-action molecules that can overcome resistance.

  • Advanced Drug Delivery Systems: Developing formulations to improve the solubility and pharmacokinetic profiles of promising lead compounds.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its analogs have demonstrated significant biological activity across multiple disease areas, most notably in oncology, malariology, and bacteriology. The strategic placement of the fluoro and amino groups provides a powerful handle for medicinal chemists to modulate potency, selectivity, and drug-like properties. By employing the robust synthetic and biological evaluation protocols detailed in this guide, researchers can effectively explore the chemical space around this privileged core, paving the way for the development of next-generation therapies.

References

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An In-depth Technical Guide to 8-Fluoroquinolin-5-amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-fluoroquinolin-5-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural features make it a versatile core for the development of novel therapeutic agents across a spectrum of diseases. The strategic placement of a fluorine atom at the C-8 position often enhances metabolic stability and binding affinity, while the amino group at the C-5 position serves as a crucial vector for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of this compound derivatives, with a focus on their applications as anticancer and antibacterial agents. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to effectively work with this promising class of compounds.

The this compound Scaffold: A Privileged Core in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in the development of numerous pharmaceuticals.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 8-position and an amine at the 5-position creates the this compound core, a scaffold with distinct advantages for medicinal chemists.

The C-8 fluorine atom, a bioisostere of a hydrogen atom with a similar steric footprint but different electronic properties, can significantly influence the physicochemical and pharmacokinetic properties of a molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[3]

The C-5 amino group is a key functional handle for derivatization. It can be readily transformed into a wide array of functional groups, such as amides, sulfonamides, and ureas, allowing for the systematic exploration of structure-activity relationships. This versatility is crucial for optimizing potency, selectivity, and drug-like properties.

Synthesis of the this compound Core

The synthesis of the this compound core is a multi-step process that begins with the construction of the 8-fluoroquinoline ring system, followed by nitration and subsequent reduction.

Synthesis of 8-Fluoro-5-nitroquinoline

A common and effective method for the synthesis of the key intermediate, 8-fluoro-5-nitroquinoline, involves the nitration of 8-fluoroquinoline.

  • Materials:

    • 8-fluoroquinoline

    • Concentrated sulfuric acid (H₂SO₄)

    • Nitric acid (HNO₃)

    • Ice

    • Water

    • 10% Sodium carbonate (Na₂CO₃) solution

    • Methylene chloride (CH₂Cl₂)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, slowly add 15 ml of nitric acid to 30 ml of concentrated sulfuric acid with continuous stirring.

    • To this nitrating mixture, add 16 g of 8-fluoroquinoline portion-wise over 30 minutes, ensuring the temperature is maintained between -5 °C and 0 °C.[4]

    • Stir the reaction mixture at 0 °C for three hours.

    • Allow the mixture to warm to room temperature and continue stirring for an additional two hours.

    • Pour the reaction mixture onto a mixture of ice and water.

    • Collect the resulting precipitate by vacuum filtration and wash it with water.

    • Suspend the solid product in water and basify the mixture by adding a 10% sodium carbonate solution until the pH is alkaline.

    • Extract the product into methylene chloride.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-nitro-8-fluoro-quinoline.[4]

Reduction of 8-Fluoro-5-nitroquinoline to this compound

The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. A standard and reliable method for this transformation is the use of tin(II) chloride in the presence of a strong acid.

  • Materials:

    • 8-Fluoro-5-nitroquinoline

    • Ethanol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 8-fluoro-5-nitroquinoline (1.0 equivalent) in ethanol.

    • Add tin(II) chloride dihydrate (5.0 equivalents) to the solution.

    • Carefully add concentrated hydrochloric acid dropwise while stirring.

    • Heat the reaction mixture to reflux for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Synthetic Workflow Diagram

G Start 8-Fluoroquinoline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 8-Fluoro-5-nitroquinoline Nitration->Intermediate Reduction Reduction (SnCl₂, HCl) Intermediate->Reduction Final This compound Reduction->Final

Caption: Synthetic pathway to this compound.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have shown significant promise in two major therapeutic areas: oncology and infectious diseases. The following sections will explore the SAR of these derivatives in these contexts.

Anticancer Activity: Kinase Inhibition

Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2] Two such important kinases are PIM-1 kinase and VEGFR-2.

PIM-1 is a serine/threonine kinase that plays a key role in cell cycle progression, apoptosis, and cell proliferation.[2][4] Its overexpression is associated with several cancers, including prostate cancer and leukemia, making it an attractive therapeutic target.[4][5]

Structure-Activity Relationship Insights:

  • Hinge-Binding Motif: The quinoline core can act as a scaffold that orients substituents to interact with the ATP-binding pocket of PIM-1.

  • Derivatization at C-5: The 5-amino group can be derivatized with various moieties to form hydrogen bonds and hydrophobic interactions within the kinase domain. For instance, pyridine-quinoline hybrids have shown potent PIM-1 inhibitory activity.[2]

  • Substituents on the Quinoline Ring: The electronic nature of the quinoline ring is important for activity. Electron-deficient quinoline cores have been shown to form strong interactions with the hinge region of PIM-1 kinase.[2]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[6][8]

Structure-Activity Relationship Insights:

  • Pharmacophore Model: A common pharmacophore for VEGFR-2 inhibitors includes hydrogen bond acceptors and donors, as well as aromatic rings that can engage in hydrophobic interactions within the active site.[6]

  • Quinoline as a Core Scaffold: The quinoline nucleus is a key feature in several FDA-approved VEGFR-2 inhibitors, such as lenvatinib.[7]

  • Role of the 5-Amino Group: The 5-amino group can be functionalized to interact with key residues in the VEGFR-2 active site, such as Glu883 and Asp1044.[7]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Quinoline-Pyridine HybridHepG-2 (Liver Cancer)Varies (Potent)[2]
Quinoline-Isatin HybridCaco-2 (Colon Cancer)Comparable to Doxorubicin[8]
8-Hydroxyquinoline-5-sulfonamideA549 (Lung Cancer)2.5[9]
8-Hydroxyquinoline-5-sulfonamideMDA-MB-231 (Breast Cancer)1.8[9]
Quinone AnalogDU-145 (Prostate Cancer)2.02 - 8.21[4][5]
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV

Fluoroquinolones are a major class of antibiotics that exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10] These enzymes are responsible for managing DNA topology during replication and transcription.

Structure-Activity Relationship Insights:

  • C-5 Position: The introduction of an amino group at the C-5 position has been shown to be optimal for antibacterial activity in some series of fluoroquinolones.[11]

  • C-8 Position: A fluorine atom at the C-8 position can enhance antibacterial potency.[12]

  • C-7 Substituent: The nature of the substituent at the C-7 position is critical for antibacterial activity. Piperazinyl and 3-aminopyrrolidinyl groups are common and effective substituents.[13]

  • N-1 Substituent: A cyclopropyl group at the N-1 position is often associated with potent activity.[11]

Table 2: Antibacterial Activity of Representative Fluoroquinolone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Sparfloxacin (5-amino, 6,8-difluoro)VariousPotent[11]
8-Nitrofluoroquinolone derivative (p-toluidine at C-7)S. aureus~2-5[13]
8-Nitrofluoroquinolone derivative (p-chloroaniline at C-7)S. aureus~2-5[13]
8-Methoxyquinolone derivativeGram-positive & Gram-negativeEquivalent to 8-F/8-Cl analogs[12]

Mechanisms of Action

Anticancer Mechanism: Inhibition of Kinase Signaling Pathways

PIM-1 kinase is regulated by the JAK/STAT signaling pathway and, in turn, influences multiple downstream pathways involved in cell survival and proliferation.[4] Inhibitors of PIM-1 can block these pro-survival signals, leading to apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_p p-STAT STAT->STAT_p dimerizes & translocates PIM1 PIM-1 Kinase ApoptosisInhibitors Anti-apoptotic Proteins (e.g., Bcl-2) PIM1->ApoptosisInhibitors phosphorylates (inhibits apoptosis) CellCycleRegulators Cell Cycle Regulators (e.g., p21) PIM1->CellCycleRegulators phosphorylates (promotes cell cycle) Apoptosis Apoptosis ApoptosisInhibitors->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleRegulators->CellCycleArrest PIM1_gene PIM-1 Gene STAT_p->PIM1_gene activates transcription PIM1_gene->PIM1 translation Inhibitor This compound Derivative Inhibitor->PIM1 inhibits Cytokine Cytokine Cytokine->CytokineReceptor

Caption: Inhibition of the PIM-1 signaling pathway.

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation and angiogenesis. VEGFR-2 inhibitors block this signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK activates MAPK MAPK MEK->MAPK activates Transcription Gene Transcription MAPK->Transcription activates Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones form a stable ternary complex with the bacterial topoisomerase and DNA. This complex blocks the movement of the replication fork, leading to DNA damage and ultimately cell death.

G cluster_process DNA Replication & Transcription DNA Bacterial DNA Complex Ternary Complex (Inhibitor-Enzyme-DNA) DNA->Complex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->DNA relaxes/decatenates Gyrase->Complex Inhibitor This compound Derivative Inhibitor->DNA binds to Inhibitor->Gyrase binds to Inhibitor->Complex ReplicationBlock Replication Fork Stalling Complex->ReplicationBlock DNADamage Double-Strand Breaks ReplicationBlock->DNADamage CellDeath Bacterial Cell Death DNADamage->CellDeath

Caption: Mechanism of action of fluoroquinolone antibacterials.

Key Experimental Methodologies

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7)

    • 96-well plates

    • Complete culture medium

    • Test compound (this compound derivative)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Test compound

    • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria only) and a negative control (broth only) on each plate.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform in medicinal chemistry. Its synthetic tractability and the profound influence of its substituents on biological activity make it a fertile ground for the discovery of novel therapeutic agents. The derivatives of this core have demonstrated potent anticancer activity, often through the inhibition of key protein kinases such as PIM-1 and VEGFR-2, and significant antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV.

Future research in this area should focus on the synthesis of diverse libraries of this compound derivatives to further elucidate the complex structure-activity relationships. A deeper understanding of their mechanisms of action, including the identification of specific kinase targets and off-target effects, will be crucial for the development of more selective and less toxic drug candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Applications of Novel 8-Fluoroquinolin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Fluorine, Quinoline, and Amine Moieties

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a remarkable breadth of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic functionalization of this heterocyclic system is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. The focus of this technical guide is a particularly promising, yet underexplored, class of compounds: 8-Fluoroquinolin-5-amine derivatives .

This scaffold represents a strategic convergence of three key pharmacophoric elements:

  • The Quinoline Core: This bicyclic aromatic system is adept at participating in various biological interactions, including DNA intercalation and binding to the active sites of enzymes.[3]

  • The 8-Fluoro Group: The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[4][5]

  • The 5-Amino Group: This functional group serves as a versatile synthetic handle, providing a crucial attachment point for a wide array of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[5]

While direct experimental data on this compound derivatives is nascent, a comprehensive analysis of structurally related compounds provides a robust framework for predicting their potential therapeutic applications. This guide will synthesize this information to provide a scientifically-grounded roadmap for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, explore potential mechanisms of action in oncology and infectious diseases, provide detailed experimental protocols for their evaluation, and present illustrative data to guide future investigations into this promising class of molecules.

I. Synthetic Strategies: From Core Scaffold to Diverse Libraries

The synthesis of a diverse library of this compound derivatives hinges on a reliable method to construct the core scaffold, which can then be elaborated upon. The most logical and versatile approach involves a multi-step sequence starting with the formation of the quinoline ring, followed by regioselective nitration and subsequent reduction to the key amine intermediate.

A. Proposed Synthesis of the Core Scaffold: 8-Fluoro-5-aminoquinoline

A plausible pathway to the 8-Fluoro-5-aminoquinoline core can be adapted from established quinoline syntheses. The process begins with the nitration of commercially available 8-fluoroquinoline, followed by the reduction of the nitro group to the target primary amine.

Step 1: Nitration of 8-Fluoroquinoline

The introduction of a nitro group at the C-5 position is a critical step. This is typically achieved via electrophilic aromatic substitution using a mixture of nitric and sulfuric acids at low temperatures to control regioselectivity.

  • Experimental Protocol:

    • To 30 mL of concentrated sulfuric acid, cautiously add 15 mL of fuming nitric acid while maintaining the temperature at -5°C with an ice-salt bath.

    • Over a period of 30 minutes, slowly add 8-fluoroquinoline (1 equivalent) to the stirred nitrating mixture, ensuring the temperature remains between -5°C and 0°C.[6]

    • Continue stirring the reaction mixture at 0°C for an additional 3 hours.

    • Allow the mixture to slowly warm to room temperature and stir for another 2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by vacuum filtration.

    • Suspend the solid in water and neutralize with a 10% sodium carbonate solution.

    • Extract the product with dichloromethane. The organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 5-nitro-8-fluoroquinoline.[6]

Step 2: Reduction of 5-Nitro-8-fluoroquinoline

The nitro group is then reduced to the essential 5-amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Experimental Protocol:

    • In a hydrogenation vessel, combine 5-nitro-8-fluoroquinoline (1 equivalent) with a suitable solvent such as ethyl acetate.[7]

    • Add a catalytic amount of platinum oxide (Adams' catalyst) or 10% Palladium on carbon.

    • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and agitate the mixture vigorously.

    • Monitor the reaction until the theoretical amount of hydrogen has been consumed (typically 1-2 hours).

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 8-fluoro-5-aminoquinoline, which can be purified by recrystallization or column chromatography.[7]

B. Derivatization of the 5-Amino Group

The 5-amino group is the gateway to creating a diverse chemical library. Standard acylation or sulfonylation reactions can be employed to introduce a wide variety of side chains, enabling a thorough exploration of the SAR.

  • General Protocol for Amide Derivative Synthesis:

    • Dissolve 8-fluoro-5-aminoquinoline (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Add a base, such as triethylamine (1.2 equivalents), to the solution and cool to 0°C in an ice bath.[5]

    • Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.[5]

G cluster_0 Core Scaffold Synthesis cluster_1 Derivative Library Synthesis 8-Fluoroquinoline 8-Fluoroquinoline Nitration\n(HNO3/H2SO4) Nitration (HNO3/H2SO4) 8-Fluoroquinoline->Nitration\n(HNO3/H2SO4) Step 1 5-Nitro-8-fluoroquinoline 5-Nitro-8-fluoroquinoline Nitration\n(HNO3/H2SO4)->5-Nitro-8-fluoroquinoline Reduction\n(H2, Pd/C) Reduction (H2, Pd/C) 5-Nitro-8-fluoroquinoline->Reduction\n(H2, Pd/C) Step 2 8-Fluoro-5-aminoquinoline 8-Fluoro-5-aminoquinoline Reduction\n(H2, Pd/C)->8-Fluoro-5-aminoquinoline Derivatization\n(Acylation / Sulfonylation) Derivatization (Acylation / Sulfonylation) 8-Fluoro-5-aminoquinoline->Derivatization\n(Acylation / Sulfonylation) Step 3 Library of Novel Derivatives Library of Novel Derivatives Derivatization\n(Acylation / Sulfonylation)->Library of Novel Derivatives Characterization\n(NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Library of Novel Derivatives->Characterization\n(NMR, MS, HPLC) Biological Screening Biological Screening Characterization\n(NMR, MS, HPLC)->Biological Screening

Synthetic workflow for generating novel this compound derivatives.

II. Potential Therapeutic Applications

The structural features of this compound derivatives suggest significant potential in several therapeutic areas, most notably in oncology as kinase inhibitors and in infectious diseases as antimicrobial agents.

A. Anticancer Activity: Targeting Kinase Signaling Pathways

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] The quinoline scaffold is a key component of several FDA-approved kinase inhibitors, and the addition of a fluorine atom can enhance binding potency.[9] Therefore, this compound derivatives are prime candidates for development as novel kinase inhibitors.

Hypothesized Mechanism of Action:

These derivatives are predicted to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various protein kinases. This would block downstream signaling pathways that are essential for cancer cell proliferation, survival, angiogenesis, and metastasis. Potential kinase targets, based on the activity of structurally related quinoline compounds, include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, which are frequently overexpressed or mutated in various cancers.[8][10]

  • Non-Receptor Tyrosine Kinases: Including Src family kinases.

  • Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[10]

G GF Growth Factor RTK RTK (EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS Derivative This compound Derivative Derivative->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Hypothetical inhibition of the RTK/RAS/MAPK signaling pathway.

Illustrative Quantitative Data from Related Quinoline Kinase Inhibitors:

While specific IC₅₀ values for this compound derivatives are not yet available, the following table presents data for structurally related quinoline-based kinase inhibitors to provide a benchmark for potential potency.

Target KinaseQuinoline Derivative TypeIC₅₀ (nM)Cancer Cell Line(s)Reference
c-Met4,6,7-substituted quinoline19 - 64Leukemia, CNS, Breast[10]
PI3K4-anilino quinoline720MCF-7 (Breast)[10]
VEGFR-2Quinazoline-Isatin Hybrid76N/A (Enzymatic)[11]
EGFRQuinazoline-Isatin Hybrid83N/A (Enzymatic)[11]
B. Antimicrobial and Antimalarial Potential

The fluoroquinolone class of antibiotics, which includes widely used drugs like ciprofloxacin, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Given the structural similarity, this compound derivatives are strong candidates for development as novel antibacterial agents.

Furthermore, 8-aminoquinolines, such as the FDA-approved drug primaquine, are vital for treating relapsing malaria.[2] They are thought to act by generating reactive oxygen species that induce oxidative stress in the parasite.[2] The synthesis of novel 8-aminoquinoline derivatives, including those with fluorine substitutions, continues to be a successful strategy in the search for new anti-infectives with broad-spectrum activity against parasites, fungi, and bacteria.[12][13]

III. Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activity of newly synthesized derivatives is crucial. The following are standard, self-validating protocols for assessing anticancer and kinase inhibitory potential.

A. In Vitro Kinase Inhibition Assay (Illustrative Example: EGFR)

This protocol determines the concentration of a derivative required to inhibit the activity of a specific kinase by 50% (IC₅₀).

  • Materials:

    • Recombinant human EGFR enzyme

    • ATP and a suitable peptide substrate

    • Kinase assay buffer

    • Test derivatives dissolved in DMSO

    • Staurosporine (positive control)

    • 96-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Step-by-Step Methodology:

    • Prepare a serial dilution of the test derivatives and the positive control (Staurosporine) in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a 96-well plate, add the kinase buffer, the peptide substrate, and the serially diluted test compounds or controls.

    • Initiate the reaction by adding the recombinant EGFR enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the enzymatic reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert the newly generated ADP to ATP, and then catalyze a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of the test derivative relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic (cell-killing) potential of compounds against cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549-lung, MCF-7-breast)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test derivatives dissolved in DMSO

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Step-by-Step Methodology:

    • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test derivatives and doxorubicin in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a negative control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

    • Remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

G Start Synthesized Derivative Library Enzymatic Enzymatic Assays (e.g., Kinase Inhibition) Start->Enzymatic CellBased Cell-Based Assays (e.g., MTT Cytotoxicity) Start->CellBased IC50 Determine IC50 / GI50 Values Enzymatic->IC50 CellBased->IC50 MoA Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->MoA SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LeadOpt Lead Optimization MoA->LeadOpt SAR->LeadOpt

Workflow for the biological evaluation of novel derivatives.

IV. Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct experimental validation is the necessary next step, a robust analysis of its structural components and related compounds strongly predicts its potential as a source of potent kinase inhibitors for oncology and novel anti-infective agents. The synthetic pathways are plausible using established chemical transformations, and the protocols for biological evaluation are well-defined.

Future research should focus on:

  • Synthesis and Characterization: The synthesis of the core 8-fluoro-5-aminoquinoline and a diverse library of its amide and sulfonamide derivatives is the immediate priority.

  • Broad Biological Screening: The synthesized library should be screened against a wide panel of cancer cell lines and clinically relevant microbial and parasitic strains to identify initial hits.

  • Kinase Profiling: Active anticancer compounds should be profiled against a large panel of kinases to determine their selectivity and identify primary targets.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms by which the most potent compounds exert their biological effects.

The data and methodologies presented in this technical guide are intended to serve as a comprehensive resource to catalyze and accelerate the investigation of this compound derivatives, paving the way for the development of the next generation of targeted therapies.

V. References

  • BenchChem. (2025). Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor.

  • BenchChem. (2025). An In-Depth Review of 5-Fluoro-2-methyl-8-nitroquinoline: Synthesis, Properties, and Potential as a Bioactive Agent.

  • ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.

  • BenchChem. (2025). The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals.

  • BenchChem. (2025). Application Notes and Protocols for Developing Novel Derivatives from 5-Fluoro-2-methyl-8-nitroquinoline.

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine.

  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity.

  • Molecules. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline.

  • BenchChem. (2025). A Technical Guide to the Potential Therapeutic Applications of 5-Fluoro-2-methyl-8-nitroquinoline.

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.

  • PubMed. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.

  • Royal Society of Chemistry. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach.

  • BenchChem. (2025). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

  • PrepChem.com. (n.d.). Preparation of 8-aminoquinoline.

  • Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.

  • ResearchGate. (2022). Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents.

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).

  • Bentham Science. (n.d.). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones.

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • ResearchGate. (n.d.). IC50 values of novel synthesized derivatives (8a–n).

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold.

  • PubChem. (n.d.). 6-Fluoroquinolin-8-amine.

Sources

An In-depth Technical Guide to 8-Fluoroquinolin-5-amine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-fluoroquinolin-5-amine, a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel therapeutics. This document will delve into the synthesis, physicochemical properties, and characteristic reactivity of this compound. A core focus will be placed on elucidating the causality behind experimental choices in its synthetic applications, with a particular emphasis on its role in the construction of kinase inhibitors. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of the Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. This compound, in particular, has emerged as a valuable building block due to the orthogonal reactivity of its nucleophilic amino group and the unique electronic properties imparted by the fluorine substituent. This guide will explore the synthetic utility of this compound, providing a robust framework for its application in modern drug discovery.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and for the characterization of its downstream products.

Physical Properties
PropertyValueSource
CAS Number175229-87-5Sigma-Aldrich
Molecular FormulaC₉H₇FN₂Sigma-Aldrich
Molecular Weight162.16 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
Storage2-8°C, protected from light and moistureSigma-Aldrich
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the amino group. Protons on the carbocyclic ring will likely appear as a complex multiplet, while protons on the heterocyclic ring will be more deshielded. The protons of the amino group will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons in the amino-substituted ring will be upfield compared to the fluoro-substituted ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.[2] Aromatic C-H and C=C stretching bands will also be prominent.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162.16, consistent with the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small molecules such as HCN or NH₃.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 8-fluoroquinoline. This pathway involves a regioselective nitration followed by a robust reduction of the nitro group.

G Start 8-Fluoroquinoline Intermediate 8-Fluoro-5-nitroquinoline Start->Intermediate HNO₃ / H₂SO₄ (Nitration) Product This compound Intermediate->Product Fe / NH₄Cl or H₂ / Pd/C (Reduction) G Amine This compound Amide Amide Product Amine->Amide Coupling Reagent (e.g., EDC, HOBt) CarboxylicAcid R-COOH CarboxylicAcid->Amide G Amine This compound CoupledProduct Diaryl Amine Amine->CoupledProduct Pd Catalyst, Ligand, Base ArylHalide Ar-X (X = Br, I) ArylHalide->CoupledProduct

Sources

Methodological & Application

experimental procedure for N-arylation of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the N-Arylation of 8-Fluoroquinolin-5-amine

Introduction: The Significance of N-Aryl Quinoline Scaffolds

N-arylated quinoline derivatives are privileged structural motifs in medicinal chemistry and materials science.[1] The quinoline core is a key component in numerous pharmaceuticals, and functionalization at the amine position allows for the precise tuning of a molecule's steric and electronic properties. This modulation is critical for optimizing biological activity, ADME (absorption, distribution, metabolism, and excretion) profiles, and material characteristics. The N-arylation of this compound, in particular, provides access to a class of compounds with potential applications as kinase inhibitors, antimalarial agents, and organic light-emitting diode (OLED) materials.[2]

The formation of this crucial C-N bond is most reliably achieved through transition-metal-catalyzed cross-coupling reactions. While copper-catalyzed Ullmann condensations represent a classical and still valuable approach[3][4], the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a more general and milder methodology, tolerating a wider array of functional groups and often proceeding with higher yields.[5][6]

This guide provides a detailed, field-proven protocol for the Buchwald-Hartwig N-arylation of this compound. It is designed for researchers in drug discovery and organic synthesis, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a foundation for further optimization.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[7] The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand.

The Causality Behind Component Selection:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. It is typically formed in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate.

  • Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (often biarylphosphines) are required.[5][8] Their size promotes the final, product-releasing step (reductive elimination), while their electron-donating nature accelerates the initial activation of the aryl halide (oxidative addition).[5]

  • Base: A strong, non-nucleophilic base is essential. Its primary role is to deprotonate the amine, forming the corresponding amide in the catalytic cycle.[9] This deprotonation makes the nitrogen a more potent nucleophile for attacking the palladium center. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or potassium phosphate (K₃PO₄).

  • Inert Atmosphere: The active Pd(0) catalyst and the phosphine ligands are sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and ensure high yields.[9]

Catalytic Cycle Diagram

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Amine_Coord [L-Pd(II)(Ar)(H₂N-R')]+[X]- OA_complex->Amine_Coord OA_complex->Amine_Coord + R'-NH₂ - X⁻ Amide_Complex L-Pd(II)(Ar)(HN-R') Amide Complex Amine_Coord->Amide_Complex Amine_Coord->Amide_Complex + Base - [Base-H]+ Product Ar-NH-R' (Product) Amide_Complex->Product Product->Pd0 Catalyst Regeneration OA_label Oxidative Addition Amine_label Amine Binding & Deprotonation RE_label Reductive Elimination ArX Ar-X ArX->Pd0 Aryl Halide Amine R'-NH₂ Amine->OA_complex Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-bromoanisole as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material
4-Bromoanisole>99%Sigma-AldrichAryl coupling partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsPalladium precatalyst
XPhos>98%Sigma-AldrichBulky phosphine ligand
Sodium tert-butoxide (NaOt-Bu)>97%Sigma-AldrichBase; handle in a glovebox if possible
TolueneAnhydrous, >99.8%Acros OrganicsReaction solvent
Diethyl EtherACS GradeFisher ScientificFor workup
Saturated aq. NH₄ClLaboratory Grade-For workup
BrineLaboratory Grade-For workup
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent
Silica Gel230-400 meshSorbent Tech.For column chromatography
Triethylamine (NEt₃)>99%Sigma-AldrichEluent modifier for chromatography
HexanesACS GradeFisher ScientificChromatography eluent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificChromatography eluent
Schlenk flask or oven-dried vial--Reaction vessel
Magnetic stir bar---
Inert gas line (Argon or Nitrogen)--For maintaining an inert atmosphere
Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to oven-dried flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add anhydrous solvent & reactants B->C D 4. Heat to 100 °C with stirring C->D E 5. Monitor by TLC (e.g., 24h) D->E F 6. Cool to RT, quench with sat. aq. NH₄Cl E->F G 7. Extract with EtOAc F->G H 8. Dry, filter, and concentrate G->H I 9. Purify via column chromatography H->I

Caption: General workflow for the N-arylation experiment.

Step-by-Step Procedure

PART 1: Reaction Setup (Under Inert Atmosphere)

  • Prepare the Reaction Vessel: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon.

  • Add Solid Reagents: In a glovebox, or quickly in a fume hood under a strong flow of Argon, add this compound (162 mg, 1.0 mmol, 1.0 equiv.), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.) to the flask.

    • Causality Note: The ligand-to-palladium ratio is typically 1.5-2:1. Using a slight excess ensures all palladium is complexed. The base is added in excess to drive the reaction to completion.

  • Seal and Purge: Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Add Liquid Reagents: Through the septum, add 4-bromoanisole (1.2 mmol, 1.2 equiv., ~150 µL) via syringe, followed by anhydrous toluene (5 mL).

    • Causality Note: Using an anhydrous solvent is crucial as water can interfere with the base and catalytic intermediates.

PART 2: Reaction and Monitoring

  • Heating: Lower the flask into a pre-heated oil bath at 100 °C.

  • Stirring: Begin vigorous magnetic stirring. The mixture will typically become dark and homogeneous or remain a fine suspension.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under positive Argon pressure. Quench the aliquot in a vial containing a small amount of ethyl acetate and a drop of water. Spot the organic layer on a TLC plate (e.g., 3:1 Hexanes:EtOAc) and visualize under UV light. The reaction is complete when the starting amine spot has been fully consumed. This may take 12-24 hours.

PART 3: Workup and Purification

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL) to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Column Chromatography): The basic nature of the quinoline product can cause streaking and poor separation on standard silica gel.[10]

    • Prepare the Slurry: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:EtOAc) containing 1% triethylamine (NEt₃).

    • Pack the Column: Pack the column with this slurry.

    • Load and Elute: Adsorb the crude product onto a small amount of silica gel and load it onto the column. Elute with a gradient of Hexanes:EtOAc (e.g., from 5% to 20% EtOAc), ensuring that 1% NEt₃ is present in the eluent mixture at all times.

    • Causality Note: The triethylamine acts as a basic modifier, neutralizing the acidic silanol groups on the silica surface. This prevents the basic nitrogen of the product from strongly and irreversibly binding to the stationary phase, thus allowing for sharp peaks and efficient separation.[10]

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the N-arylated product, N-(4-methoxyphenyl)-8-fluoroquinolin-5-amine, as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd or ligand); Insufficiently strong base; Poor quality solvent.Ensure a strictly inert atmosphere. Use a freshly opened bottle of anhydrous solvent. Consider a stronger base like K₃PO₄ or a different ligand (e.g., RuPhos, BrettPhos).[9]
Formation of Side Products A common side product is the hydrodehalogenation of the aryl halide.This can be caused by β-hydride elimination.[1] Using a bulkier ligand can sometimes disfavor this pathway. Ensure the base is not significantly contaminated with hydroxide.
Product Decomposition Product is unstable on silica gel during purification.Minimize contact time with silica by running the column quickly. Use the recommended eluent with triethylamine.[10] If decomposition persists, switch to a different stationary phase like neutral alumina.[10]
Difficult Purification Product co-elutes with starting material or ligand byproducts.Adjust the polarity of the eluent system carefully. Ensure the reaction has gone to completion to minimize starting material contamination. The oxidized phosphine ligand can often be tricky to remove; sometimes recrystallization of the final product is effective.

References

  • Wang, J. et al. (2018). Copper‐catalyzed direct synthesis of arylated 8‐aminoquinolines through chelation assistance. Applied Organometallic Chemistry. Available at: [Link]

  • Grandhi, G. S. et al. (2020). Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C–H/N–H Coupling for N-Arylation of Sulfoximines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • ResearchGate. (2020). (PDF) Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C−H/N−H Coupling for N-Arylation of Sulfoximines. Available at: [Link]

  • ACS Publications. (2020). Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C–H/N–H Coupling for N-Arylation of Sulfoximines. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Novel 9‐Amino/aryl/oxo‐2‐(het)arylthiazolo[4,5‐b]quinolines via Palladium Catalyzed N‐Arylation‐cyclization Protocol. Available at: [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. Available at: [Link]

  • Gupta, S. S. et al. (2018). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. NIH National Center for Biotechnology Information. Available at: [Link]

  • Patil, S. et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • MDPI. (2021). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Molecules. Available at: [Link]

  • ResearchGate. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available at: [Link]

  • Daugulis, O. et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • PubMed. (2010). Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. Available at: [Link]

  • PubMed. (2022). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • PubMed. (2013). Synthesis and Identification of β-aryloxyquinoline Based Diversely Fluorine Substituted N-aryl Quinolone Derivatives as a New Class of Antimicrobial, Antituberculosis and Antioxidant Agents. Available at: [Link]

  • Royal Society of Chemistry. (2015). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. NIH National Center for Biotechnology Information. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ResearchGate. (2018). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available at: [Link]

  • Organic Chemistry Portal. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Available at: [Link]

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Application Notes and Protocols: 8-Fluoroquinolin-5-amine as a Privileged Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, with a significant impact on oncology. This application note focuses on 8-fluoroquinolin-5-amine , a key synthetic intermediate whose strategic fluorination and versatile amino group make it an exceptional starting point for the development of potent anticancer agents. We provide an in-depth guide covering the rationale for its use, detailed protocols for the synthesis of novel derivatives, methodologies for their biological evaluation, and insights into their mechanisms of action. This document serves as a comprehensive resource for researchers aiming to leverage this scaffold in modern drug discovery.

Introduction

Quinoline, a heterocyclic aromatic compound, has long been a cornerstone in the synthesis of new drugs, with its derivatives demonstrating efficacy as antimalarial, antimicrobial, and anti-inflammatory agents.[1][2] In the field of oncology, the quinoline framework is particularly prominent, featuring in several clinically approved drugs that target key pathways in cancer progression.[3] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4] In the context of quinolines, fluorination has been shown to increase cytotoxic activity, particularly for compounds targeting enzymes like topoisomerase II.[4]

This compound emerges as a particularly valuable building block. The C5-amino group provides a reactive handle for a wide range of chemical transformations, allowing for the introduction of diverse side chains and pharmacophores. This position is crucial for establishing interactions within the binding pockets of target enzymes. This guide will explore the synthesis, evaluation, and mechanistic underpinnings of anticancer agents derived from this promising precursor.

Part I: Synthesis of Bioactive Agents from this compound

Rationale for Synthetic Design

The primary amino group (-NH₂) at the C5 position of this compound is a nucleophilic center, making it an ideal anchor point for constructing a library of derivatives. Common synthetic strategies include:

  • Amide Bond Formation: Coupling with various carboxylic acids or acyl chlorides to introduce a wide array of substituents.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides, expanding the molecular complexity.

The choice of reaction partner is guided by a rational drug design approach, often aiming to mimic the structure of known ligands or to introduce functionalities that can form key hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target protein.

General Synthetic Workflow

The development pipeline for novel anticancer agents from this compound follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation cluster_2 Mechanistic Studies A This compound (Starting Material) B Derivatization Reaction (e.g., Amide Coupling) A->B Reagents & Conditions C Crude Product B->C D Purification (Column Chromatography) C->D Silica Gel E Characterized Compound (NMR, HRMS) D->E F In Vitro Screening (MTT Assay on Cancer Cell Lines) E->F Stock Solution in DMSO G IC50 Determination F->G H Lead Compound Identification G->H Potency & Selectivity I Target Identification (e.g., Kinase Assay) H->I J Mechanism of Action (Apoptosis, Cell Cycle Arrest) I->J G RTK Receptor Tyrosine Kinase (RTK) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain RTK->RTK 2. Dimerization & Autophosphorylation ADP ADP + Pi RTK:f3->ADP Pathway Downstream Signaling (e.g., RAS-MAPK) RTK:f3->Pathway 3. Signal Transduction Ligand Growth Factor Ligand->RTK:f1 1. Ligand Binding Inhibitor 8-Fluoroquinoline Derivative Inhibitor->RTK:f3 Blocks ATP Binding Site ATP ATP ATP->RTK:f3 Response Cell Proliferation & Survival Pathway->Response Apoptosis Apoptosis Pathway->Apoptosis Inhibition leads to...

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application of 8-Fluoroquinolin-5-amine in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 8-Fluoroquinolin-5-amine in Materials Science

A Note to the Researcher: The field of materials science is in a constant state of evolution, driven by the synthesis of novel molecular building blocks. This compound stands as a molecule of significant untapped potential. A comprehensive review of current scientific literature reveals that its applications in materials science are a nascent and largely unexplored field, with the bulk of research on quinoline derivatives focused on medicinal chemistry.

This guide, therefore, is crafted for the pioneering researcher. It is a forward-looking document that synthesizes established principles from analogous, well-studied quinoline systems to forecast the applications of this compound. The protocols herein are built upon proven synthetic methodologies and are intended to serve as a robust foundation for future innovation. By understanding the fundamental properties of the quinoline core, the 5-amino group, and the 8-fluoro substituent, we can logically project the utility of this molecule in creating next-generation materials.

The Molecular Architecture: A Triad of Functionality

This compound is a unique trifunctional molecule. Its potential in materials science stems from the synergistic interplay of its three key components:

  • The Quinoline Core: A rigid, planar, and aromatic heterocyclic system, the quinoline backbone imparts thermal stability, mechanical robustness, and predictable electronic properties to any material it is incorporated into. It is a well-established scaffold in organic electronics.

  • The 8-Fluoro Substituent: The presence of a fluorine atom at the 8-position is critical. Fluorine's high electronegativity can significantly modulate the electronic properties of the quinoline ring, influencing the HOMO/LUMO energy levels.[1] This can be leveraged to tune the optical and electronic characteristics of derived materials. Furthermore, the C-F bond is strong, often enhancing thermal and metabolic stability.[2]

  • The 5-Amino Group: This primary amine is a versatile functional handle. It can act as a nucleophile, a coordination site for metal ions, and a reactive center for polymerization. This allows for the integration of this compound into a wide array of material architectures.

Potential Application I: Advanced Emitters for Organic Light-Emitting Diodes (OLEDs)

The success of tris(8-hydroxyquinolinato)aluminum (Alq3) is a testament to the utility of quinoline derivatives in OLEDs. This compound offers a modern alternative, with the potential to overcome some of the limitations of traditional materials.

Expertise & Experience: The Rationale

The 5-amino and quinoline nitrogen atoms can form a stable bidentate chelate with a variety of metal ions (e.g., Al³⁺, Zn²⁺, Ir³⁺). The resulting organometallic complexes are prime candidates for emissive or charge-transport layers in OLEDs. The 8-fluoro group is expected to induce a blue shift in the emission spectrum compared to non-fluorinated analogues, opening a pathway to efficient blue and green emitters, which are currently a major challenge in OLED technology. The amino group also provides a site for further derivatization to fine-tune solubility, solid-state packing, and photophysical properties.[3]

Application Protocol: Synthesis of Tris(8-fluoro-5-aminoquinolinato)aluminum(III) [Al(8F5AQ)₃]

This protocol is adapted from established methods for the synthesis of Alq3 and its derivatives.

Step 1: Ligand Deprotonation

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (3 equivalents) in anhydrous ethanol.

  • Add a solution of sodium ethoxide (3 equivalents) in ethanol dropwise at room temperature.

  • Stir the mixture for 1 hour under a nitrogen atmosphere to ensure complete deprotonation of the amino group.

Step 2: Complexation

  • In a separate flask, dissolve aluminum chloride (AlCl₃, 1 equivalent) in anhydrous ethanol.

  • Add the AlCl₃ solution dropwise to the ligand solution at 60°C.

  • A precipitate should form immediately. Reflux the mixture for 12 hours to ensure complete reaction.

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.

  • Wash the crude product sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and inorganic salts.

  • Purify the complex by temperature gradient sublimation under high vacuum (<10⁻⁵ Torr). This is a critical step to obtain the high-purity material required for OLED fabrication.

Step 4: Characterization

  • Confirm the structure using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

  • Analyze the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and glass transition temperature.

  • Measure the photophysical properties in a suitable solvent (e.g., dichloromethane) and as a thin film, recording the UV-Vis absorption and photoluminescence spectra to determine the emission color and quantum yield.

Data Presentation: Anticipated Properties of Al(8F5AQ)₃
PropertyTris(8-hydroxyquinolinato)aluminum (Alq3)Hypothetical Tris(8-fluoro-5-aminoquinolinato)aluminum(III) [Al(8F5AQ)₃]Rationale for Anticipated Change
Emission Peak (in thin film)~520 nm (Green)~480-500 nm (Blue-Green)The electron-withdrawing fluorine atom is expected to stabilize the HOMO level more than the LUMO, widening the bandgap and causing a blue shift.
Photoluminescence Quantum Yield~20-30%Potentially higherThe rigidifying effect of the fluoro-substituent could reduce non-radiative decay pathways.
Td (Decomposition Temp.)~390 °C>400 °CThe high bond energy of the C-F bond is likely to enhance the overall thermal stability of the complex.
Visualization: OLED Fabrication Workflow

OLED_Fabrication cluster_synthesis Material Synthesis cluster_device Device Fabrication Ligand This compound Complex Al(8F5AQ)3 Complex Ligand->Complex Metal AlCl3 Metal->Complex Purification Gradient Sublimation Complex->Purification EML Emissive Layer (Al(8F5AQ)3) Purification->EML Thermal Evaporation Substrate ITO Glass Substrate HTL Hole Transport Layer (e.g., TPD) Substrate->HTL HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

Caption: Workflow for synthesis and OLED device fabrication.

Potential Application II: Monomer for High-Performance Polymers

The combination of a rigid aromatic core and a reactive amine makes this compound an excellent candidate monomer for creating polymers that can withstand extreme conditions.

Expertise & Experience: The Rationale

The 5-amino group can readily undergo polycondensation with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. The resulting polymers would feature the rigid quinoline unit directly in the polymer backbone, leading to a high glass transition temperature (Tg) and excellent thermal stability. The fluorine atom would impart several desirable properties: increased chemical resistance, lower moisture absorption, and a reduced dielectric constant, making these materials suitable for applications in aerospace and microelectronics.

Application Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This is a standard two-step protocol for polyimide synthesis.

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Cool the solution to 0°C in an ice bath.

  • Add pyromellitic dianhydride (PMDA, 1 equivalent) portion-wise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and stir the solution at room temperature for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Thermal Imidization

  • Pour the viscous poly(amic acid) solution onto a clean glass plate and cast a thin film using a doctor blade.

  • Place the glass plate in a vacuum oven and cure the film using a staged heating program:

    • 100°C for 1 hour (to slowly remove the solvent).

    • 200°C for 1 hour.

    • 300°C for 1 hour (to ensure complete imidization).

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass substrate.

Step 3: Characterization

  • Confirm the conversion from poly(amic acid) to polyimide using FTIR spectroscopy (disappearance of amic acid peaks and appearance of characteristic imide peaks).

  • Determine the thermal properties (Tg and decomposition temperature) using DSC and TGA.

  • Evaluate the mechanical properties (e.g., tensile strength) of the film.

Data Presentation: Anticipated Properties of the Novel Polyimide
PropertyKapton® (Commercial Polyimide)Hypothetical 8F5AQ-PMDA PolyimideRationale for Anticipated Change
Glass Transition Temp. (Tg)360-410 °C>400 °CThe rigid and bulky quinoline unit in the backbone is expected to restrict chain rotation, leading to a higher Tg.
5% Weight Loss Temp. (TGA)~550 °C>550 °CThe inherent stability of the quinoline ring and the strong C-F bond should contribute to enhanced thermal stability.
Dielectric Constant (1 MHz)~3.4<3.0The incorporation of fluorine is a well-known strategy to lower the dielectric constant of polyimides by reducing electronic polarizability and moisture uptake.
Visualization: Polyimide Synthesis Pathway

Polyimide_Synthesis cluster_reaction Two-Step Polycondensation Monomer1 This compound PAA Poly(amic acid) intermediate (in NMP, RT) Monomer1->PAA Monomer2 Pyromellitic Dianhydride (PMDA) Monomer2->PAA Polyimide Final Polyimide Film PAA->Polyimide Thermal Imidization (Δ, ~300°C)

Caption: Synthesis of a high-performance polyimide.

Potential Application III: Selective Fluorescent Chemosensors

The ability of 8-aminoquinoline derivatives to act as fluorescent sensors for metal ions is well-established.[4][5] The introduction of a fluorine atom at the 8-position could enhance selectivity and sensitivity.

Expertise & Experience: The Rationale

The nitrogen atoms of the quinoline ring and the 5-amino group can form a coordination pocket for specific metal ions. Upon binding, the photophysical properties of the molecule are altered. This can occur via several mechanisms, such as Chelation-Enhanced Fluorescence (CHEF), where the metal ion restricts molecular vibrations, reducing non-radiative decay and "turning on" fluorescence. The 8-fluoro group can fine-tune the Lewis basicity of the coordinating nitrogen atoms, potentially leading to high selectivity for a particular metal ion (e.g., Zn²⁺, which is important in biological systems, or heavy metals like Hg²⁺ for environmental monitoring).

Application Protocol: Screening for Metal Ion Sensing

Step 1: Preparation of Stock Solutions

  • Prepare a 1.0 mM stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile).

  • Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, HgCl₂, etc.) in deionized water.

Step 2: Fluorescence Titration

  • In a series of quartz cuvettes, place a fixed concentration of the this compound solution (e.g., 10 µM).

  • Record the initial fluorescence spectrum (excitation at the absorption maximum).

  • To each cuvette, add increasing amounts of a single metal ion stock solution (e.g., from 0 to 2 equivalents).

  • After each addition, allow the solution to equilibrate for 2 minutes and then record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and association constant.

Step 3: Selectivity Study

  • Prepare a solution containing 10 µM of this compound and 2 equivalents of the target metal ion (the one that produced the strongest response).

  • To this solution, add 10 equivalents of other potentially interfering metal ions and record any changes in the fluorescence signal. A highly selective sensor will show a minimal response to other ions.

Data Presentation: Hypothetical Sensing Response
Metal IonFluorescence ChangeWavelength Shift (Δλ)Proposed Mechanism
Zn²⁺Strong "Turn-on"Blue shift (~10 nm)Chelation-Enhanced Fluorescence (CHEF) due to the formation of a rigid complex.
Cu²⁺QuenchingMinimalParamagnetic quenching.
Fe³⁺QuenchingMinimalParamagnetic quenching and energy transfer.
Hg²⁺Moderate "Turn-on"Red shift (~5 nm)Heavy atom effect and complex formation.
Na⁺, K⁺No significant changeNoneLack of strong coordination.
Visualization: Mechanism of Fluorescence Sensing

Sensing_Mechanism cluster_off Sensor Alone ('Off' State) cluster_on Sensor + Metal Ion ('On' State) Sensor_Off This compound (Weak Fluorescence) Vibration Non-radiative decay (e.g., bond rotation) Sensor_Off->Vibration Energy Loss Sensor_On [M(8F5AQ)n] Complex (Strong Fluorescence) Sensor_Off->Sensor_On + Metal Ion (Chelation) Rigid Rigid Complex Metal Metal Ion (e.g., Zn2+)

Caption: Proposed "Turn-on" sensing mechanism via CHEF.

References

  • Fluorinated Quinolines: Synthesis, Properties and Applications. Russian Chemical Reviews, 2005, 74(8), 785-802. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 2023, 8(36), 32879–32895. [Link]

  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses, 1999, (11), 678-679. [Link]

  • 8-Fluoroisoquinolin-5-amine Product Page. MySkinRecipes Commercial Listing. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 2023, 16(5), 759. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2020, 25(18), 4278. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 2021, 9(1), 13. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Inorganic Chemistry, 2020, 59(17), 12476-12483. [Link]

  • Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. International Journal of Nanomedicine, 2019, 14, 7375-7388. [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers, 2023, 15(15), 3206. [Link]

  • Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 2024, 16(7), 963. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 2012, 4(4), 1695-1703. [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Journal of Coordination Chemistry, 2012, 65(18), 3246-3256. [Link]

  • Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 2022, 27(19), 6649. [Link]

  • Amine-functionalized metal–organic frameworks: structure, synthesis and applications. Chemical Society Reviews, 2012, 41(8), 3229-3267. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 2008, 45(2), 593-597. [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry, 2012, 22(43), 22971-22982. [Link]

  • A highly stable 8-hydroxyquinolinate-based metal–organic framework as a selective fluorescence sensor for Fe3+, Cr2O72− and nitroaromatic explosives. Inorganic Chemistry Frontiers, 2017, 4(1), 138-144. [Link]

  • Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. Chemistry – A European Journal, 2019, 25(63), 14318-14328. [Link]

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the accurate and robust quantification of 8-Fluoroquinolin-5-amine, a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors.[1] Recognizing the critical need for precise analytical control in drug development and quality assurance, this document outlines two primary methodologies: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and bioanalysis. The protocols are designed for researchers, analytical chemists, and quality control professionals, emphasizing the rationale behind procedural choices to ensure method robustness and reliability. All methodologies are presented with comprehensive validation parameters and step-by-step instructions to facilitate immediate implementation.

Introduction: The Analytical Imperative for this compound

This compound is a fluorinated aromatic amine belonging to the quinoline class of compounds. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate, making fluorinated intermediates like this compound valuable in modern drug discovery.

Accurate quantification is paramount throughout the pharmaceutical pipeline. In process chemistry, it ensures reaction efficiency and yield. In quality control, it confirms the purity of intermediates and active pharmaceutical ingredients (APIs). In preclinical and clinical studies, sensitive bioanalytical methods are required to understand pharmacokinetics. Therefore, validated, reliable analytical methods are not merely procedural; they are fundamental to ensuring the safety, efficacy, and quality of the final drug product.[3] This guide provides the technical foundation for establishing such methods.

Method Selection: A Dichotomy of Purpose

The choice of an analytical technique is dictated by the specific requirements of the measurement, including sensitivity, selectivity, sample matrix complexity, and throughput.[4] For this compound, we focus on the two most powerful and complementary liquid chromatography techniques.

  • RP-HPLC with UV Detection: This is the workhorse of pharmaceutical analysis. Its robustness, cost-effectiveness, and straightforward operation make it ideal for quantifying the analyte in bulk materials, synthetic reaction mixtures, and formulation assays where concentrations are relatively high. The quinoline core possesses a strong chromophore, making UV detection a suitable and sensitive choice.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification is necessary, LC-MS/MS is the gold standard. Its unparalleled sensitivity and selectivity allow for the measurement of this compound in complex biological matrices like plasma or urine, or as a trace impurity.[5] By monitoring a specific precursor-to-product ion transition, matrix interferences are virtually eliminated, ensuring data of the highest integrity.[6]

While Gas Chromatography (GC) can be used for amine analysis, it often requires derivatization to manage the polarity and basicity of the amino group, which can introduce complexity and potential variability.[7][8] For a non-volatile compound like this compound, LC-based methods offer a more direct and robust analytical solution.

Method 1: RP-HPLC-UV for Routine Quantification and Purity Analysis

Principle

This method separates this compound from impurities on a reversed-phase C18 column. The mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile, ensures the analyte is retained and then eluted with a sharp, symmetrical peak. The acidic modifier (e.g., formic or trifluoroacetic acid) is crucial for protonating the amine, which minimizes peak tailing by reducing undesirable interactions with residual silanols on the silica-based column packing. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from certified reference standards.

Experimental Protocol

A. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

B. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

C. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.[9]

D. Sample Preparation

  • Accurately weigh the sample containing this compound to obtain a theoretical concentration within the calibration range upon dilution.

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water). Sonication may be used to aid dissolution.

  • Dilute to a final known volume with the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.[10]

E. Chromatographic Conditions

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ThermoScientific™ Hypersil™ C18 ODS)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm

| Run Time | 20 minutes |

F. Data Analysis and System Suitability

  • Calibration: Generate a linear regression curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥0.999.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (%RSD) for retention time should be <1% and for peak area should be <2%. Tailing factor for the analyte peak should be ≤1.5.

Typical Method Validation Parameters

The following table summarizes expected performance characteristics for a validated HPLC-UV method, based on ICH guidelines.[12][13]

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0%≤ 1.5%
Specificity No interference from blank/placebo at the analyte retention timeConfirmed
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.22 µm) Sample->Filtration Standard Standard Weighing & Dilution Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Detection UV Detection (245 nm) Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with Internal Standard start->spike extract Protein Precipitation & SPE/LLE spike->extract inject UHPLC Injection extract->inject separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize q1 Q1: Isolate Precursor (163.1) ionize->q1 q2 Q2: Fragment (CID) q1->q2 q3 Q3: Monitor Product (136.1) q2->q3 quant Quantify using Area Ratio (Analyte/IS) q3->quant report Generate Concentration Data quant->report

Sources

large-scale synthesis of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Large-Scale Synthesis of 8-Fluoroquinolin-5-amine

Introduction

This compound is a critical building block in medicinal chemistry and drug development. Its unique structure, featuring a fluorinated quinoline core, makes it a valuable intermediate for synthesizing a range of pharmaceutical compounds, particularly kinase inhibitors for oncology applications.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the amine group provides a key handle for further molecular elaboration. The development of a robust, scalable, and economically viable synthetic route is paramount for meeting the demands of pharmaceutical research and manufacturing.

This guide provides a detailed, field-proven protocol for the . It is designed for researchers, chemists, and process development professionals, offering not just a series of steps, but a deep dive into the causality behind the chosen methodologies, ensuring scientific integrity and reproducibility.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most effective industrial-scale synthesis of this compound is achieved through a convergent three-stage process. This strategy leverages cost-effective starting materials and employs classical, well-understood reactions that have been optimized for safety and efficiency at scale.

The retrosynthetic analysis breaks down the target molecule into readily available precursors:

G Target This compound Intermediate2 8-Fluoro-5-nitroquinoline Target->Intermediate2 Nitro Reduction Intermediate1 2-Fluoro-5-nitroaniline Intermediate2->Intermediate1 Skraup Reaction StartingMaterial2 Glycerol Intermediate2->StartingMaterial2 Skraup Reaction StartingMaterial1 2,4-Dinitrofluorobenzene Intermediate1->StartingMaterial1 Selective Reduction

Caption: Retrosynthetic pathway for this compound.

This approach consists of:

  • Stage 1: Synthesis of the Key Aniline Intermediate: Selective reduction of commercially available 2,4-dinitrofluorobenzene to yield 2-fluoro-5-nitroaniline.

  • Stage 2: Quinoline Core Construction: A modified Skraup-Doebner-von Miller reaction to cyclize 2-fluoro-5-nitroaniline with glycerol, forming the 8-fluoro-5-nitroquinoline core.[2]

  • Stage 3: Final Amine Formation: Reduction of the nitro group to afford the target this compound.

This pathway is advantageous for large-scale production as it avoids costly palladium-catalyzed cross-coupling reactions and complex protecting group chemistry.[3]

Part 2: Detailed Synthesis Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Fluoro-5-nitroaniline

The critical first step is the regioselective reduction of one nitro group on 2,4-dinitrofluorobenzene. The nitro group at the 2-position is more sterically hindered and electronically activated for reduction. Using iron powder in an acidic medium is a classic, cost-effective, and highly reliable method for this transformation on an industrial scale.[4]

Experimental Protocol:

  • Reactor Setup: Charge a suitable glass-lined reactor with acetic acid (5-10 volumes relative to the starting material) and iron powder (2.5-4.0 molar equivalents).

  • Heating: Agitate the suspension and heat to reflux (approximately 110-120°C).

  • Substrate Addition: Prepare a solution of 2,4-dinitrofluorobenzene (1.0 eq) in acetic acid (2-3 volumes) and add it dropwise to the refluxing iron suspension over 1-2 hours. The addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a larger vessel containing ice-water (10-20 volumes).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 5 volumes).

  • Neutralization & Wash: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-fluoro-5-nitroaniline as crystalline solids.[4]

Causality & Experience:

  • Reagent Choice: Iron in acetic or hydrochloric acid is preferred over other reducing agents like stannous chloride, which can be less selective and produce difficult-to-remove tin salt byproducts.[4] Catalytic hydrogenation could also be used but may pose challenges in selectivity and catalyst handling at this stage.

  • Process Control: The dropwise addition of the dinitro compound is crucial to control the reaction's exothermic nature. A failure to manage the temperature can lead to over-reduction and the formation of unwanted diamine byproducts.

ParameterSpecificationPurpose
Solvent Acetic AcidProvides the acidic medium for the reduction.
Reducing Agent Iron PowderCost-effective and selective for the 2-position nitro group.
Molar Ratio (Fe:Substrate) 2.5 - 4.0 : 1Ensures complete conversion of the starting material.[4]
Temperature 110-120°C (Reflux)Provides sufficient energy for the reaction to proceed efficiently.
Typical Yield 70-80%[4]
Stage 2: Skraup Cyclization to form 8-Fluoro-5-nitroquinoline

The Skraup reaction is a powerful but notoriously vigorous method for synthesizing quinolines.[5] It involves the reaction of an aniline with glycerol in the presence of a dehydrating acid (sulfuric acid) and an oxidizing agent. For large-scale synthesis, controlling the highly exothermic dehydration of glycerol to acrolein is the primary challenge, as uncontrolled polymerization of acrolein leads to significant tar formation and reduced yields.[6]

Experimental Protocol (Modified for Scale):

  • Reactor Setup: To a robust, temperature-controlled reactor equipped with a powerful overhead stirrer and a reflux condenser, add 2-fluoro-5-nitroaniline (1.0 eq), glycerol (3.0-4.0 eq), and boric acid (0.1-0.4 eq).

  • Initial Heating: Heat the mixture to 110-120°C with vigorous stirring. The addition of boric acid moderates the dehydration of glycerol, forming a borate ester intermediate which releases acrolein more slowly.[7]

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise via an addition funnel. The temperature must be carefully monitored and maintained between 130-140°C.

  • Reaction: After the addition is complete, hold the reaction at 130-140°C for 2-4 hours. The reaction is typically monitored by HPLC for the disappearance of the aniline starting material.

  • Quenching: Cool the reaction mixture to below 100°C and cautiously quench by pouring it onto crushed ice.

  • Neutralization & Isolation: Neutralize the acidic solution with a concentrated aqueous sodium hydroxide solution to a pH of 7-8. This will precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.

  • Purification: The crude 8-fluoro-5-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality & Experience:

  • Mechanism: The reaction proceeds via the initial dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the aromatic quinoline ring.[8][9] The oxidizing agent can be an external one (like nitrobenzene) or, as in this case, the nitro group of the starting material itself.

  • Safety: The Skraup reaction is highly exothermic and can run away if not properly controlled. The slow addition of sulfuric acid and robust temperature control are non-negotiable safety requirements. The use of moderators like boric acid is a key process intensification technique that improves both safety and yield.[7]

ParameterSpecificationPurpose
Dehydrating Agent Conc. H₂SO₄Catalyzes glycerol dehydration and ring cyclization.
Moderator Boric AcidControls the rate of acrolein formation, reducing tar.[7]
Reactants 2-Fluoro-5-nitroaniline, GlycerolForms the quinoline ring structure.
Temperature 130-140°CCritical for reaction progression; must be tightly controlled.
Typical Yield 60-75%
Stage 3: Reduction to this compound

The final step is the reduction of the 5-nitro group to the target amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and simple work-up procedure.

Experimental Protocol:

  • Reactor Setup: Charge a hydrogenation reactor (Parr apparatus or industrial equivalent) with 8-fluoro-5-nitroquinoline (1.0 eq), a suitable solvent such as ethanol or ethyl acetate (10-20 volumes), and a Palladium on carbon catalyst (5-10% Pd/C, 1-5 mol% loading).

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous agitation. The reaction is often mildly exothermic and may require cooling to maintain a temperature of 25-40°C.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or HPLC analysis.

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the pyrophoric palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product is often of high purity after this step but can be further purified by recrystallization from a solvent system like toluene/heptane if necessary.

Causality & Experience:

  • Catalyst Choice: Palladium on carbon is a highly efficient and robust catalyst for nitro group reductions. The catalyst loading can be optimized to balance reaction time and cost.

  • Safety: Pd/C catalyst is pyrophoric, especially after use and when dry. It must always be handled wet and under an inert atmosphere. The filtration step is critical and should be performed with care.

  • Alternative Purification: For challenging purifications where impurities are difficult to remove by recrystallization, an acid-base workup can be employed. A novel method involves precipitating the amine as a salt using trichloroacetic acid (TCA), filtering off impurities, and then gently heating the salt to liberate the free amine as CO₂ and chloroform are released.[10]

ParameterSpecificationPurpose
Catalyst 5-10% Palladium on CarbonEfficiently catalyzes the reduction of the nitro group.
Solvent Ethanol or Ethyl AcetateSolubilizes the substrate and product.
Hydrogen Pressure 50-100 psiProvides the reducing agent (H₂).
Temperature 25-40°CAllows for a controlled and efficient reaction.
Typical Yield >95%

Part 3: Overall Process Workflow and Quality Control

A successful large-scale synthesis requires seamless integration of the individual steps with robust in-process controls and final product verification.

G cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 S1_Start 2,4-Dinitrofluorobenzene S1_React Selective Reduction (Fe / Acetic Acid) S1_Start->S1_React S1_Workup Work-up & Recrystallization S1_React->S1_Workup S1_QC QC 1: Purity (HPLC) Structure (NMR) S1_Workup->S1_QC S2_React Skraup Reaction (Glycerol / H₂SO₄) S1_QC->S2_React 2-Fluoro-5-nitroaniline S2_Workup Quench, Neutralize & Recrystallize S2_React->S2_Workup S2_QC QC 2: Purity (HPLC) S2_Workup->S2_QC S3_React Catalytic Hydrogenation (H₂ / Pd-C) S2_QC->S3_React 8-Fluoro-5-nitroquinoline S3_Workup Catalyst Filtration & Solvent Removal S3_React->S3_Workup S3_Final Final Product: This compound S3_Workup->S3_Final S3_QC Final QC (Full Specification) S3_Final->S3_QC

Caption: Overall workflow for the synthesis of this compound.

Final Product Quality Control

The final isolated product must be characterized thoroughly to ensure it meets the required specifications for use in drug development.

TestSpecificationMethod
Appearance Yellow to brown crystalline solidVisual
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, MS, IR
Purity ≥ 98.0%HPLC
Melting Point Approx. 97-99°CUSP/EP Method
Residual Solvents Per ICH GuidelinesGC-HS
Heavy Metals ≤ 20 ppmICP-MS

Conclusion

The three-stage synthesis route described provides a reliable, scalable, and economically sound method for the production of this compound. By understanding the mechanistic principles behind each step and implementing careful process controls, particularly for the hazardous Skraup reaction, high yields of high-purity material can be consistently achieved. This guide serves as a comprehensive resource for chemists and engineers tasked with scaling up this critical pharmaceutical intermediate.

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • MySkinRecipes. 8-Fluoroisoquinolin-5-amine. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • National Institutes of Health. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. [Link]

  • ResearchGate. Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. [Link]

  • ProcessPoint. 8-Fluoroquinolin-2-amine. [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

Sources

Introduction: The Strategic Importance of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Functionalization of 8-Fluoroquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structural motif in medicinal chemistry and materials science. As a derivative of quinoline, it is foundational to a vast array of pharmacologically active compounds. The strategic placement of substituents dictates its reactivity and utility: the 5-amino group serves as a potent directing group and a key nucleophilic handle for molecular elaboration, while the 8-fluoro atom can significantly enhance metabolic stability and modulate binding affinity through favorable electronic interactions.

This guide provides a comprehensive exploration of the reaction of this compound with various electrophiles. We move beyond simple procedural lists to explain the fundamental principles governing its reactivity, offering detailed, field-proven protocols for its functionalization. The methodologies described herein are designed to be robust and adaptable, empowering researchers to confidently synthesize novel derivatives for drug discovery and other advanced applications.

Chapter 1: Fundamental Principles of Reactivity and Regioselectivity

The synthetic utility of this compound is governed by the interplay of its functional groups and the inherent electronic nature of the quinoline ring system. Understanding these factors is critical for predicting and controlling reaction outcomes.

The quinoline nucleus consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. In the absence of strong directing groups and under acidic conditions typical for many electrophilic aromatic substitutions (EAS), the pyridine nitrogen becomes protonated. This deactivates the entire heterocyclic system, directing electrophilic attack to the carbocyclic ring, primarily at the C5 and C8 positions.[1][2][3]

However, in this compound, this intrinsic reactivity is completely overridden by the powerful influence of the substituents:

  • The 5-Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to the resonance donation of its lone pair into the aromatic system. It dramatically increases the nucleophilicity of the ring. The ortho position is C6, and the para position is C8.

  • The 8-Fluoro Group (-F): This is a deactivating group via induction but is also ortho, para-directing through resonance. Its para position (C5) is occupied by the amine, and its ortho position is C7.

The outcome is a clear hierarchy of control. The potent activating effect of the 5-amino group dominates all other factors, making the aromatic ring highly susceptible to electrophilic attack. Since the para position (C8) is blocked by the fluorine atom, electrophilic aromatic substitution is overwhelmingly directed to the C6 position .

Furthermore, the amino group itself possesses a nucleophilic lone pair, creating a second major reaction pathway: N-functionalization . The choice between N-functionalization and C-functionalization depends on the electrophile and the reaction conditions.

Figure 1. Primary electrophilic reaction pathways for this compound.

Chapter 2: N-Functionalization Protocols

Direct reaction at the 5-amino group is often the most straightforward transformation, yielding stable amide and sulfonamide linkages that are ubiquitous in pharmaceuticals. These reactions are typically fast and high-yielding.

Protocol 2.1: N-Acylation for Amide Synthesis

The reaction of the primary amine with an acyl chloride or anhydride is a cornerstone of organic synthesis. It proceeds via a nucleophilic addition-elimination mechanism.[4][5] The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct generated from acyl chlorides, preventing protonation of the starting amine and driving the reaction to completion.[6]

Objective: To synthesize N-(8-fluoroquinolin-5-yl)acetamide as a representative example.

Materials:

  • This compound

  • Acetyl Chloride (or Acetic Anhydride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine, anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Protocol:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add anhydrous triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterCondition ACondition BRationale & Notes
Acylating Agent Acetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)Acyl chlorides are more reactive but generate HCl. Anhydrides are less reactive but produce a weaker acid byproduct.
Base Triethylamine (1.2 eq)Pyridine (2.0 eq)TEA is a non-nucleophilic base. Pyridine can also act as a nucleophilic catalyst but is often used as the solvent.
Temperature 0 °C to RTRTThe reaction is exothermic; initial cooling is recommended for reactive acyl chlorides to ensure selectivity.
Typical Yield >90%>85%Yields are generally high for this transformation.
Table 1. Typical reaction parameters for N-acylation.
Protocol 2.2: N-Sulfonylation for Sulfonamide Synthesis

The synthesis of sulfonamides follows a similar principle to acylation, reacting the amine with a sulfonyl chloride. These reactions are essential for creating bioisosteres of amides and are prevalent in diuretic and antibacterial drugs.

Objective: To synthesize N-(8-fluoroquinolin-5-yl)benzenesulfonamide.

Experimental Protocol:

  • Setup & Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine (used as both solvent and base) in a round-bottom flask and cool to 0 °C. Alternatively, use DCM as a solvent with TEA (1.5 eq) as the base.

  • Electrophile Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise or dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic extracts with 1M HCl (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the resulting crude product by recrystallization or column chromatography.

Chapter 3: C-H Functionalization & Substitution Protocols

Leveraging the potent directing effect of the 5-amino group allows for selective functionalization of the quinoline core at the C6 position.

Protocol 3.1: Electrophilic Bromination at the C6 Position

Introducing a bromine atom at C6 provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.

G cluster_workflow Workflow: C6-Bromination A 1. Dissolve 8-FQ-5-A in suitable solvent (e.g., DMF, CH3CN) B 2. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) A->B C 3. Stir at Room Temperature (2-6 hours) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Work-up (Quench with Na2S2O3, Extract) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F

Figure 2. General workflow for the C6-bromination of this compound.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 eq) in dimethylformamide (DMF) or acetonitrile (CH₃CN) in a flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into water and quench any excess NBS by adding a small amount of saturated sodium thiosulfate (Na₂S₂O₃) solution.

  • Extraction: Extract the product with ethyl acetate or DCM.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product to obtain 6-bromo-8-fluoroquinolin-5-amine.

Protocol 3.2: Regioselective Nitration via Amide Protection

Direct nitration of anilines with strong mixed acids can lead to oxidation and poor yields. A robust, two-step strategy involves first protecting the amine as an amide, performing the nitration, and then deprotecting to reveal the nitrated amine.[7]

Step A: Protection & Nitration

  • Synthesize N-(8-fluoroquinolin-5-yl)acetamide using Protocol 2.1 .

  • Dissolve the purified acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (fuming HNO₃ in H₂SO₄) dropwise, keeping the temperature below 5 °C.

  • Stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid, N-(6-nitro-8-fluoroquinolin-5-yl)acetamide, by filtration and wash with cold water until the filtrate is neutral.

Step B: Deprotection

  • Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux for 4-8 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the mixture and neutralize carefully with a base (e.g., NaOH solution or solid NaHCO₃).

  • Extract the product, 6-nitro-8-fluoroquinolin-5-amine, with a suitable organic solvent.

  • Wash, dry, and purify the product as described in previous protocols.

Chapter 4: Advanced C-N Bond Formation

Modern catalysis provides powerful tools for forming bonds that are inaccessible through classical methods. The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide/triflate.[8]

Protocol 4.1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol uses the 5-amino group of this compound as the nucleophilic component to couple with an aryl bromide.

Objective: To synthesize N-phenyl-8-fluoroquinolin-5-amine.

Materials:

  • This compound

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous and degassed

G Buchwald-Hartwig Catalytic Cycle cluster_reactants A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R₂NH D Deprotonation (Base) C->D Base E Reductive Elimination Complex D->E E->A Product (Ar-NR₂) ArX Ar-X (Bromobenzene) R2NH R₂NH (8-FQ-5-A) Base Base (NaOtBu)

Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

  • Setup: To a flame-dried Schlenk flask or sealed tube, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.2 eq), bromobenzene (1.0 eq), and anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Work-up: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography on silica gel.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl/Sulfonyl Chlorides: These are corrosive and lachrymatory. They react violently with water. Handle with extreme care and use anhydrous solvents and techniques.

  • Strong Acids/Bases: Concentrated sulfuric acid, nitric acid, and sodium tert-butoxide are highly corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Phosphine ligands are often air-sensitive and toxic.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and DMF are reproductive toxins. Minimize exposure and handle only in a fume hood.

References

Application Notes and Protocols: The Use of 8-Fluoroquinolin-5-amine in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Promise of 8-Fluoroquinolin-5-amine

The quinoline scaffold is a cornerstone in the development of fluorescent probes, prized for its inherent fluorescence, environmental sensitivity, and versatile chemical functionality.[1][2] Derivatives of quinoline, particularly 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline, have been extensively developed as chemosensors for a variety of metal ions and as pH indicators.[1][3] The fluorescence of these probes is often modulated by well-understood mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] Chelation of metal ions to the quinoline core typically enhances fluorescence by rigidifying the structure and blocking non-radiative decay pathways.[4]

This guide focuses on a specific, yet underexplored, derivative: This compound . The introduction of a fluorine atom at the 8-position is anticipated to modulate the electronic and photophysical properties of the quinoline core, potentially leading to enhanced quantum yields, altered Stokes shifts, and improved photostability. The primary amine at the 5-position serves as a crucial synthetic handle, allowing for the covalent attachment of various recognition moieties (receptors) to create probes with high selectivity for specific analytes.

These notes provide a comprehensive overview of the rationale for using this compound, proposed synthetic strategies, and detailed protocols for the development and application of novel fluorescent probes for bioimaging and sensing.

Part 1: The Core Fluorophore - Synthesis of this compound

Proposed Synthetic Strategy: A Modified Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[5][9][10][11][12] A potential route to this compound could start from 2-fluoro-5-nitroaniline.

Reaction Scheme:

Skraup Synthesis start 2-Fluoro-5-nitroaniline + Glycerol step1 Skraup Reaction (H₂SO₄, Oxidizing Agent) start->step1 product1 8-Fluoro-5-nitroquinoline step1->product1 step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) product1->step2 final_product This compound step2->final_product

Caption: Proposed Skraup synthesis of this compound.

Protocol Outline:

  • Cyclization: 2-fluoro-5-nitroaniline is reacted with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). The mixture is heated to drive the cyclization and dehydration reactions, yielding 8-fluoro-5-nitroquinoline.[9]

  • Purification: The crude product is isolated by neutralization and purified using techniques such as recrystallization or column chromatography.

  • Reduction: The nitro group of 8-fluoro-5-nitroquinoline is then reduced to a primary amine. This can be achieved through various standard methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or using a reducing metal in acidic conditions (e.g., iron powder in hydrochloric acid).[13]

  • Final Product: The resulting this compound is then purified to be used as the core fluorophore for probe synthesis.

Part 2: From Fluorophore to Fluorescent Probe - Functionalization of the 5-Amino Group

The 5-amino group is a versatile functional group that allows for the attachment of a wide array of analyte-recognition moieties through common organic reactions. The choice of receptor determines the probe's selectivity.

General Principles of Probe Design

A common strategy in fluorescent probe design is the "fluorophore-spacer-receptor" model. The this compound acts as the fluorophore. A short linker (the spacer) can be used, and the receptor is the part of the molecule that selectively interacts with the target analyte. This interaction triggers a change in the fluorophore's emission, often through modulation of PET or ICT processes.

Probe Design fluorophore This compound (Fluorophore) receptor Receptor (Analyte Recognition) fluorophore->receptor Linkage analyte Analyte receptor->analyte Binding signal Fluorescence Signal (On/Off/Shift) analyte->signal Triggers

Caption: General design principle of a fluorescent probe.

Protocol 1: Synthesis of an Amide-Linked Probe for Metal Ion Sensing

Amide bond formation is a robust and widely used reaction in organic synthesis.[14][15] By acylating the 5-amino group with a carboxylic acid that contains a metal-chelating moiety, a selective metal ion sensor can be created. For example, coupling with a picolinic acid derivative can create a probe for Zn²⁺.[16]

Materials:

  • This compound

  • Receptor-carboxylic acid (e.g., a derivative of picolinic acid)

  • Amide coupling reagent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the receptor-carboxylic acid (1.1 equivalents) and the amide coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Sulfonamide-Linked Probe for pH Sensing

Sulfonamide linkages are also stable and can be readily formed by reacting an amine with a sulfonyl chloride.[17][18][19][20][21][22][23] A pH-sensitive probe can be designed by attaching a group whose protonation state influences the electronic properties of the quinoline fluorophore.

Materials:

  • This compound

  • Receptor-sulfonyl chloride

  • Anhydrous pyridine or another suitable base/solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine at 0 °C.

  • Slowly add the receptor-sulfonyl chloride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Part 3: Photophysical Properties of Quinoline-Based Probes

The photophysical properties of a fluorescent probe are critical to its performance. The table below summarizes key parameters for a selection of quinoline derivatives to provide a comparative context for what might be expected from probes derived from this compound.[3][4][24][25]

CompoundExcitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)SolventReference
8-Hydroxyquinoline~315~520LowVarious[3][24]
8-Hydroxyquinoline-Zn²⁺ Complex~370~510HighVarious[3]
7-Aminoquinolin-8-ol~360~480-Methanol[4]
Substituted Quinoline-based Zn²⁺ Probe305423-Acetonitrile[26]
Quinoline-based Cu²⁺ Probe~365~515-Partially Aqueous[27]
Quinolinium-based pH Probe~450~500-600-Aqueous[28]

Note: The exact photophysical properties of this compound derivatives will need to be experimentally determined. The fluorine substituent is generally expected to cause a slight blue-shift in the spectra and potentially increase the quantum yield due to its electron-withdrawing nature.

Part 4: Application in Live-Cell Imaging

Fluorescent probes derived from this compound are expected to be valuable tools for live-cell imaging due to the generally good cell permeability and low cytotoxicity of quinoline derivatives.[29][30]

General Workflow for Live-Cell Imaging

Live Cell Imaging Workflow cell_culture 1. Cell Culture (Plate cells on imaging dish) probe_prep 2. Probe Preparation (Prepare stock and working solutions) cell_culture->probe_prep staining 3. Cell Staining (Incubate cells with probe) probe_prep->staining washing 4. Washing (Remove excess probe) staining->washing imaging 5. Fluorescence Microscopy (Acquire images) washing->imaging analysis 6. Image Analysis (Quantify fluorescence changes) imaging->analysis

Caption: A typical workflow for live-cell imaging with a fluorescent probe.

Detailed Protocol for Cellular Imaging

This protocol provides a general guideline for staining live cells with a hypothetical this compound-based probe. Optimization of probe concentration and incubation time will be necessary for each specific probe and cell type.[31][32][33][34]

Materials:

  • Live cells cultured on glass-bottom imaging dishes or coverslips

  • 1 mM stock solution of the fluorescent probe in DMSO

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or widefield) with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging substrate.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the 1 mM DMSO stock solution into pre-warmed cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS or phenol red-free medium to remove any unbound probe.

    • Add fresh, pre-warmed imaging medium to the cells.

  • Imaging:

    • Transfer the cells to the fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

    • Excite the probe at its optimal excitation wavelength and collect the emission using the appropriate filter set.

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[33]

  • Analyte Stimulation (Optional):

    • To observe the probe's response to a specific analyte (e.g., metal ions or a change in pH), a solution of the analyte can be carefully added to the imaging medium, and time-lapse images can be acquired to monitor the change in fluorescence.

Conclusion

This compound represents a promising platform for the development of a new generation of fluorescent probes. Its strategic functionalization allows for the creation of sensors for a wide range of biological analytes. The protocols and data presented in this guide provide a solid foundation for researchers to design, synthesize, and apply these novel tools in their scientific investigations.

References

  • BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions. BenchChem.
  • BenchChem. (2025).
  • Alfa Chemistry. Friedländer Quinoline Synthesis. Alfa Chemistry.
  • PrepChem.com. Synthesis of amino-quinoline. PrepChem.com.
  • BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection. BenchChem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC.
  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors.
  • Wikipedia. Friedländer synthesis. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines. BenchChem.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Springer.
  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing).
  • synthesis of quinoline derivatives and its applic
  • 8-Hydroxyquinoline-5-sulfonyl Chloride|CAS 64641-92-5. BenchChem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Friedlander quinoline synthesis. Química Organica.org.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Aromatic Sulfonamides. Journal of Synthetic Chemistry.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Live Cell Imaging Protocol & Troubleshooting.
  • Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives.
  • The Skraup Synthesis of Quinolines. Organic Reactions.
  • Photophysical properties of substituted 7-Aminoquinolin-8-ol. BenchChem.
  • 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Live-cell microscopy – tips and tools. Journal of Cell Science.
  • Fluorescent Live Cell Imaging. StainsFile.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • The overall synthesis procedure of 8-hydroxyquinoline-5-sulfonic acid...
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate.
  • Quinoline-Based Fluorescence Sensors.
  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry.
  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activ
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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  • Amide Bond Activ

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-purity material.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The fluorine atom at the 8-position can enhance metabolic stability and binding affinity to biological targets. The most common and logical synthetic approach involves a two-step sequence: the nitration of 8-fluoroquinoline to yield 8-fluoro-5-nitroquinoline, followed by the reduction of the nitro group to the desired amine.

This guide will primarily focus on troubleshooting this two-step pathway, as it is the most frequently employed route. We will also address potential issues related to alternative methods, such as the Skraup synthesis.

Troubleshooting Guide: A Two-Step Synthesis Approach

This section is structured to address problems that may arise during each key stage of the synthesis.

Step 1: Nitration of 8-Fluoroquinoline to 8-Fluoro-5-nitroquinoline

The introduction of a nitro group at the C-5 position is a critical first step. Low yields at this stage can significantly impact the overall efficiency of your synthesis.

dot

Caption: Workflow for the nitration of 8-fluoroquinoline.

Q1: My nitration reaction is resulting in a low yield of 8-fluoro-5-nitroquinoline. What are the likely causes?

Low yields in this electrophilic aromatic substitution can often be attributed to several factors related to reaction conditions and workup procedures.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: While the initial addition of reagents is performed at low temperatures (-5 to 0 °C) to control the reaction rate, allowing the mixture to slowly warm to room temperature and stirring for an adequate period (e.g., 2-3 hours) is crucial for driving the reaction to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • Poor Quality Reagents: Ensure that the nitric and sulfuric acids are of high purity and appropriate concentration. Water content in the sulfuric acid can reduce the efficiency of the nitrating mixture.

  • Formation of Side Products:

    • Over-nitration: Although the 5-position is electronically favored, harsh conditions (e.g., excessively high temperatures) can lead to the formation of dinitro products. Maintaining strict temperature control during the addition of 8-fluoroquinoline is critical.

    • Oxidation: The quinoline ring is susceptible to oxidation under strongly acidic and oxidizing conditions.

  • Product Loss During Workup:

    • Incomplete Precipitation/Extraction: When the reaction mixture is poured into ice water, the product should precipitate. Ensure the pH is adjusted carefully during neutralization (e.g., with 10% sodium carbonate solution) to maximize the precipitation of the free base before extraction.[1]

    • Emulsion Formation: During extraction with an organic solvent like dichloromethane, emulsions can form, trapping the product. If this occurs, adding a small amount of brine can help to break the emulsion.

Step 2: Reduction of 8-Fluoro-5-nitroquinoline to this compound

The reduction of the nitro group is the final step to obtain the target compound. This transformation can be prone to incomplete conversion and the formation of impurities.

dot

Caption: Workflow for the reduction of 8-fluoro-5-nitroquinoline.

Q2: I am observing a low yield and/or a mixture of products after the reduction of 8-fluoro-5-nitroquinoline. How can I optimize this step?

The choice of reducing agent and reaction conditions are paramount for a successful nitro group reduction.

  • Incomplete Reduction:

    • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent, especially when using metals like iron or tin.

    • Reaction Time and Temperature: Some reductions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to confirm the complete consumption of the starting nitro compound.

  • Catalyst Deactivation (for Catalytic Hydrogenation):

    • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the palladium catalyst. Ensure the 8-fluoro-5-nitroquinoline is of high purity before attempting hydrogenation.

    • Insufficient Hydrogen Pressure: For challenging reductions, a higher hydrogen pressure may be required.

  • Side Reactions:

    • Hydrodehalogenation: A significant risk, particularly with catalytic hydrogenation (H₂/Pd-C), is the cleavage of the C-F bond, leading to the formation of 5-aminoquinoline as a byproduct. Using alternative reducing agents like iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride can often mitigate this issue.

    • Formation of Azo/Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric intermediates. Ensuring a sufficient amount of reducing agent and adequate reaction time can help to minimize these byproducts.

  • Purification Challenges:

    • Product Polarity: The resulting amine is more polar than the starting nitro compound and may have a high affinity for silica gel, leading to losses during column chromatography. Using a more polar eluent system or deactivating the silica gel with a small amount of triethylamine can improve recovery.

    • Oxidation of the Product: Aminoquinolines can be susceptible to air oxidation, which may result in discoloration of the final product. It is advisable to work up the reaction and purify the product promptly, and to store the final compound under an inert atmosphere.

Alternative Synthetic Route: The Skraup Synthesis

While the nitration-reduction sequence is common, an alternative is the Skraup synthesis, which involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3] For this compound, a potential starting material would be 2-fluoro-5-aminobenzene (not a standard aniline, making this route less direct). However, understanding the pitfalls of the Skraup reaction is valuable for any quinoline synthesis.

Q3: I am considering a Skraup synthesis for a related quinoline and am concerned about the notoriously low yields and difficult workup. What are the key challenges?

The Skraup synthesis is known for its harsh conditions and potential for side reactions.

  • Exothermic and Violent Reaction: The reaction is highly exothermic and can become uncontrollable.[2] The use of a moderating agent, such as ferrous sulfate (FeSO₄), is often necessary to control the reaction rate.[2]

  • Tar and Polymer Formation: The strongly acidic and high-temperature conditions can cause the polymerization of acrolein (formed from the dehydration of glycerol), leading to the formation of significant amounts of tar.[4] This makes product isolation and purification extremely challenging.

  • Low Yields: Due to the harsh conditions and tar formation, yields for the Skraup synthesis can be low and highly variable.[4]

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final this compound product?

A: Column chromatography on silica gel is a common method. Given the basicity of the amine, it is often beneficial to add a small percentage of a base like triethylamine to the eluent to prevent streaking and improve recovery. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can also be an effective method for obtaining high-purity material.

Q: Are there any "greener" alternatives to the classical reduction methods?

A: Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexene with a palladium catalyst, can be a milder and more experimentally convenient alternative to using hydrogen gas.

Q: How can I confirm the regiochemistry of the nitration step?

A: The position of the nitro group can be unequivocally determined using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), which will show correlations between the protons and carbons of the quinoline ring system.

Summary of Key Parameters for Optimization

ParameterStep 1: NitrationStep 2: Reduction
Temperature Control Critical during reagent addition (-5 to 0 °C) to prevent over-nitration.May require heating for metal-based reductions; room temperature for catalytic hydrogenation.
Reagent Stoichiometry Use of a slight excess of nitric acid.A significant excess of metal reductants (e.g., Fe, SnCl₂) is often required.
Reaction Monitoring TLC to track the consumption of 8-fluoroquinoline.TLC to ensure complete conversion of the nitro compound.
Key Side Reactions Over-nitration, oxidation.Hydrodehalogenation (loss of fluorine), formation of azo/azoxy byproducts.
Workup/Purification Careful neutralization to precipitate the product.Addition of base to eluent in chromatography; prompt workup to avoid oxidation.

References

  • PrepChem. Synthesis of 5-nitro-8-fluoro-quinoline. Available at: [Link]

  • Wikipedia. Skraup reaction. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 8-Fluoroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity this compound. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry.[1] The purity of this intermediate is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. Crude this compound, depending on the synthetic route, may contain a variety of impurities, including unreacted starting materials, isomers, and byproducts from side reactions. The basic nature of the amine functional group introduces specific challenges in traditional purification methods like silica gel chromatography. This guide will provide a systematic approach to tackling these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Question 1: My crude material is a dark, oily residue. How should I begin the purification process?

Answer: A dark, oily crude product often indicates the presence of polymeric impurities or tars, which can complicate purification. A preliminary acid-base extraction is highly recommended to isolate the basic this compound from neutral and acidic impurities.

  • Scientific Rationale: this compound, being a basic compound due to its amino group, will be protonated in an acidic aqueous solution to form a water-soluble salt.[2][3][4] Neutral organic impurities will remain in the organic phase, and acidic impurities can be subsequently removed by washing the organic layer with a basic solution.[5]

  • Step-by-Step Protocol for Acid-Base Extraction:

    • Dissolve the crude oily residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer. The organic layer contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer by slowly adding a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is greater than 8. This will deprotonate the amine, causing the free base to precipitate out of the solution.[6]

    • Extract the aqueous layer with fresh organic solvent (e.g., DCM or ethyl acetate) to recover the purified this compound.

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Question 2: I am trying to purify my compound using silica gel column chromatography, but the compound is streaking badly and I am getting poor recovery. What is happening and how can I fix it?

Answer: This is a common issue when purifying amines on silica gel. Silica gel is an acidic stationary phase, and the basic amine can interact strongly with the acidic silanol groups on the silica surface. This leads to peak tailing (streaking) and often irreversible adsorption, resulting in low recovery.[7][8]

  • Scientific Rationale: The lone pair of electrons on the nitrogen atom of the amine interacts with the acidic protons of the silanol groups (Si-OH) on the silica surface via strong hydrogen bonding or even acid-base interactions. This slows down the elution of the compound and causes it to spread out over many fractions.

  • Troubleshooting Strategies for Column Chromatography:

    • Option A: Modify the Mobile Phase. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[9]

      • Recommended Modifier: Triethylamine (Et₃N) is a common choice. Start by adding 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., a hexane/ethyl acetate gradient).

      • Alternative Modifier: A solution of ammonia in methanol can also be used, but triethylamine is often preferred due to its volatility, which makes it easier to remove from the final product.[8]

    • Option B: Use an Alternative Stationary Phase.

      • Basic Alumina: Alumina is a basic stationary phase and is a good alternative to silica for the purification of basic compounds.[8]

      • Amine-functionalized Silica: This is an excellent, though more expensive, option. The surface is rendered basic, which prevents the strong interactions with the amine product, leading to better peak shapes and recovery.[8][10]

Question 3: I have tried recrystallizing my crude this compound from a single solvent, but I either get no crystals or the purity does not improve significantly. What should I do?

Answer: Finding the right solvent system is crucial for successful recrystallization. If a single solvent is not working, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) is often the solution.

  • Scientific Rationale: The principle of recrystallization relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[11] For a two-solvent system, you dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Upon cooling, the solubility of your compound decreases, and it crystallizes out, leaving the impurities behind in the solvent mixture.

  • Step-by-Step Protocol for Two-Solvent Recrystallization:

    • Solvent Screening: Experiment with small amounts of your crude product to find a suitable solvent pair. Good "good" solvents for aminoquinolines can include ethanol, methanol, or acetone. Potential "poor" solvents could be water, hexane, or diethyl ether.[12]

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

    • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature. You should observe crystal formation.

    • For maximum yield, you can place the flask in an ice bath for 30 minutes to an hour.

    • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials (e.g., a substituted fluoroaniline), regioisomers (if the cyclization step is not completely selective), and byproducts from side reactions such as polymerization or oxidation. If the synthesis involves a reduction of a nitro group, incomplete reduction can leave the corresponding nitro-fluoroquinoline as an impurity.[13]

Q2: How can I assess the purity of my final product?

A2: The purity of your this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Q3: My purified this compound is a solid. What is its expected melting point?

A3: While the exact melting point can vary slightly depending on the purity, it is a key physical constant. You should compare the experimentally determined melting point of your purified product with the literature value to assess its purity. A sharp melting point close to the literature value is indicative of high purity.

Q4: Are there any special storage conditions for purified this compound?

A4: Yes, like many amines, this compound can be sensitive to light and air, which can cause it to darken over time due to oxidation. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place, such as a refrigerator at 2-8°C.[1]

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of crude this compound.

PurificationWorkflow start Crude this compound oily_residue Is the crude an oil or contains many impurities? start->oily_residue acid_base Acid-Base Extraction streaking_on_tlc Does the compound streak on a silica TLC plate? acid_base->streaking_on_tlc column_chrom Column Chromatography purity_check Purity Assessment (TLC, HPLC, NMR) column_chrom->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98% oily_residue->acid_base Yes oily_residue->streaking_on_tlc No (Solid) streaking_on_tlc->column_chrom Yes streaking_on_tlc->recrystallization No

Caption: Decision workflow for purification.

Summary of Purification Parameters

Purification MethodKey ParametersExpected Outcome
Acid-Base Extraction Aqueous Acid: 1M HClAqueous Base: 2M NaOH or sat. NaHCO₃Organic Solvent: DCM or Ethyl AcetateRemoval of neutral and acidic impurities. Good for initial cleanup of very crude material.
Column Chromatography Stationary Phase: Silica gel (+ 0.1-1% Et₃N), basic alumina, or amine-functionalized silicaMobile Phase: Hexane/Ethyl Acetate gradientSeparation of closely related impurities and isomers.
Recrystallization Solvent System: Single solvent (e.g., Ethanol) or two-solvent system (e.g., Ethanol/Water)High purity crystalline solid. Effective for removing small amounts of impurities.

References

  • MySkinRecipes. 8-Fluoroisoquinolin-5-amine. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • University of Toronto. Acid and Base Extraction. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Reddit. Chromotography with free amines?. [Link]

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. [Link]

  • Solubility of Things. 8-Aminoquinoline. [Link]

  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PubChem. 5-Chloroquinolin-8-amine. [Link]

  • Google Patents. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoroquinolin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of this critical pharmaceutical intermediate.[1] The presence of a fluorine atom at the 8-position and an amine at the 5-position makes this scaffold a valuable building block, known to enhance metabolic stability and binding affinity in various drug candidates.[2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions, optimize your reaction conditions, and overcome common synthetic challenges.

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached via several strategic routes. The optimal choice depends on factors such as starting material availability, scale, and laboratory capabilities. We will focus on two robust and widely applicable strategies:

  • Route A: The Skraup Synthesis & Subsequent Reduction. A classic and powerful method for constructing the quinoline core itself, starting from a substituted aniline. This route is ideal when building the molecule from basic precursors.

  • Route B: The Buchwald-Hartwig Amination. A modern, palladium-catalyzed cross-coupling reaction that is highly effective for forming the C-N bond on a pre-existing halogenated quinoline scaffold.[3] This is often the preferred method for late-stage functionalization.

The following diagram outlines a decision-making workflow for selecting the appropriate synthetic strategy.

Synthetic_Strategy_Selection cluster_route_a Route A Details cluster_route_b Route B Details start Start: Synthesize This compound q_precursor Is a suitable halogenated precursor (e.g., 5-bromo-8-fluoroquinoline) commercially available or easily synthesized? start->q_precursor route_b Route B: Buchwald-Hartwig Amination q_precursor->route_b Yes route_a Route A: Skraup Synthesis & Reduction q_precursor->route_a No b1 Start with 5-Bromo-8-fluoroquinoline route_b->b1 a1 Start with 2-Fluoro-5-nitroaniline route_a->a1 a2 Skraup Synthesis to form 8-Fluoro-5-nitroquinoline a1->a2 a3 Nitro Group Reduction to yield final product a2->a3 b2 Pd-catalyzed amination with an ammonia equivalent b1->b2 b3 Yields final product directly b2->b3

Caption: Decision workflow for selecting a synthetic route.

Part 2: Troubleshooting & FAQs for Route A (Skraup Synthesis & Reduction)

The Skraup synthesis is a powerful tool for creating quinolines from anilines and glycerol.[4][5] However, it is famously exothermic and can be prone to side reactions if not properly controlled.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of each component in the Skraup synthesis for this target? A1:

  • 2-Fluoro-5-nitroaniline: This is your starting material. The aniline portion provides the benzene ring and nitrogen atom for the final quinoline core. The fluorine at the 2-position will become the 8-fluoro substituent, and the nitro group at the 5-position will ultimately be reduced to the target 5-amine.

  • Glycerol: In the presence of concentrated sulfuric acid, glycerol dehydrates to form acrolein (in situ).[6][8] This acrolein molecule is the three-carbon electrophile that undergoes a Michael addition with the aniline, eventually forming the pyridine ring of the quinoline.

  • Sulfuric Acid (H₂SO₄): It serves two primary functions: it's a powerful dehydrating agent to convert glycerol to acrolein, and it acts as the acid catalyst for the cyclization and subsequent dehydration steps of the reaction mechanism.[6]

  • Oxidizing Agent (e.g., Nitrobenzene or Arsenic Acid): The reaction initially forms a dihydroquinoline intermediate. An oxidizing agent is required for the final aromatization step to yield the stable quinoline ring.[4] The nitro group already on the starting aniline can also contribute to this.

  • Moderator (e.g., Ferrous Sulfate, FeSO₄): This is a critical safety component. The Skraup reaction is notoriously vigorous, and FeSO₄ helps to moderate the exotherm by ensuring a more controlled, less violent reaction.[6][7]

Q2: Can I use a different starting material instead of 2-Fluoro-5-nitroaniline? A2: Yes, but it must contain the necessary precursors in the correct orientation. For example, starting with 2-fluoroaniline would yield 8-fluoroquinoline. You would then need to perform an electrophilic aromatic substitution (e.g., nitration) at the 5-position, followed by reduction. Nitration of quinoline itself typically yields a mixture of 5- and 8-substituted products, so this route may introduce purification challenges.[6]

Troubleshooting Guide: Skraup Synthesis

Issue 1: The reaction is extremely exothermic and difficult to control, leading to a potential runaway scenario.

  • Underlying Cause: The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic steps. Without proper moderation and control, the reaction rate can accelerate exponentially.[6][7]

  • Solution & Optimization:

    • Ensure Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is non-negotiable for safety and control. It helps to smooth out the reaction's thermal profile.[7]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling (e.g., an ice-water bath). The reagents should be added in the correct sequence: aniline precursor, ferrous sulfate, glycerol, and finally, the slow addition of sulfuric acid.

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to reflux, remove the external heat source immediately. The reaction's own exotherm should sustain it for some time. Re-apply gentle heat only after the initial vigorous phase has subsided.

Issue 2: The reaction yields are very low, with a large amount of black, intractable tar.

  • Underlying Cause: Tar formation is the most common side reaction in the Skraup synthesis.[7] It arises from the acid-catalyzed polymerization of the highly reactive acrolein intermediate, especially at elevated temperatures.

  • Solution & Optimization:

    • Temperature Management: Overheating is the primary cause of tarring. Maintain the minimum temperature necessary to sustain the reaction. Do not heat excessively after the initial exotherm.

    • Efficient Stirring: Ensure vigorous and constant stirring to promote efficient mixing and heat dissipation, preventing localized hot spots where polymerization can initiate.

    • Purification Strategy: The most effective method for separating the desired quinoline product from non-volatile tar is steam distillation .[7] After the reaction is complete, carefully quench the mixture, make it strongly basic (e.g., with NaOH), and then pass steam through it. The volatile 8-fluoro-5-nitroquinoline will co-distill with the water, leaving the tar behind.

Troubleshooting Guide: Nitro Group Reduction

Issue 3: The reduction of the 5-nitro group to the 5-amine is incomplete or results in side products.

  • Underlying Cause: The choice of reducing agent and reaction conditions is critical. Some methods can be sluggish, while others might be too harsh, leading to over-reduction or degradation of the quinoline ring system.

  • Solution & Optimization:

    • Method Selection: Several reliable methods exist for nitro group reduction. The optimal choice depends on available equipment and desired scale.

    • Monitoring: Regardless of the method, it is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[9]

Reduction Method Reagents & Conditions Advantages Disadvantages & Troubleshooting
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, HCl, EthanolHigh yield, reliable, works well for aromatic nitro groups.Requires stoichiometric amounts of tin salts, which must be removed during workup. Ensure pH is carefully adjusted during workup to precipitate tin hydroxides for filtration.
Catalytic Hydrogenation H₂ gas (balloon or Parr shaker), 10% Pd/C, Ethanol or Ethyl Acetate"Clean" reaction (byproducts are water), easily scalable.Requires specialized hydrogenation equipment. The catalyst can sometimes be pyrophoric. Ensure the catalyst is of good quality; if the reaction stalls, the catalyst may be poisoned and need to be replaced.
Sodium Dithionite (Na₂S₂O₄) Na₂S₂O₄, THF/Water mixture[10][11]Mild conditions, avoids harsh acids or high pressures.Can sometimes be less efficient for sterically hindered nitro groups. Ensure a sufficient excess of dithionite is used as it can decompose in the reaction medium.
Part 3: Troubleshooting & FAQs for Route B (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and powerful palladium-catalyzed reaction for forming C-N bonds.[3] Its success hinges on the careful selection of the catalyst, ligand, base, and strict control of the reaction atmosphere.

Frequently Asked questions (FAQs)

Q1: What is the catalytic cycle for the Buchwald-Hartwig amination? A1: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-8-fluoroquinoline.

  • Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center, and the strong base deprotonates it to form an amide.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 L₂Pd(Ar)(X) pd0->pd_complex1 re Reductive Elimination re->pd0 product Ar-NR₂ (Product) re->product oa Oxidative Addition oa->pd_complex1 aryl_halide Ar-X (5-Bromo-8-fluoroquinoline) aryl_halide->oa amine R₂NH (Ammonia Source) base Base pd_complex2 [L₂Pd(Ar)(NHR₂)]⁺X⁻ pd_complex1->pd_complex2 + R₂NH pd_complex3 L₂Pd(Ar)(NR₂) pd_complex2->pd_complex3 + Base - BH⁺X⁻ pd_complex3->re

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Q2: Can I use ammonia directly as the amine source? A2: While possible, using ammonia gas directly can be challenging to handle and dose accurately in the lab. It is often more convenient to use an "ammonia equivalent" or a protected amine that is easier to handle, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by a hydrolysis step.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: The reaction fails to start or stalls at low conversion.

  • Underlying Cause: This is almost always due to catalyst deactivation or suboptimal component choice. The Pd(0) catalyst is sensitive to oxygen, and the ligands and base are critical for catalytic turnover.

  • Solution & Optimization:

    • Strictly Anhydrous & Anaerobic Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst, and the reaction should be run under a positive pressure of inert gas.

    • Catalyst/Ligand Choice: The combination of the palladium precursor and the phosphine ligand is the heart of the reaction. For electron-rich quinoline systems, sterically hindered, electron-rich phosphine ligands are often required.[13]

    • Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Ensure it is fresh and has been handled under inert conditions.

Table of Recommended Catalyst Systems for Amination of Aryl Halides [13][14]

Palladium Source Ligand Base Solvent Typical Temp. Comments
Pd₂(dba)₃XPhosNaOt-BuToluene or Dioxane80-110 °CA very common and robust general-purpose system.
Pd(OAc)₂BINAPCs₂CO₃ or NaOt-BuToluene100 °CBidentate ligand, often good for preventing side reactions.[3]
Pd(OAc)₂JohnPhosNaOt-BuToluene100-110 °CAn electron-rich, bulky monophosphine ligand, often highly effective.[13]
PdCl₂(dppf)(Self-ligated)NaOt-BuDioxane100 °COften used, but ligand exchange can sometimes be an issue.

Issue 2: A significant amount of hydrodehalogenation side product (8-fluoroquinoline) is observed.

  • Underlying Cause: This side reaction occurs when the palladium intermediate, instead of undergoing reductive elimination with the amide, reacts with trace water or other proton sources, leading to the removal of the halogen and its replacement with a hydrogen atom.

  • Solution & Optimization:

    • Rigorously Dry Conditions: This is the most critical factor. Re-purify solvents and dry all reagents thoroughly.

    • Ligand Choice: Bulky, electron-rich ligands (like XPhos or other Buchwald-type ligands) often accelerate the desired reductive elimination step, helping it to outcompete the hydrodehalogenation pathway.[12]

    • Base Purity: Use a high-purity base. Older or lower-quality NaOt-Bu can contain sodium hydroxide or sodium carbonate, which can interfere with the reaction.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 8-Fluoro-5-nitroquinoline (via Skraup Reaction)
  • Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluoro-5-nitroaniline (1.0 eq), ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq), and glycerol (3.5 eq).

  • Cooling & Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, add concentrated sulfuric acid (H₂SO₄, 3.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 70 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture gently using a heating mantle. The reaction will become exothermic and begin to reflux. Once reflux starts, immediately remove the heating mantle.

  • Completion: After the initial vigorous reflux subsides (typically 30-45 minutes), re-apply heat and maintain a gentle reflux for an additional 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup (Steam Distillation): Allow the mixture to cool to room temperature. Very carefully and slowly, pour the thick, dark mixture into a larger flask containing crushed ice. Make the solution strongly alkaline (pH > 12) by the slow addition of concentrated sodium hydroxide (NaOH) solution, ensuring the mixture is kept cool in an ice bath. Assemble a steam distillation apparatus and distill the mixture until the distillate runs clear.

  • Isolation: Collect the distillate, which contains the product as a solid precipitate. Isolate the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 8-fluoro-5-nitroquinoline.

Protocol 2: Reduction of 8-Fluoro-5-nitroquinoline to this compound
  • Setup: To a round-bottom flask, add 8-fluoro-5-nitroquinoline (1.0 eq) and ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After cooling, remove the ethanol under reduced pressure. Add water and carefully basify the residue to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution. This will precipitate tin hydroxides.

  • Extraction & Purification: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Part 5: Safety & Handling

Q: What are the primary safety hazards associated with these syntheses? A:

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always wear acid-resistant gloves, safety goggles, and a lab coat. Work in a fume hood and add acid slowly to prevent splashing and control the exotherm.[15][16]

  • High Temperatures & Exotherms: The Skraup reaction is highly exothermic and operates at high temperatures.[6][7] Use a heating mantle with a temperature controller, and never leave the reaction unattended, especially during the initial heating phase. Ensure a blast shield is in place.

  • Toxic & Hazardous Materials: The quinoline products and intermediates should be handled with care. 8-Aminoquinoline and its derivatives are classified as potentially harmful.[17] Avoid inhalation of dust and skin contact.[15] Palladium catalysts and phosphine ligands should also be handled in a fume hood.

  • Pressure: Catalytic hydrogenation involves flammable hydrogen gas under pressure. This should only be performed by trained personnel using appropriate high-pressure equipment (e.g., a Parr hydrogenator).

Always consult the Safety Data Sheet (SDS) for every reagent used before starting any experiment.[15][16][17][18]

References
  • Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Unknown Author. (n.d.). Preparation and Properties of Quinoline.

  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.

  • Fisher Scientific. (2009). SAFETY DATA SHEET - 8-Quinolinamine.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - 8-Hydroxyquinoline.

  • Sigma-Aldrich. (n.d.). This compound.

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.

  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of the Korean Chemical Society, 58(2), 189-194.

  • Jensen, K. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

  • ResearchGate. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.

  • ChemicalBook. (2025). 8-Aminoquinoline - Safety Data Sheet.

  • MDPI. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

  • Elemental Microanalysis. (2024). 8-HYDROXYQUINOLINE Safety Data Sheet.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold.

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

  • Hormi, O. E. O., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine.

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.

  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

  • PubMed Central. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

  • Wiley Online Library. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.

  • Google Patents. (2011). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.

  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Synthesis of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable fluorinated quinoline intermediate. By understanding the causality behind potential issues, you can optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

Introduction: The Importance of this compound

This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The presence of the fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable moiety in modern drug design.[1] However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

Synthetic Pathway Overview

A common and practical route to this compound involves a two-step sequence starting from 8-fluoroquinoline. This pathway is generally favored for its reliable starting materials and well-understood transformations.

  • Nitration: Electrophilic nitration of 8-fluoroquinoline to selectively install a nitro group at the C-5 position, yielding 8-fluoro-5-nitroquinoline.[2]

  • Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.[1]

Synthetic_Workflow Start 8-Fluoroquinoline Intermediate 8-Fluoro-5-nitroquinoline Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Step 2: Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential problems during your synthesis.

Step 1: Electrophilic Nitration of 8-Fluoroquinoline

The introduction of a nitro group onto the quinoline core is a critical step. The reaction conditions must be carefully controlled to ensure high regioselectivity and avoid common side reactions.

Q1: My nitration reaction has a low yield and produces a significant amount of dark, tar-like material. What's going wrong?

A1: This is a classic issue in nitration reactions, especially with activated ring systems, and it points towards overly harsh reaction conditions. Tar formation often results from oxidation of the substrate or polymerization side reactions under strongly acidic and exothermic conditions.[3]

  • Causality: The combination of concentrated nitric and sulfuric acids is a potent oxidizing medium. If the temperature is not strictly controlled, runaway reactions can occur, leading to substrate degradation.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (typically -5 to 0 °C) throughout the addition of the nitrating mixture and the 8-fluoroquinoline.[2] Use an ice/salt or dry ice/acetone bath for precise control.

    • Slow Addition: Add the 8-fluoroquinoline substrate dropwise to the pre-cooled nitrating mixture. This dissipates the heat of reaction more effectively.

    • Moderating Agents: While not explicitly detailed for this specific substrate, syntheses like the Skraup reaction, which can be violently exothermic, often employ moderating agents like ferrous sulfate to control the reaction rate.[3][4] This principle of moderating reactivity is broadly applicable.

Q2: I'm observing the formation of multiple nitro-isomers, reducing the purity of my 8-fluoro-5-nitroquinoline. How can I improve selectivity for the 5-position?

A2: The formation of undesired isomers (e.g., 6-nitro or 7-nitro) is due to competing electronic effects within the quinoline ring. While the 5-position is generally favored, deviations in reaction conditions can lower this selectivity.

  • Causality: In a quinoline system under acidic conditions, the pyridine ring is protonated and thus strongly deactivated. Electrophilic substitution is therefore directed to the benzene ring. The fluorine at C-8 is an ortho-, para-director, but it is deactivating. The major directing influence is the overall electronic nature of the benzopyridine system, which favors substitution at the 5- and 8-positions. Since C-8 is blocked, C-5 is the most electronically favorable position for nitration.

  • Troubleshooting Steps:

    • Verify Acid Concentration: Ensure you are using concentrated (98%) sulfuric acid. The acid serves to protonate the quinoline nitrogen, maximizing the deactivation of the pyridine ring and directing the nitration to the carbocyclic ring.

    • Temperature Profile: Stick to the recommended low-temperature profile (-5 to 0 °C).[2] Higher temperatures can provide enough activation energy to overcome the selectivity barrier, leading to a mixture of products.

    • Purification: If a minor amount of isomers is unavoidable, they can typically be separated from the desired 5-nitro product by column chromatography or careful recrystallization.

Step 2: Reduction of 8-Fluoro-5-nitroquinoline

The reduction of the nitro group is the final step but is prone to issues like incomplete conversion and the formation of dimeric impurities.

Q1: The reduction of my 8-fluoro-5-nitroquinoline is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A1: Incomplete reduction is a common issue stemming from insufficient reducing agent, catalyst deactivation, or inadequate reaction time.

  • Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) can suffer from catalyst poisoning by trace impurities. Metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) rely on the sustained generation of the active reducing species, which can be hampered by poor mixing or passivation of the metal surface.

  • Troubleshooting Steps:

    • Catalyst Loading (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and used in an appropriate weight percentage (typically 5-10 mol%). The introduction of fluorine can sometimes require slightly more forcing conditions or a more active catalyst.[1]

    • Acid Stoichiometry (for Metal/Acid Reduction): When using systems like iron powder in acidic medium (e.g., HCl or acetic acid), ensure a significant molar excess of the metal is used. The acid is crucial for activating the metal surface and as a proton source.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not begin workup until the nitro compound is fully consumed.

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often increase the rate and efficiency of the reduction.

Q2: My final product is a dark, discolored solid and shows complex signals in the NMR, suggesting impurities. What are these byproducts and how can I avoid them?

A2: The formation of colored impurities often points to the presence of dimeric side products such as azoxy, azo, or hydrazo compounds. These arise from partial reduction of the nitro group.

  • Causality: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5] If the reaction conditions are not sufficiently reducing, these highly reactive intermediates can dimerize to form the observed impurities. This is particularly prevalent under neutral or basic reduction conditions.

  • Troubleshooting Steps:

    • Maintain Acidic Conditions: Performing the reduction under strongly acidic conditions (e.g., with Fe/HCl) favors the complete reduction to the amine and protonates the intermediate hydroxylamine, preventing it from participating in side reactions.

    • Ensure Efficient Mixing: Vigorous stirring is essential, especially in heterogeneous reactions involving metal powders, to ensure consistent reduction and prevent localized buildup of intermediates.

    • Purification Strategy: If these impurities form, they can often be removed via column chromatography. Alternatively, a final purification step involving conversion of the crude amine product to its hydrochloride salt can be effective. The salt often has different solubility properties, allowing for purification by recrystallization, after which the free amine can be regenerated.

Reduction_Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions (Insufficient Reduction) Nitro R-NO₂ (8-Fluoro-5-nitroquinoline) Amine R-NH₂ (this compound) Nitro->Amine Complete Reduction (+6e⁻, +6H⁺) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻ Azoxy R-N(O)=N-R (Azoxy Impurity) Nitroso->Azoxy Dimerization Hydroxylamine->Azoxy Dimerization Azo R-N=N-R (Azo Impurity) Azoxy->Azo Further Reduction

Caption: Desired reduction pathway versus common side reactions.

General FAQs

Q: My purified this compound darkens over time. How should it be stored?

A: Aromatic amines are notoriously susceptible to air oxidation, which often leads to the formation of highly colored polymeric impurities. The fluorine substituent generally increases the compound's stability but does not prevent oxidation entirely.[6][7]

  • Storage Protocol: Store the solid product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8 °C is often recommended).[2] For long-term storage, sealing the container with paraffin film can provide an extra barrier against air ingress.

Q: What is the best way to purify the final product?

A: The optimal purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the product is of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) is often effective for removing minor impurities.

  • Column Chromatography: For mixtures containing significant amounts of side products or starting material, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. It can be beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent to prevent the amine from tailing on the acidic silica gel.[8]

  • Acid-Base Extraction: An aqueous workup involving dissolution in dilute acid, washing with an organic solvent to remove neutral impurities, followed by basification and extraction of the pure amine can be a highly effective purification strategy.

Experimental Protocols & Data

Protocol 1: Synthesis of 8-Fluoro-5-nitroquinoline[2]
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 30 mL of concentrated sulfuric acid.

  • Cool the flask to -5 °C in an ice-salt bath.

  • Slowly add 15 mL of fuming nitric acid while maintaining the temperature below 0 °C.

  • Once the nitrating mixture is prepared and cooled, slowly add 16 g of 8-fluoroquinoline over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Stir the mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto a stirred mixture of ice and water (approx. 500 g).

  • Collect the precipitated solid by vacuum filtration and wash it with water.

  • Suspend the solid in water and make the mixture alkaline (pH ~8-9) by adding a 10% sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Protocol 2: Reduction of 8-Fluoro-5-nitroquinoline
  • To a stirred suspension of 8-fluoro-5-nitroquinoline (10.0 g, 52 mmol) in a mixture of ethanol (150 mL) and water (50 mL), add iron powder (14.5 g, 260 mmol).

  • Add concentrated hydrochloric acid (5 mL) and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once complete, cool the reaction to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.

  • Purify further by column chromatography or recrystallization as needed.

Parameter Step 1: Nitration Step 2: Reduction (Fe/HCl)
Typical Yield 70-85%85-95%
Key Reagents HNO₃, H₂SO₄Fe, HCl
Temperature -5 to 0 °C80 °C (Reflux)
Common Impurities Nitro-isomers, oxidation byproductsAzoxy/Azo compounds, starting material
Purity Check ¹H NMR, LC-MS¹H NMR, LC-MS, TLC

References

  • PrepChem. Synthesis of 5-nitro-8-fluoro-quinoline. Available from: [Link]

  • Troupel, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]

  • Stavber, S., & Zupan, M. N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Acta Chimica Slovenica. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Merck Index. Gould-Jacobs Reaction. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. Available from: [Link]

  • Marcsisin, S. R., & Reichard, G. A. (2008). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Clinical Infectious Diseases, 47(3), 371–375. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Troupel, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Available from: [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139534. Available from: [Link]

  • Wicht, K. J., et al. (2010). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 12(3), 386–392. Available from: [Link]

  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. Gould–Jacobs reaction. Available from: [Link]

  • Google Patents. CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Misiaszek, J., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. International Journal of Molecular Sciences, 22(16), 8875. Available from: [Link]

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Technical Support Center: Synthesis of 8-Fluoroquinolin-5-amine - The Fluorination Step

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the critical fluorination step. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions based on established chemical principles and extensive laboratory experience.

Introduction

The introduction of a fluorine atom into the quinoline scaffold at the 8-position to generate this compound is a key transformation in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2][3] However, the fluorination of electron-rich aromatic systems like quinolines presents a unique set of challenges. This guide will focus on two primary methods for this conversion: the classical Balz-Schiemann reaction and modern Nucleophilic Aromatic Substitution (SNAr) reactions, providing practical solutions to common experimental hurdles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Balz-Schiemann Reaction

Question: I am attempting the synthesis of this compound from 5,8-diaminoquinoline via the Balz-Schiemann reaction, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the Balz-Schiemann reaction are a common challenge. The reaction proceeds through three critical stages: diazotization, formation of the diazonium fluoroborate salt, and thermal decomposition.[4][5] A failure at any of these stages will result in a poor overall yield.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Diazotization The initial formation of the diazonium salt from the primary amine is highly temperature-sensitive. The reaction with nitrous acid (generated in situ from NaNO₂ and an acid) must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]- Ensure your reaction vessel is maintained at 0-5 °C using an ice-salt bath. - Add the sodium nitrite solution slowly and dropwise to maintain temperature control. - Use freshly prepared nitrous acid.
Poor Precipitation of Diazonium Fluoroborate The success of the Balz-Schiemann reaction often relies on the isolation of the aryl diazonium fluoroborate salt as a precipitate.[4][6] If the salt remains in solution, subsequent decomposition may be inefficient and lead to side reactions.- After diazotization, add fluoroboric acid (HBF₄) slowly at low temperature. - If precipitation is poor, try adding a co-solvent in which the salt is less soluble, such as diethyl ether, after the addition of HBF₄. - Consider using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) which may form more stable and easily isolable salts.[7][8]
Inefficient Thermal Decomposition The thermal decomposition of the diazonium fluoroborate salt requires careful temperature control. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it can lead to explosive decomposition and the formation of undesired byproducts.[6]- Gently heat the isolated and dried diazonium fluoroborate salt. The optimal temperature can vary depending on the substrate and should be determined experimentally, often in the range of 100-200 °C.[6] - Perform the decomposition in a high-boiling point, inert solvent to ensure even heat distribution. - Consider photochemical decomposition as a milder alternative to thermal decomposition.[6][9]
Presence of Water Water can react with the diazonium salt and lead to the formation of phenolic byproducts, reducing the yield of the desired fluoroquinoline.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents where possible.
Issue 2: Side Product Formation in SNAr Fluorination

Question: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction to introduce fluorine using a precursor like 8-chloro- or 8-nitroquinolin-5-amine with a fluoride source (e.g., KF or CsF). However, I am observing significant formation of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer:

SNAr reactions are a powerful tool for fluorination, but they are not without their challenges, especially with heteroaromatic systems.[10][11][12] Side product formation is often linked to the reaction conditions and the nature of the substrate.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategies
Hydroxyquinolines Presence of residual water in the reaction mixture, which can act as a nucleophile. This is a significant issue in SNAr fluorination which often requires anhydrous conditions.[10][11]- Use spray-dried KF or dry CsF under vacuum at high temperature before use. - Use anhydrous polar aprotic solvents like DMF, DMSO, or sulfolane and ensure they are thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Dimerization/Polymerization Products The highly reactive quinoline ring, especially with an activating amino group, can undergo self-condensation or polymerization at elevated temperatures.- Optimize the reaction temperature. While SNAr reactions often require heat, excessive temperatures can promote side reactions.[12] - Use a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) to increase the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.[13]
Products from Reaction with Solvent Some polar aprotic solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.- If high temperatures are necessary, consider using a more stable solvent like DMSO or sulfolane.
Issue 3: Incomplete Reaction in SNAr Fluorination

Question: My SNAr fluorination reaction is sluggish and often incomplete, even after prolonged reaction times and at high temperatures. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent problem in SNAr fluorinations, often due to the low nucleophilicity of the fluoride ion and the poor solubility of fluoride salts in organic solvents.[13]

Strategies to Enhance Reactivity:

  • Choice of Fluoride Source: Cesium fluoride (CsF) is generally more soluble and reactive than potassium fluoride (KF), but it is also more expensive.[10][11] If using KF, it is crucial to use it in a highly active form (e.g., spray-dried) and in combination with a phase-transfer catalyst.

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts like 18-crown-6 for KF or tetrabutylammonium salts for both KF and CsF can significantly enhance the solubility and nucleophilicity of the fluoride ion in the organic phase.[10][13]

  • Anhydrous Conditions: As mentioned previously, water can both compete as a nucleophile and deactivate the fluoride source. Rigorous exclusion of water is critical for successful SNAr fluorination.[12]

  • Leaving Group: The nature of the leaving group on the quinoline ring is important. Nitro groups are generally better leaving groups than halogens in SNAr reactions. If you are starting with a chloro-substituted quinoline, you may require more forcing conditions.

  • Modern Fluorinating Reagents: Consider exploring more modern, soluble fluoride sources. For instance, the in situ generation of anhydrous tetraalkylammonium fluoride salts has been shown to be highly effective for SNAr fluorinations at milder temperatures.[11][12]

Frequently Asked Questions (FAQs)

Q1: Which fluorination method is better for the synthesis of this compound: Balz-Schiemann or SNAr?

A1: The choice of method depends on several factors including the availability of starting materials, scale of the reaction, and the desired purity profile.

  • Balz-Schiemann Reaction:

    • Advantages: Starts from the corresponding amine, which may be more readily available. The regiochemistry is well-defined by the position of the starting amino group.

    • Disadvantages: Often involves the isolation of potentially unstable diazonium salts, can require harsh thermal conditions, and may have variable yields.[6] The use of fluoroboric acid also presents safety and handling challenges.

  • SNAr Reaction:

    • Advantages: Can be more amenable to scale-up and may offer higher yields with proper optimization. Modern variations offer milder reaction conditions.[11][12]

    • Disadvantages: Requires a suitable precursor with a good leaving group (e.g., chloro or nitro) at the 8-position. The reaction is highly sensitive to water and requires anhydrous conditions. The cost of reagents like CsF can be a factor.[10][11]

Q2: What are the key safety precautions I should take when working with fluorinating agents?

A2: Fluorinating agents can be hazardous and require careful handling.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, and chemical-resistant gloves (consult the manufacturer's compatibility chart).[14][16] A flame-resistant lab coat is also recommended.[17]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[16][18]

  • Handling: Handle fluorinating agents with care to avoid contact with skin and eyes.[14] Use appropriate tools like spatulas and syringes for transfers.

  • Quenching and Disposal: Be aware of the proper quenching procedures for your specific fluorinating agent. For example, DAST reactions are typically quenched by slow addition to a saturated sodium bicarbonate solution at 0°C.[14] Dispose of all waste according to your institution's guidelines.

  • Emergency Preparedness: Have an emergency plan in place. Ensure that a safety shower and eyewash station are readily accessible. For exposure to HF-generating compounds, have calcium gluconate gel available.[14][18]

Q3: How can I monitor the progress of my fluorination reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product and any side products.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can help in identifying both the product and byproducts.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool to directly observe the formation of the fluorinated product. ¹H NMR can also be used to monitor the changes in the aromatic region of the spectrum.

  • Ion-Selective Electrode (ISE): Can be used to measure the concentration of fluoride ions in the reaction mixture, although it may not be suitable for bound or organic fluoride.[21][22]

Q4: What are some common challenges in the purification of this compound?

A4: The purification of this compound can be challenging due to its polarity and the potential for closely related impurities.

  • Recrystallization: This is often a good first step for purification. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The basicity of the amine may cause streaking on the silica gel; adding a small amount of a basic modifier like triethylamine to the eluent can help to mitigate this.

  • Acid-Base Extraction: The basic amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product, which is then extracted back into an organic solvent.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Balz-Schiemann Reaction

This protocol is a general guideline and may require optimization for your specific substrate.

Step 1: Diazotization

  • Dissolve 5,8-diaminoquinoline (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%) at 0 °C in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

Step 2: Formation and Isolation of Diazonium Fluoroborate

  • The diazonium fluoroborate salt of the mono-diazotized intermediate should precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water, followed by a cold, low-polarity solvent like diethyl ether or ethanol, and then dry it under vacuum.

Step 3: Thermal Decomposition

  • Place the dried diazonium salt in a flask fitted with a condenser.

  • Heat the salt gently and carefully in an oil bath. The decomposition is often exothermic and will be accompanied by the evolution of nitrogen and boron trifluoride gas.

  • Once the decomposition is complete, cool the reaction mixture and extract the crude product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Diagram: Balz-Schiemann Reaction Mechanism

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_precipitation Step 2: Salt Formation cluster_decomposition Step 3: Decomposition Amine Ar-NH₂ DiazoniumSalt Ar-N₂⁺ Amine->DiazoniumSalt NaNO₂, HBF₄ 0-5 °C DiazoniumFluoroborate Ar-N₂⁺BF₄⁻ (precipitate) DiazoniumSalt->DiazoniumFluoroborate Precipitation ArylFluoride Ar-F DiazoniumFluoroborate->ArylFluoride Heat (Δ) Byproducts N₂ + BF₃ DiazoniumFluoroborate->Byproducts

Caption: The three key stages of the Balz-Schiemann reaction.

Protocol 2: General Procedure for SNAr Fluorination with KF and a Phase-Transfer Catalyst

This protocol is a general guideline and requires anhydrous conditions.

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add spray-dried potassium fluoride (KF, 2-3 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1-1.0 eq) or tetrabutylammonium chloride (1.0-2.0 eq).

  • Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or sulfolane).

  • Add the 8-substituted-quinolin-5-amine precursor (e.g., 8-chloro- or 8-nitroquinolin-5-amine, 1.0 eq).

  • Heat the reaction mixture with vigorous stirring. The optimal temperature (typically between 130-200 °C) needs to be determined experimentally.[12]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Troubleshooting Logic for SNAr Fluorination

SNAr_Troubleshooting Start Low Yield in SNAr Fluorination Check_Water Check for Water Contamination? Start->Check_Water Check_Reactivity Fluoride Source Reactivity Issue? Check_Water->Check_Reactivity No Dry_Reagents Action: Thoroughly dry all reagents and solvents. Work under inert atmosphere. Check_Water->Dry_Reagents Yes Check_Temp Reaction Temperature Optimal? Check_Reactivity->Check_Temp No Use_PTC Action: Add a phase-transfer catalyst (e.g., 18-crown-6). Consider using CsF. Check_Reactivity->Use_PTC Yes Optimize_Temp Action: Systematically vary temperature. Monitor for product formation and degradation. Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Dry_Reagents->Success Use_PTC->Success Optimize_Temp->Success

Caption: A decision-making workflow for troubleshooting low yields in SNAr fluorination.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • BenchChem. (2025, July 22). What are the safety precautions when using fluorinating reagents?
  • Hairi, S. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Suzhou Hairi New Material.
  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2333–2346. [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • Purdue University. (n.d.). Fluorine.
  • Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
  • ResearchGate. (n.d.). Selective Direct Fluorination of Quinoline Derivatives. Retrieved January 4, 2026, from [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2333–2346. [Link]

  • National Institutes of Health. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • ACS Publications. (n.d.). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Retrieved January 4, 2026, from [Link]

  • American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2333–2346. [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • Testbook. (n.d.). Balz Schiemann Reaction Mechanism - Detailed Explanation and Steps.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources.
  • YouTube. (2025, October 25). The Balz–Schiemann Reaction Mechanism.
  • O'Neill, P. M., et al. (2004). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 47(19), 4969–4974. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). SNAr Reaction Toward the Synthesis of Fluorinated Quinolino[2,3,4‐at]porphyrins. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Energetics of SN2 fluorination of 1 and 2 using CsF. Gibbs free energy in kcal/mol. Retrieved January 4, 2026, from [Link]

  • MDPI. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (n.d.). The Effect of Fluorine Substitution on the Metabolism and Antimalarial Activity of Amodiaquine. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (n.d.). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Retrieved January 4, 2026, from [Link]

  • PubMed. (2019). Copper-Mediated Aminoquinoline-Directed Radiofluorination of Aromatic C-H Bonds with K18 F. Angewandte Chemie International Edition in English, 58(10), 3167–3171. [Link]

  • University of Cambridge. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold.
  • PubMed. (1987). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Occupational Medicine, 29(12), 968–975. [Link]

  • ChemistryViews. (2015, June 2). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids.
  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • PubMed. (2006). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1130(1), 101–108. [Link]

  • Royal Society of Chemistry. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Improving Regioselectivity of 8-Fluoroquinolin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-fluoroquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile scaffold. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies for challenges encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound, providing a foundational understanding for planning your synthetic routes.

Q1: What are the key electronic features of this compound that dictate its reactivity?

A1: The regioselectivity of this compound is governed by the interplay of the electron-donating amino group at the C5 position and the electron-withdrawing fluorine atom at the C8 position. The quinoline core itself has distinct electronic properties: the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack (especially at C2 and C4), while the benzene ring is more electron-rich and undergoes electrophilic substitution.[1]

  • The Amino Group (C5-NH₂): This is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution (EAS). It strongly activates the C6 and C7 positions.

  • The Fluoro Group (C8-F): As a halogen, fluorine is an electronegative, deactivating group for EAS due to its inductive effect. However, it is also ortho-, para- directing due to resonance.

  • Combined Effects: The powerful activating effect of the C5-amino group is the dominant influence on the carbocyclic ring. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amine.

Q2: For electrophilic aromatic substitution, which position is most likely to react?

A2: For most electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, the C6 position is the most probable site of substitution. This is due to the strong activating and ortho-directing effect of the C5-amino group. The C8-fluoro group has a lesser influence on the already electron-rich benzene portion of the quinoline. A typical nitration of 8-fluoroquinoline, for instance, yields 5-nitro-8-fluoro-quinoline, demonstrating the preference for substitution on the benzene ring.[2]

Q3: Can I achieve substitution on the pyridine ring?

A3: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, nucleophilic aromatic substitution (SNAr) is possible, particularly at the C2 and C4 positions.[1] For C-H functionalization on the pyridine ring, transition-metal-catalyzed methods are often required. For instance, using a directing group strategy, such as forming an N-oxide, can facilitate C2-arylation.[3]

Q4: How does the fluorine at C8 influence the reactivity of the C5-amino group?

A4: The C8-fluoro group can influence the nucleophilicity of the C5-amino group through a weak inductive effect. However, a more significant consideration is its potential role in steric hindrance for reactions targeting the C5-amino group itself or the adjacent C6 position. While not a bulky substituent, its presence should be considered when selecting coupling partners or reagents.

Section 2: Troubleshooting Guides for Common Reactions

This section provides a problem-and-solution framework for common synthetic transformations involving this compound.

Guide 1: Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
Problem Potential Cause(s) Troubleshooting Solutions
Low Regioselectivity (Mixture of C6 and other isomers) Harsh Reaction Conditions: High temperatures or highly acidic conditions can overcome the directing effects, leading to a loss of selectivity.1. Lower the Reaction Temperature: Start the reaction at 0°C or even -20°C and slowly warm to room temperature.[2] 2. Use Milder Reagents: For nitration, consider using a milder nitrating agent like acetyl nitrate instead of a concentrated H₂SO₄/HNO₃ mixture. For bromination, use NBS in a suitable solvent like DMF or acetonitrile.
No Reaction or Low Conversion Deactivation of the Ring: The fluorine at C8 is a deactivating group. If the electrophile is too weak, the reaction may not proceed. Protonation of the Amino Group: In strongly acidic media, the C5-amino group becomes protonated (-NH₃⁺), transforming it into a strongly deactivating, meta-directing group.[4]1. Increase Electrophile Strength (Carefully): While avoiding harsh conditions, ensure your electrophile is sufficiently reactive. 2. Protect the Amino Group: Consider protecting the C5-amino group as an amide (e.g., acetamide). This reduces its activating strength but prevents protonation and can still direct substitution to the C6 position. The protecting group can be removed later.
Polysubstitution Over-activation by the Amino Group: The C5-amino group is a powerful activator, and if the reaction is not carefully controlled, multiple substitutions can occur.1. Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry of the electrophile to favor monosubstitution. 2. Protect the Amino Group: As mentioned above, protecting the amino group moderates its activating effect and can prevent polysubstitution.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5] To achieve this with this compound, it first needs to be converted to a halide (e.g., 5-amino-8-fluoro-6-bromoquinoline).

Problem Potential Cause(s) Troubleshooting Solutions
Low Yield of Coupled Product Catalyst Poisoning: The amino group can coordinate to the palladium center, inhibiting catalytic activity. Inefficient Oxidative Addition: The C-Br bond may not be sufficiently reactive. Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines.1. Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote reductive elimination and stabilize the palladium catalyst. 2. Base Selection: A weak base is often required to activate the boronic acid without causing side reactions.[6] Consider using K₂CO₃ or Cs₂CO₃. 3. Check Boronic Acid Quality: Ensure the boronic acid is pure and has been stored correctly.
Homocoupling of Boronic Acid Slow Transmetalation: If the transmetalation step is slow, the boronic acid can undergo homocoupling.1. Optimize Solvent System: A mixture of toluene and water or dioxane and water is often effective. 2. Degas Thoroughly: Ensure all oxygen is removed from the reaction mixture, as it can promote homocoupling.
B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is used to couple an amine with an aryl halide.[7] For our substrate, this would typically involve reacting a halogenated derivative of this compound with another amine.

Problem Potential Cause(s) Troubleshooting Solutions
Low Conversion Steric Hindrance: The substituents on the quinoline ring or the coupling amine may be sterically demanding. Inappropriate Ligand/Base Combination: The choice of ligand and base is crucial and substrate-dependent.[8][9]1. Ligand Screening: Test a variety of ligands. For sterically hindered substrates, ligands like BrettPhos have shown great success.[10] 2. Base Optimization: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice can significantly impact the reaction rate.[11]
Side Reactions (e.g., Hydrodehalogenation) β-Hydride Elimination: This can be a competing pathway, especially with certain ligand systems.[7]1. Use Bulky Ligands: Ligands with bulky substituents can disfavor β-hydride elimination. 2. Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, this can help minimize side reactions.
Workflow & Visualization
Decision-Making Workflow for Regioselectivity Control

G start Goal: Functionalize This compound reaction_type Select Reaction Type start->reaction_type eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas e.g., Nitration coupling Cross-Coupling (e.g., Suzuki, Buchwald) reaction_type->coupling e.g., Arylation snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar e.g., Amination eas_q1 Target C6? eas->eas_q1 coupling_q1 Halogenate first? coupling->coupling_q1 snar_q1 Target C2/C4? snar->snar_q1 eas_yes Proceed with mild EAS conditions. Protect NH2 if needed. eas_q1->eas_yes Yes eas_no Consider alternative strategies. Direct EAS at other positions is difficult. eas_q1->eas_no No coupling_yes 1. Brominate at C6. 2. Screen Pd catalyst, ligand, and base. coupling_q1->coupling_yes Yes coupling_no Explore C-H activation (advanced method). coupling_q1->coupling_no No snar_yes Use strong nucleophile. Consider N-oxide activation. snar_q1->snar_yes Yes snar_no SNAr on carbocyclic ring is unlikely. snar_q1->snar_no No

Caption: Decision workflow for functionalizing this compound.

Directing Effects on the Quinoline Core

Sources

Technical Support Center: 8-Fluoroquinolin-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-fluoroquinolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The quinoline core is a valuable scaffold in medicinal chemistry, but its reactivity, particularly when substituted with an amino group and a fluorine atom, necessitates careful handling to ensure experimental reproducibility and data integrity.

Part 1: Understanding the Inherent Instability of this compound

The chemical structure of this compound, an aromatic amine, inherently possesses features that can contribute to its instability under various experimental conditions. The electron-donating amino group can increase the molecule's susceptibility to oxidation, while the quinoline ring system can be sensitive to light and extreme pH. The fluorine atom at the 8-position can also influence the electron distribution of the aromatic system, potentially impacting its stability.

This guide will address the common stability-related questions and issues that you may encounter, providing both theoretical explanations and practical solutions.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues encountered during the handling, storage, and use of this compound and its derivatives in a question-and-answer format.

Storage and Handling

Question 1: What are the optimal storage conditions for solid this compound? I've noticed a change in the color of my compound over time.

Answer:

Discoloration, typically a darkening from a light tan to a brown or reddish hue, is a common indicator of degradation in aromatic amines. This is often due to oxidation and/or polymerization. To maintain the integrity of your solid compound, strict adherence to proper storage conditions is critical.

  • Recommended Storage Protocol:

    • Temperature: Store at 2-8°C. Refrigeration slows down the rate of potential degradation reactions.[1]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to minimize oxidative degradation.

    • Light: Protect from light by using an amber vial or by storing the vial in a dark container. Aromatic compounds, including quinolines, can be susceptible to photodegradation.[1][2]

    • Moisture: Keep in a tightly sealed container in a desiccator. Aromatic amines can be hygroscopic, and moisture can facilitate degradation pathways.[3]

Causality: The primary cause of discoloration is oxidation. The amino group on the quinoline ring is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. Light can provide the energy to initiate these oxidative processes, and moisture can act as a catalyst.

Question 2: My this compound is stored as a stock solution in DMSO. I'm seeing a loss of activity in my biological assays over time. What could be the cause?

Answer:

While DMSO is a common solvent for creating stock solutions, it may not be the ideal choice for long-term storage of all compounds, including certain quinoline derivatives. There is evidence that some halo-substituted quinolinols are unstable in DMSO, undergoing hydrolysis.[4][5] Although this compound is not a quinolinol, the reactivity of the quinoline ring system in this solvent warrants caution. Additionally, DMSO can absorb atmospheric moisture, which can contribute to hydrolytic degradation of your compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh solutions from solid material before each experiment.

    • Aliquot and Store Properly: If you must store solutions, prepare small aliquots to minimize freeze-thaw cycles. Store these at -20°C or -80°C. Freeze-thaw cycles can introduce moisture and accelerate degradation.

    • Consider Alternative Solvents: If DMSO is suspected to be an issue, consider alternative anhydrous solvents for storage, such as anhydrous ethanol or N,N-dimethylformamide (DMF). However, the stability in these solvents should also be verified. Note that DMF can also pose stability risks for some compounds.[4]

    • Perform a Stability Study: To definitively determine the stability of your compound in your chosen solvent, a simple stability study can be performed (see Experimental Protocols section).

Question 3: I'm observing precipitation in my aqueous assay buffer. Is this a stability issue?

Answer:

Precipitation in aqueous buffers is more likely a solubility issue than a stability issue, but the two can be related. The solubility of quinoline derivatives is often pH-dependent due to the basicity of the quinoline nitrogen and the amino group.

  • Troubleshooting Steps:

    • Check the pH of your buffer: The protonation state of the amino group and the quinoline nitrogen will change with pH, affecting solubility. You may need to adjust the pH of your buffer or add a co-solvent (e.g., a small percentage of DMSO or ethanol) to maintain solubility.

    • Determine the pKa of your compound: Knowing the pKa will help you predict the ionization state and solubility at a given pH.

    • Beware of Metal Ion Chelation: Quinolone derivatives are known to chelate metal ions.[2][3][6][7] If your buffer contains divalent cations (e.g., Mg²⁺, Ca²⁺), these could form insoluble complexes with your compound. Consider using a buffer without these metal ions or adding a chelating agent like EDTA as a control experiment to see if it prevents precipitation.

In-Experiment Instability

Question 4: My reaction to synthesize a derivative of this compound is giving a low yield and multiple side products. What are the common pitfalls?

Answer:

The synthesis of quinoline derivatives, often via methods like the Gould-Jacobs reaction, can be challenging.[8][9][10][11][12] High reaction temperatures and the reactivity of the starting materials can lead to side reactions and impurities that may themselves be unstable or catalyze the degradation of the desired product.

  • Common Synthetic Issues and Solutions:

    • Side Reactions in Gould-Jacobs Synthesis: The high temperatures required for the cyclization step in the Gould-Jacobs reaction can lead to charring and the formation of polymeric byproducts.[10]

      • Solution: Careful control of the reaction temperature and time is crucial. The use of high-boiling, inert solvents like Dowtherm A can help to maintain a consistent temperature.

    • Incomplete Cyclization: Insufficient heating can lead to incomplete reaction, leaving the enamine intermediate in your product mixture.

      • Solution: Monitor the reaction by TLC or LC-MS to ensure complete conversion.

    • Purification Challenges: The final product may be contaminated with starting materials or side products that are difficult to remove and may compromise stability.

      • Solution: Meticulous purification by column chromatography or recrystallization is essential. Characterize the final product thoroughly by NMR and mass spectrometry to ensure purity.

Question 5: I suspect my compound is degrading during my cell-based assay. How can I confirm this and mitigate the issue?

Answer:

Degradation during an assay can lead to a misinterpretation of the compound's potency and efficacy. The conditions of a typical cell culture incubator (37°C, high humidity, presence of media components) can be conducive to degradation.

  • Troubleshooting and Mitigation Strategy:

    • Incubate in Media Control: Incubate your compound in the cell culture media under assay conditions (e.g., 37°C for 24 hours) without cells. At various time points, analyze the sample by HPLC or LC-MS to quantify the amount of remaining parent compound.

    • Identify Degradation Products: If degradation is observed, try to identify the major degradation products by mass spectrometry. This can provide clues about the degradation pathway (e.g., an increase in mass corresponding to an oxidation event).

    • Reduce Incubation Time: If possible, shorten the duration of the assay to minimize the extent of degradation.

    • Protect from Light: If your assay plates are exposed to light for extended periods, consider using opaque plates or protecting them from light to prevent photodegradation.

Part 3: Visualization of Potential Degradation Pathways and Experimental Workflows

To better understand the potential stability issues, the following diagrams illustrate a hypothetical degradation pathway and a workflow for assessing compound stability.

A This compound B Oxidized Intermediates (e.g., quinone-imine) A->B Oxidants (O2, metal ions) D Photodegradation Products (e.g., dehalogenated, rearranged) A->D UV/Visible Light E Hydrolysis Products (if derivatized with labile group) A->E H2O, pH C Polymeric Products (colored) B->C Polymerization

Caption: Potential degradation pathways for this compound.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare stock solution of This compound B Aliquot into multiple vials A->B C Incubate at elevated temp (e.g., 40°C, 60°C) B->C D Expose to UV/Vis light B->D E Adjust pH to acidic/basic B->E F Spike with oxidant (e.g., H2O2) B->F G Analyze samples by HPLC/LC-MS at t=0, 1, 6, 24, 48h C->G D->G E->G F->G H Quantify parent compound peak area G->H I Identify major degradation peaks by MS G->I J Plot % remaining parent compound vs. time H->J K Determine degradation rate J->K

Caption: Experimental workflow for a forced degradation study.

Part 4: Experimental Protocols

The following are detailed protocols for experiments you can perform to assess the stability of your this compound or its derivatives.

Protocol 1: Solution Stability Assessment by HPLC

This protocol allows you to determine the stability of your compound in a specific solvent and under defined storage conditions.

Materials:

  • This compound (or derivative)

  • HPLC-grade solvent of choice (e.g., DMSO, acetonitrile, ethanol)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Appropriate mobile phases (e.g., acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 10 mM).

  • Initial Analysis (t=0): Immediately after preparation, dilute a sample of the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µM) and inject it into the HPLC system. Record the peak area of the parent compound.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours, and 1 week), take an aliquot of the stock solution, dilute it in the same manner as the t=0 sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. A significant decrease in the peak area indicates degradation.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.[13][14][15][16][17]

Materials:

  • This compound (or derivative)

  • Solvent (e.g., 50:50 acetonitrile:water)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • LC-MS system

  • UV lamp

Procedure:

  • Prepare Solutions: Prepare separate solutions of the compound (e.g., 1 mg/mL) in the solvent, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. Also, prepare a solution in the solvent for photostability testing.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the HCl solution at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the NaOH solution at 60°C for 24 hours.

    • Oxidation: Incubate the H₂O₂ solution at room temperature for 24 hours.

    • Photodegradation: Expose the solution in a quartz cuvette to a UV lamp for 24 hours.

    • Thermal Degradation: Incubate a solid sample of the compound at 80°C for 24 hours, then dissolve it in the solvent.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent compound peak and the appearance of new peaks. Use the mass spectrometer to determine the masses of the degradation products to help elucidate their structures.

Part 5: Quantitative Data Summary

Stress ConditionIncubation Time (h)% Parent Compound RemainingMajor Degradation Product (m/z)
0.1 M HCl, 60°C2495%-
0.1 M NaOH, 60°C2485%[M+16]+
3% H₂O₂, RT2470%[M+16]+, [M-1]+
UV Light, RT2465%[M-F+OH]+
80°C (solid)2498%-

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion

This compound and its derivatives are valuable research tools, but their inherent chemical properties require a proactive approach to handling and experimental design to ensure stability. By understanding the potential for oxidative, photo-, and pH-dependent degradation, and by implementing the troubleshooting strategies and validation protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their results. Always remember that the stability of your compound is a critical parameter of your experiment.

References

  • Turel, I. (2002). The coordination chemistry of quinolone antibacterial agents. Coordination Chemistry Reviews, 232(1-2), 27-47.
  • Uivarosi, V. (2013).
  • Patel, K., et al. (2012). Effect of metal ions on some pharmacologically relevant interactions involving fluoroquinolone antibiotics. Journal of Photochemistry and Photobiology B: Biology, 110, 26-34.
  • Lomov, A. A., et al. (2005). Influence of metal cations on the solubility of fluoroquinolones. Pharmaceutical chemistry journal, 39(11), 606-609.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical technology, 31(3), 56.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

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  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Kappe, C. O. (2013). Protecting-group-free synthesis of heterocycles.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 134(8), 1099-1104.
  • Kozur, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4983.
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  • ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... Retrieved from [Link]

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  • El-Gendy, M. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(9), 743-751.
  • Gertzmann, R., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry–A European Journal, 26(61), 13866-13870.
  • MDPI. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward understanding amines and their degradation products from postcombustion CO2 capture processes with aerosol mass spectrometry. Environmental science & technology, 48(3), 1969-1977.
  • Fordham Research Commons. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Fluoro-quinoline - 13C NMR. Retrieved from [Link]

  • PubMed. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Retrieved from [Link]

  • ResearchGate. (2022). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Retrieved from [Link]

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  • ResearchGate. (2016). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: Development of a validated specific stability-indicating LC-MS method. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Solubility of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Fluoroquinolin-5-amine. This document is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven strategies.

Compound Profile: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₉H₇FN₂-
Molecular Weight 162.16 g/mol [1][2]-
Structure Aromatic quinoline core with a primary amine (-NH₂) and a fluorine (-F) substituent.The large, planar quinoline ring is hydrophobic and contributes to poor aqueous solubility.
Functional Groups Primary Aromatic Amine (-NH₂): A weak base.This group can be protonated in acidic conditions to form a much more soluble cationic salt. This is the primary handle for pH-based solubility enhancement.[3][4]
Quinoline Nitrogen: A weak base.Contributes to the overall basicity of the molecule.
Fluorine Atom (-F): Electron-withdrawing, increases lipophilicity.Can enhance binding to biological targets but may further decrease aqueous solubility.
Physical Form Solid[5]Requires dissolution for most experimental applications.
Predicted pKa The conjugate acid (protonated amine) is estimated to have a pKa in the range of 4-6.The compound's solubility will be highly dependent on pH, increasing significantly at pH values below its pKa.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve this compound in common aqueous buffers (like PBS) for my assay. Why is it so insoluble?

Answer: The poor aqueous solubility of this compound stems from its molecular structure. It possesses a large, rigid, and hydrophobic quinoline ring system.[7] While the primary amine at position 5 offers a site for hydrogen bonding, its contribution is overshadowed by the nonpolar surface area of the fused aromatic rings.

In neutral pH buffers like PBS (pH ≈ 7.4), the amine group is predominantly in its neutral, uncharged form. This form is less interactive with polar water molecules, leading to the observed low solubility. To achieve dissolution, you must address the compound's hydrophobic nature and leverage the basicity of its amine group.

Q2: What is the very first step I should take to find a suitable solvent system?

Answer: The most effective initial step is a systematic, small-scale solubility screening. This avoids wasting valuable compound and time. The goal is to test a range of solvents and conditions, starting with the simplest and safest options. This process can be visualized as a logical workflow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Formulation A Start: Weigh 1-2 mg of this compound B Test Aqueous Buffers (e.g., pH 5.0 Acetate, pH 7.4 PBS) A->B C Test Neat Organic Solvents (DMSO, DMF, EtOH, NMP) A->C E Soluble in Aqueous? B->E D Soluble in Organic? C->D F Prepare Concentrated Stock in Neat Organic Solvent (e.g., 10-50 mM in DMSO) D->F Yes M Still Insoluble or High Concentration Needed? D->M No K No: Proceed to pH Modification (FAQ #3) E->K No L Yes: System Suitable for Low Conc. Use E->L Yes G Test Serial Dilution of Stock into Aqueous Buffer F->G H Precipitation Occurs? G->H I Yes: Proceed to Co-Solvent Strategy (FAQ #4) H->I Yes J No: System Suitable for In Vitro Assay H->J No K->M N Explore Salt Formation (FAQ #5) M->N O Consider Advanced Methods (Solid Dispersions, etc.) (FAQ #6) M->O

Caption: A logical workflow for solubility troubleshooting.

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Weigh 1-2 mg of this compound into several small glass vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, PBS pH 7.4, Acetate Buffer pH 5.0, DMSO, Ethanol). Start with a small volume (e.g., 100 µL) to target a high concentration.

  • Mixing: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator if available.

  • Observation: Visually inspect for undissolved solid particles against a dark background. A clear solution indicates solubility at that concentration.

  • Quantification (Optional): If a solvent appears successful, you can create a dilution series to find the saturation point.

Q3: How exactly does pH modification work for this compound?

Answer: pH modification is a powerful technique for ionizable compounds. Since this compound contains a basic amine group, its solubility is directly linked to the pH of the aqueous medium.[3][8]

At a pH below the pKa of the conjugate acid, the amine group accepts a proton (H⁺) from the solution, forming a positively charged ammonium cation (-NH₃⁺). This charged species is significantly more polar than the neutral molecule, allowing for strong ion-dipole interactions with water, which dramatically increases solubility.

Mechanism of pH-Dependent Solubility

G cluster_0 High pH (e.g., > 7) cluster_1 Low pH (e.g., < 5) A This compound (Neutral Form, -NH₂) B Properties: - Low Aqueous Solubility - High Lipophilicity A->B C Protonated Form (Cationic, -NH₃⁺) A->C + H⁺ (Acidification) C->A - H⁺ (Basification) D Properties: - High Aqueous Solubility - Low Lipophilicity C->D

Caption: The equilibrium between the insoluble neutral form and the soluble protonated form.

Protocol 2: Preparing a Solution via pH Adjustment
  • Weigh Compound: Weigh the desired amount of this compound into a suitable container.

  • Add Acidic Water: Add a small amount of deionized water containing a stoichiometric equivalent of acid (e.g., 0.1 M HCl). A common starting point is 1.0 to 1.1 equivalents of acid per equivalent of the compound.

  • Mix: Stir or vortex the mixture. The solid should dissolve as the salt is formed.

  • Adjust Volume: Once dissolved, add the final buffer or medium and adjust the total volume.

  • Check Final pH: Measure the final pH of the solution. Be aware that adding this acidic stock to a weakly buffered solution will lower the final pH, which could affect your experiment.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What co-solvents can I use to prevent this?

Answer: This is a common problem called "crashing out." It happens when the compound is soluble in the high-concentration organic stock but not in the final, mostly aqueous, medium. Co-solvents are water-miscible organic solvents that, when added to the final solution, increase the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[9][10][11]

For preclinical studies, the choice of co-solvent is critical and depends on the route of administration and toxicity considerations.[12]

Co-SolventTypical Starting % (v/v)Properties & Considerations
DMSO 0.1 - 5%Excellent solubilizing power, but can have cellular effects. Keep final concentration as low as possible (<0.5% for most cell-based assays).[13]
Ethanol 1 - 10%Good solubilizer, generally well-tolerated in vivo. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 5 - 40%Common vehicle for oral and parenteral formulations. Less volatile than ethanol.[9][14]
Polyethylene Glycol 400 (PEG 400) 10 - 50%A non-toxic, water-miscible polymer widely used in drug formulations.[10][12]
N-Methyl-2-pyrrolidone (NMP) 1 - 10%Strong solubilizer, but has some toxicity concerns; use with caution.[12]
Protocol 3: Co-Solvent Formulation for an In Vitro Assay
  • Prepare Stock: Dissolve this compound in 100% DMSO to make a high-concentration stock (e.g., 20 mM).

  • Prepare Co-solvent Buffer: Prepare your final assay buffer containing the desired percentage of a co-solvent. For example, for a buffer with 5% ethanol, add 5 mL of absolute ethanol to 95 mL of buffer.

  • Dilute: Perform a serial dilution of your DMSO stock directly into the co-solvent buffer. This one-step dilution into a pre-mixed buffer is often more effective than adding drug and co-solvent sequentially.

  • Observe: Check for precipitation at each dilution step.

Q5: I need a stable, solid form of the compound that dissolves readily in water. Is salt formation a good option?

Answer: Yes, for a basic compound like this compound, salt formation is an excellent and widely used strategy to improve aqueous solubility and dissolution rate.[15][16] Creating a salt converts the neutral, poorly soluble base into an ionic compound that is often crystalline, stable, and highly water-soluble.

The process involves reacting the basic amine with an acid to form a salt. The choice of the acid (the "counter-ion") is important and can influence the salt's final properties (solubility, stability, hygroscopicity).

Commonly Used Acid Counter-ions for Basic Drugs:

  • Inorganic: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄)

  • Organic: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Tartrate, Citrate, Succinate

Protocol 4: Exploratory Hydrochloride (HCl) Salt Formation

Disclaimer: This protocol is for informational purposes. Synthesis should be performed by a qualified chemist in a controlled laboratory environment.

  • Dissolve Base: Dissolve this compound (1.0 eq) in a suitable organic solvent where the free base is soluble but the salt is expected to be insoluble (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Add Acid: Slowly add a solution of HCl in the chosen solvent (e.g., 2 M HCl in diethyl ether). Use a slight excess (1.05-1.1 eq) of the acid.

  • Precipitation: The hydrochloride salt should precipitate out of the solution upon addition of the acid. Stir the resulting slurry at room temperature for several hours to ensure complete conversion.

  • Isolation: Isolate the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to obtain a stable, solid powder.

  • Confirmation: Confirm salt formation and test the solubility of the new material in water or buffer.

Q6: For my animal studies, I need to administer a high dose, but even with pH adjustment and co-solvents, I can't reach the required concentration. What are my next options?

Answer: When you reach the limits of simple formulation techniques, you must turn to more advanced drug delivery strategies. These methods are designed to enhance apparent solubility and improve bioavailability for challenging compounds, which often fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability).[17]

Advanced Formulation Strategies:

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[18][19] The amorphous form has a higher energy state than the crystalline form, leading to significantly increased apparent solubility and faster dissolution.[19] This is often achieved by methods like spray drying or hot-melt extrusion.

  • Nanosuspensions: The particle size of the drug is reduced to the sub-micron (nanometer) range.[18][20] This drastic increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation. These are typically stabilized with surfactants.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like the GI tract).[12][19] The drug is dissolved in the lipid formulation and remains in a solubilized state through digestion and absorption.

Selection of these advanced methods requires specialized expertise and equipment and is a key part of formal drug development.

References
  • Jadhav, N.R., et al. (2020). "Drug Solubility: Importance and Enhancement Techniques." Journal of Applied Pharmaceutical Science, 10(02), pp. 133-144. [Link]

  • PubChem. "8-Chloro-5-quinolinamine." National Center for Biotechnology Information. [Link]

  • MySkinRecipes. "8-Fluoroisoquinolin-5-amine." MySkinRecipes. [Link]

  • Al-Badr, A.A., & El-Subbagh, H.I. (2022). "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Molecules, 27(19), 6545. [Link]

  • PubChem. "6-Fluoroquinolin-8-amine." National Center for Biotechnology Information. [Link]

  • Sharma, D., et al. (2023). "Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs." International Journal of Pharmaceutical Sciences Review and Research, 82(2), pp. 124-135. [Link]

  • Homayun, B., et al. (2019). "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Pharmaceutics, 11(12), 642. [Link]

  • Wikipedia. "Quinoline." Wikimedia Foundation. [Link]

  • Wikipedia. "Cosolvent." Wikimedia Foundation. [Link]

  • Serajuddin, A.T.M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), pp. 603-616. [Link]

  • Carvajal-Soto, T., et al. (2019). "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics." AAPS PharmSciTech, 20(3), 118. [Link]

  • Kharia, A.A., et al. (2014). "Techniques for solubility enhancement of poorly soluble drugs: An overview." Journal of Applied Pharmaceutical Science, 4(06), pp. 021-032. [Link]

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  • PubChem. "Quinoline." National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2019). "The Effects of pH on Solubility." LibreTexts. [Link]

  • Ashenhurst, J. (2010). "The pKa Table Is Your Friend." Master Organic Chemistry. [Link]

  • IRO Chelating Chemical. "Co-solvent: Significance and symbolism." Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • ResearchGate. "Salt Formation to Improve Drug Solubility." ResearchGate. [Link]

  • PubChem. "8-Fluoroquinolin-3-amine." National Center for Biotechnology Information. [Link]

  • ResearchGate. "Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement." ResearchGate. [Link]

  • IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." IIP Series. [Link]

  • University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Chair of Analytical Chemistry, University of Tartu. [Link]

  • Quora. "How does branching increase the solubility in amines?" Quora. [Link]

  • IRO Chelating Chemical. "Cosolvent - The 'Medicinal Magician' in The Laboratory." Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Semantic Scholar. "THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAMATES." Semantic Scholar. [Link]

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preventing byproduct formation in 8-Fluoroquinolin-5-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in preventing byproduct formation, offering in-depth troubleshooting advice and detailed protocols grounded in mechanistic principles. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Introduction to the Reactivity of this compound

This compound is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and materials. Its reactivity is primarily governed by two key features: the electron-deficient nature of the quinoline ring system and the presence of a fluorine atom at the 8-position, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Additionally, the amino group at the 5-position can participate in various coupling reactions, most notably the Buchwald-Hartwig amination.

This guide will focus on the two most common reaction types involving the C-F bond at the 8-position:

  • Nucleophilic Aromatic Substitution (SNAr) : The direct displacement of the fluoride by a nucleophile.

  • Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction to form a new C-N bond.

Understanding and controlling the potential side reactions in these transformations is critical for successful synthesis.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a powerful tool for functionalizing the 8-position of the quinoline ring. However, several byproducts can arise if the reaction conditions are not carefully controlled.

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the fluorine atom with a hydroxyl group. What is happening and how can I prevent this?

A1: Hydrolysis of the Fluoroquinoline

This is a classic case of hydrolysis , where water, either present as a contaminant in your solvent or base, or even from the atmosphere, acts as a nucleophile, displacing the fluoride to form the corresponding 8-hydroxyquinolin-5-amine. In some cases, amide solvents like DMF can also be a source of the hydroxyl group through decomposition to dimethylamine and formate, followed by further reactions.[1]

Causality: The quinoline ring is highly activated towards nucleophilic attack, especially with the electron-withdrawing effect of the ring nitrogen. This makes the C-F bond susceptible to cleavage by even weak nucleophiles like water, particularly at elevated temperatures.

Troubleshooting Guide:

Corrective Action Scientific Rationale
Rigorous Drying of Solvents and Reagents Use freshly distilled, anhydrous solvents. Dry any solid reagents, such as bases (e.g., K₂CO₃, Cs₂CO₃), in a vacuum oven before use.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Solvent Selection If using amide solvents like DMF or DMAc, ensure they are of the highest purity and anhydrous. Consider alternative, less hygroscopic aprotic polar solvents like DMSO or sulfolane.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.
Order of Addition Add the this compound to the reaction mixture last, after the nucleophile and base have been combined in the solvent. This minimizes the time the starting material is exposed to potentially wet base at elevated temperatures before the desired nucleophile can react.[2]

Experimental Protocol: Minimizing Hydrolysis in an SNAr Reaction

  • Dry the reaction flask and stir bar in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.

  • Add the anhydrous base (e.g., 1.5 equivalents of freshly dried K₂CO₃) to the flask.

  • Add the desired nucleophile (e.g., 1.2 equivalents of a primary or secondary amine).

  • Add anhydrous DMSO (or other suitable solvent) via syringe.

  • Stir the mixture for 10-15 minutes to ensure good mixing.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMSO dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS until completion.

Q2: My reaction is sluggish, and upon forcing conditions (higher temperature, longer reaction time), I see the formation of multiple unidentified byproducts, some of which appear to be dimeric. What is causing this?

A2: Dimerization and Other Side Reactions

At elevated temperatures, especially with prolonged reaction times, this compound can undergo self-condensation or dimerization. The amino group of one molecule can potentially act as a nucleophile, attacking another molecule of the starting material. This is more likely if the primary nucleophile is weak or sterically hindered.

Causality: The amino group at the 5-position, while directing, is also a nucleophile. Under forcing conditions, intermolecular reactions can compete with the desired intramolecular reaction.

Troubleshooting Guide:

Corrective Action Scientific Rationale
Optimize Nucleophile Concentration Ensure a sufficient excess of the desired nucleophile (typically 1.2-2.0 equivalents) to favor the intended reaction pathway.
Base Selection Use a base that is strong enough to deprotonate the nucleophile (if necessary) but not so strong that it promotes unwanted side reactions. For amine nucleophiles, K₂CO₃ or Cs₂CO₃ are often good choices. For alcohol nucleophiles, a stronger base like NaH or KHMDS may be needed.
Temperature and Time Optimization Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid over-reaction and decomposition. A lower temperature for a longer time is often preferable to a higher temperature for a shorter time.
Consider Microwave Irradiation Microwave heating can sometimes accelerate the desired reaction, allowing for shorter reaction times and potentially reducing the formation of thermal degradation byproducts.

Visualization of Potential Side Reactions in SNAr

SNAr_Side_Reactions SM This compound Desired Desired Product SM->Desired + NuH - HF Hydrolysis 8-Hydroxyquinolin-5-amine (Hydrolysis Byproduct) SM->Hydrolysis + H₂O - HF Dimer Dimeric Byproducts SM->Dimer + Starting Material - HF Nu Nucleophile (NuH) H2O H₂O

Caption: Potential reaction pathways for this compound in SNAr reactions.

Part 2: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds. However, the catalytic cycle is complex, and several off-cycle pathways can lead to byproduct formation.[3]

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: I am consistently observing a byproduct with a mass 19 units lower than my starting material, which corresponds to the loss of fluorine and the addition of hydrogen. How can I minimize this hydrodefluorination?

A1: Hydrodefluorination Byproduct

This is a common byproduct in Buchwald-Hartwig reactions known as hydrodehalogenation (in this case, hydrodefluorination). It results from a side reaction within the catalytic cycle where a palladium-hydride species is formed, which can then reductively eliminate to produce the defluorinated quinoline.[3] A study on the closely related 5-bromo-8-benzyloxyquinoline confirmed that the corresponding de-halogenated arene was the main side product.[4][5]

Causality: The formation of the palladium-hydride species can be promoted by several factors, including the presence of water, the nature of the base, and β-hydride elimination from certain ligands or substrates.

Troubleshooting Guide:

Corrective Action Scientific Rationale
Choice of Ligand Use bulky, electron-rich phosphine ligands (e.g., JohnPhos, XPhos, RuPhos). These ligands promote the desired reductive elimination of the product over side reactions. They also stabilize the palladium center and prevent the formation of unwanted palladium species.
Base Selection Use a non-nucleophilic, anhydrous base. Sodium tert-butoxide (NaOtBu) is common, but if hydrodefluorination is a major issue, a weaker base like K₃PO₄ or Cs₂CO₃ may be beneficial, although this might require higher temperatures or longer reaction times.
Rigorous Anhydrous Conditions As with SNAr, ensure all solvents and reagents are strictly anhydrous. Water can react with the palladium catalyst and contribute to the formation of palladium-hydride species.
Palladium Precursor Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species. This can lead to a more controlled initiation of the catalytic cycle.

Experimental Protocol: Minimizing Hydrodefluorination in Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4.4 mol% XPhos), and the anhydrous base (e.g., 1.4 equivalents of NaOtBu).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (or another suitable solvent) via syringe.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add the amine nucleophile (1.2 equivalents) and this compound (1.0 equivalent).

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by LC-MS.

Q2: My reaction is not going to completion, and I am isolating a mixture of starting material, product, and what appears to be a homo-coupled byproduct of my amine nucleophile. What is happening?

A2: Catalyst Deactivation and Amine Homo-coupling

Incomplete conversion can be a sign of catalyst deactivation . The quinoline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Amine homo-coupling is a less common but possible side reaction, particularly with certain amine substrates and under specific conditions.

Troubleshooting Guide:

Corrective Action Scientific Rationale
Ligand Choice The choice of a suitable ligand is paramount. For heteroaromatic substrates like quinolines, ligands such as XPhos or SPhos are often effective as they are designed to promote the coupling of challenging substrates.
Increase Catalyst Loading If catalyst deactivation is suspected, a modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) may be necessary to drive the reaction to completion.
Solvent Selection Toluene and dioxane are common solvents. For some systems, a more polar solvent like t-amyl alcohol can be beneficial.
Base Purity Ensure the base is of high purity. Impurities in the base can sometimes interfere with the catalyst.

Visualization of the Buchwald-Hartwig Catalytic Cycle and Side Reaction

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-F AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH AmideComplex Palladium Amide Complex AmineCoord->AmideComplex + Base - Base-H⁺ Product Desired Product AmideComplex->Product Reductive Elimination PdH [Pd]-H Species AmideComplex->PdH Side Reactions (e.g., β-hydride elimination) Product->Pd0 - R₂N-Ar Hydrodefluorination Hydrodefluorination Byproduct ArF This compound Amine R₂NH Base Base PdH->Hydrodefluorination + Ar-F - [Pd]-F

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Validation & Comparative

A Comparative Guide to 8-Fluoroquinolin-5-amine and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, combined with the capacity for chemical modification at numerous positions, has made it a foundational element in the design of therapeutic agents.[2][3] This versatility has given rise to a vast family of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4]

The biological function of a quinoline derivative is profoundly influenced by the nature and position of its substituents. This principle, known as the Structure-Activity Relationship (SAR), is central to modern drug design.[5][6][7] The introduction of functional groups like fluorine atoms or amino groups can dramatically alter a molecule's potency, selectivity, metabolic stability, and toxicity profile.[2][8] For instance, the addition of a fluorine atom is a well-established strategy to enhance antibacterial activity, as seen in the highly successful fluoroquinolone class of antibiotics.[2][9] Similarly, the position of an amino group can dictate whether a compound exhibits antimalarial activity (as in 4-aminoquinolines like chloroquine) or other therapeutic effects.[7][10]

This guide provides an in-depth comparative analysis of 8-Fluoroquinolin-5-amine , a molecule that combines two key pharmacophoric features: a fluorine atom and an amino group. We will dissect its chemical profile and potential applications, and objectively compare its performance characteristics against other critical classes of quinoline derivatives, supported by established experimental data and detailed protocols to empower researchers in the field.

Focus Molecule: this compound

This compound represents a compelling scaffold for medicinal chemists. The strategic placement of a fluorine atom at the C-8 position and an amine group at the C-5 position suggests potential for novel biological activities by combining the attributes of both fluoroquinolines and aminoquinolines.

Chemical Profile & Synthesis
  • Structure: Chemical structure of this compound

  • Molecular Formula: C₉H₇FN₂

  • Molecular Weight: 162.16 g/mol

The synthesis of substituted quinolines like this compound can be achieved through several established organic chemistry routes. A common and effective approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chemical modifications.

cluster_start Starting Materials cluster_steps Synthetic Steps A 2-Fluoro-5-nitroaniline C Step 1: Condensation (Ethanol, Reflux) A->C B Diethyl (ethoxymethylene)malonate B->C D Intermediate: Diethyl 2-(((2-fluoro-5-nitrophenyl)amino)methylene)malonate C->D Formation of enamine intermediate E Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A, ~250°C) D->E F Intermediate: Ethyl 8-fluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F Gould-Jacobs Reaction G Step 3: Saponification & Decarboxylation (NaOH, then acid) F->G H Intermediate: 8-Fluoro-5-nitroquinoline G->H I Step 4: Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) H->I J Final Product: This compound I->J Yields target compound

Sources

A Comparative Guide to the Biological Efficacy of 8-Fluoroquinolin-5-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast range of therapeutic agents.[1] Its versatility allows for fine-tuning of biological activity through substitution at various positions. Among the most impactful modifications are the introduction of a fluorine atom and an amine group. Fluorination is a well-established strategy to enhance metabolic stability, binding affinity, and overall potency. The position of the amine group profoundly influences the molecule's pharmacological profile, including its anticancer and antimicrobial properties.[2]

This guide provides an in-depth comparison of 8-Fluoroquinolin-5-amine and its positional isomers. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, compare their performance based on available data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of isomeric changes on the biological activity of this promising class of compounds.

Decoding the Blueprint: Structure-Activity Relationships (SAR) of Aminoquinolines

The biological activity of a quinoline derivative is not merely determined by its constituent functional groups but is critically dependent on their spatial arrangement. The interplay between the electron-withdrawing fluorine atom and the electron-donating amine group, dictated by their positions on the quinoline ring, creates unique electronic and steric profiles for each isomer.

Several key positions on the quinoline ring are paramount for biological activity:

  • C5 Position : An amino substituent at the C5 position has been shown to improve the overall potency of quinolone antibacterials.[3]

  • C6 Position : The introduction of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone antibiotics, significantly enhancing antibacterial potency by improving DNA gyrase binding and cell penetration.[4][5]

  • C7 Position : Substituents at this position greatly influence potency, antibacterial spectrum, and pharmacokinetics.[6]

  • C8 Position : A halogen, such as fluorine, at the C8 position can improve oral absorption and enhance activity against anaerobic bacteria.[3] However, it can also increase the potential for phototoxicity.[3]

Therefore, the isomeric positioning of the fluorine and amine groups is a critical design element. For instance, moving the fluorine from the well-characterized C6 position to the C8 position, as in this compound, can be expected to modulate its antibacterial spectrum and pharmacokinetic properties. Similarly, shifting the amine group from the C5 position alters the molecule's electronic distribution and potential for hydrogen bonding, thereby affecting its interaction with biological targets.

Comparative Efficacy: A Tale of Two Isomers

While direct, side-by-side comparative studies of all possible this compound isomers are limited in publicly available literature, we can construct a robust comparison based on established SAR principles and data from structurally related compounds. The primary therapeutic areas for these compounds are oncology and infectious diseases.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key cellular enzymes like topoisomerases.[7] The 8-aminoquinoline scaffold, in particular, has been identified as a privileged structure for developing novel antiproliferative agents.[2]

Derivatives of 5-amino-8-fluoro-4-oxoquinoline have been synthesized and demonstrated moderate anticancer activity, with IC50 values in the micromolar range against various cancer cell lines.[8] In contrast, studies on 8-hydroxyquinoline (an analog where -NH2 is replaced by -OH) show that the substituent at position 8 is crucial for activity.[9] Replacing the hydroxyl group with other functionalities can significantly alter cytotoxicity.[10] This underscores the principle that the specific arrangement of functional groups, as seen in this compound versus a hypothetical 5-Fluoroquinolin-8-amine, will lead to different potencies.

Table 1: Qualitative Comparison of Anticancer Potential Based on SAR Principles

Isomer (Hypothetical)Expected Anticancer PotencyRationale
This compound Moderate to HighThe 5-amino group is known to enhance overall potency. The 8-fluoro group may contribute to favorable pharmacokinetic properties.[3]
5-Fluoroquinolin-8-amine ModerateThe 8-amino scaffold is a known pharmacophore for anticancer activity.[2] The fluorine at C5 may alter target engagement compared to the more common C6 or C8 positions.
6-Fluoroquinolin-5-amine Moderate to HighCombines the potency-enhancing 5-amino group with the well-established C6-fluoro substitution known for strong biological activity.[3][4]
7-Fluoroquinolin-8-amine ModerateThe 8-amino scaffold is active, but a fluorine at C7 is less common and its effect on anticancer activity is less predictable without specific data. The C7 position is critical for modulating side effects.[3]
Antibacterial Activity

In the realm of antibacterial agents, the fluoroquinolone class is defined by a fluorine atom, most commonly at the C6 position.[4] This substitution dramatically increases activity against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11]

  • 8-Fluoro Substitution : Placing the fluorine at the C8 position, as in this compound, is a known strategy to enhance oral absorption and activity against anaerobes.[3]

  • 5-Amino Substitution : A C5-amino group is also recognized for improving overall antibacterial potency.[3]

Therefore, an isomer like This compound is rationally designed to possess potent antibacterial properties. Positional isomerism is known to strongly influence antibacterial activity and toxicity.[12] For example, isomers with different substitution patterns on a core scaffold can exhibit significant variations in their Minimum Inhibitory Concentration (MIC) values and hemolytic activity.[12] An isomer like 6-Fluoroquinolin-5-amine would be expected to have a strong antibacterial profile due to the C6-fluoro substitution, while the efficacy of other isomers would depend on how their specific structure interacts with the bacterial topoisomerase enzymes.

Mechanisms of Action: Targeting Essential Cellular Machinery

The primary mechanism for the antibacterial action of fluoroquinolones is the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[5] These enzymes are crucial for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, fluoroquinolones prevent the re-ligation of the DNA strands, leading to a cascade of events that culminates in bacterial cell death.

The anticancer activity of quinoline derivatives is more varied. They have been shown to:

  • Induce Apoptosis : Triggering programmed cell death is a common mechanism. This can be observed through assays that measure chromatin condensation, DNA fragmentation, and the activation of caspases.[7]

  • Cause Cell Cycle Arrest : Many anticancer agents halt the cell cycle at specific checkpoints (e.g., G2 or S phase), preventing cancer cells from proliferating.[7]

  • Inhibit Topoisomerases : Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and cell death in cancer cells.

The specific substitutions on each isomer of fluoroquinolin-amine will determine its preferred target and potency. For instance, the steric and electronic properties conferred by the positions of the fluorine and amine groups will dictate the binding affinity to the active site of these target enzymes.

Topoisomerase_Inhibition cluster_0 Bacterial Cell Fluoroquinoline Fluoroquinoline Topoisomerase_Complex DNA-Topoisomerase Complex Fluoroquinoline->Topoisomerase_Complex Binds to & Stabilizes DNA_Replication DNA Replication & Transcription Blocked Topoisomerase_Complex->DNA_Replication Prevents DNA re-ligation Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Simplified workflow of fluoroquinolone antibacterial action.

Experimental Protocols: A Framework for Evaluation

To empirically determine the comparative efficacy of this compound and its isomers, a series of standardized in vitro assays are required. The following protocols provide a robust framework for this evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[14]

  • Complete cell culture medium (e.g., DMEM or RPMI 1640)

  • 96-well sterile microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • DMSO (cell culture grade)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Quinoline Isomers A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4h (Formazan forms) D->E F 6. Solubilize Crystals with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of each test compound in CAMHB directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The precise placement of fluorine and amine substituents on the quinoline scaffold is a powerful tool for modulating biological efficacy. Based on established structure-activity relationships, This compound and its isomers, particularly the 6-fluoro variant, represent a promising chemical space for the development of novel anticancer and antibacterial agents. The 5-amino group is a known potency enhancer, while the position of the fluorine atom dictates the specific therapeutic advantages, with C6-fluoro being classic for broad-spectrum antibacterial activity and C8-fluoro offering potential benefits in absorption and anaerobic coverage.[3][4]

While this guide provides a framework based on synthesizing data from related compounds, it highlights the critical need for direct comparative studies. The future of this research lies in the systematic synthesis and parallel evaluation of these isomers against diverse panels of cancer cell lines and bacterial pathogens. Such studies, utilizing the protocols outlined herein, will be invaluable for elucidating the subtle yet significant impact of positional isomerism and for identifying lead candidates with superior efficacy and safety profiles for further preclinical development.

References

  • Mandewale, M., Thorat, S., Shelke, S., & Yamgar, R. (2017). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases.
  • Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706.
  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.
  • Roy, S., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy.
  • Cui, Z., et al. (2012). Synthesis and antibacterial activity of new fluoroquinolones containing a cis- or trans-cyclohexane moiety. Bioorganic & Medicinal Chemistry Letters.
  • Fan, G., et al. (2021). The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021). European Journal of Medicinal Chemistry.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry.
  • Al-Omair, M. A. (2018). Synthesis and Antitumor Activity of Some New N 1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. Anti-Cancer Agents in Medicinal Chemistry.
  • Kumar, V., et al. (2024). Photoisomerization and Light-Controlled Antibacterial Activity of Fluoroquinolone-Azoisoxazole Hybrids. Chemistry – A European Journal.
  • BenchChem. (2025). The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery. BenchChem.
  • BenchChem. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • Wozniak, K., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline.
  • Alvarado-García, Y. G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.
  • Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DarU Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic.
  • Hamada, N., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters.
  • Wouters, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
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  • ResearchGate. (n.d.). Cytotoxicity as IC50 values of selected extracts, cisplatin, and 5-FU...
  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anticancer Activity of 6,8-Difluoro-2-methylquinolin-4-amine and its Analogs. BenchChem.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 5-Fluoroisoquinoline Derivatives in Anticancer Drug Discovery. BenchChem.
  • Wouters, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
  • Wouters, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
  • ResearchGate. (2025). Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids.
  • He, G. X., & Ainsa, J. A. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Iacopetta, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules.

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The Quinoline Scaffold in Kinase Inhibition: A Comparative Analysis of Fluoro- and Amino-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold stands as a privileged structure in the landscape of medicinal chemistry, particularly in the design of kinase inhibitors. Its versatile nature allows for substitutions at various positions, profoundly influencing the compound's potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of kinase inhibitors derived from the quinoline core, with a specific focus on the impact of fluorine and amine substitutions. While direct experimental data on the specific 8-fluoroquinolin-5-amine scaffold is limited in publicly accessible literature, we can infer its potential and contextualize its significance by examining structurally related and well-characterized analogs. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of quinoline-based kinase inhibitors.

The Strategic Importance of Fluorine and Amine Substitutions

The introduction of a fluorine atom into a drug candidate is a common and often effective strategy in medicinal chemistry. The high electronegativity and small size of fluorine can lead to enhanced binding affinity with the target protein, improved metabolic stability by blocking sites of metabolism, and altered physicochemical properties such as pKa and lipophilicity.

Similarly, the incorporation of an amino group can significantly impact a molecule's biological activity. The basicity of the amino group allows for the formation of salt bridges with acidic residues in the kinase active site, contributing to stronger binding. Furthermore, the amino group can serve as a key hydrogen bond donor or acceptor, crucial for molecular recognition. The position of these substituents on the quinoline ring is critical in determining their effect on kinase inhibition.

Comparative Analysis of Fluoro- and Amino-Substituted Quinoline Kinase Inhibitors

To illustrate the impact of these substitutions, we will compare several classes of quinoline-based inhibitors targeting key kinases in oncology, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Compound Class/ExampleTarget Kinase(s)Key SubstitutionsIC50 (nM)Reference
4-Anilinoquinolines
GefitinibEGFR4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline2-37[1]
LapatinibEGFR, HER24-(3-chloro-4-((3-fluorobenzyl)oxy)anilino)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazoline3 (EGFR), 9 (HER2)[1]
2-Arylquinolines
Compound Example 1EGFR/FAK2-(4-fluorophenyl)-7-aminoquinoline derivative~50 (EGFR)[2]
Quinoline-3-carbonitriles
Compound Example 2Src6,7-disubstituted-4-(3,4,5-trimethoxyphenylamino)quinoline-3-carbonitrile35[3]
Hypothetical this compound Scaffold Predicted: Ser/Thr & Tyr Kinases8-Fluoro, 5-AminoN/AInference

Structure-Activity Relationship (SAR) Insights:

  • 4-Anilinoquinolines and Quinazolines: This is a well-established class of EGFR inhibitors. The 4-anilino moiety is crucial for binding to the ATP pocket of the kinase. The presence of a fluorine atom on the aniline ring, as seen in gefitinib and lapatinib, often enhances potency. The amino group in the 4-position acts as a critical hinge-binding element.

  • 2-Arylquinolines: The 2-phenylquinoline scaffold has been explored for its anticancer properties, with some derivatives showing activity against kinases. Substitutions on both the quinoline and the phenyl ring influence activity. An amino group at the 7-position has been shown to be favorable in some analogs.

  • Impact of Fluorine Position: The position of the fluorine atom is critical. For instance, in some quinoline series, a fluorine at the 6- or 7-position can enhance activity, while substitution at other positions may be detrimental. An 8-fluoro substitution, as in our topic of interest, is less common but could offer unique interactions within the kinase active site, potentially leading to improved selectivity.

  • Role of the Amino Group Position: The 4-amino group is a well-established pharmacophore for ATP-competitive kinase inhibitors. A 5-amino group, as in our hypothetical scaffold, would orient differently within the active site and could lead to a different kinase selectivity profile, possibly favoring kinases with a compatible hydrogen bonding network at that position.

Based on these established SAR principles, it is plausible that derivatives of this compound could exhibit inhibitory activity against a range of kinases. The 8-fluoro group could enhance binding affinity and metabolic stability, while the 5-amino group could form key hydrogen bonds within the ATP-binding pocket. The specific kinase targets would depend on the other substituents on the quinoline ring.

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically determine the activity of any novel kinase inhibitor, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., a derivative of this compound)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multiwell plate, add the kinase, the substrate, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Visualizing Kinase Signaling and Inhibitor Evaluation

To better understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate a simplified kinase signaling pathway and a general workflow for inhibitor screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Grb2_Sos Adaptor Proteins (Grb2/SOS) Receptor->Grb2_Sos Recruits & Activates PI3K PI3K Receptor->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt Activates Akt->Transcription Modulates Inhibitor Kinase Inhibitor (e.g., Quinoline Derivative) Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulates

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

G cluster_0 Inhibitor Discovery & Evaluation Workflow A Compound Library (e.g., Quinoline Derivatives) B High-Throughput Screening (HTS) - In Vitro Kinase Assay A->B C Hit Identification (Compounds with >50% Inhibition) B->C D Dose-Response & IC50 Determination C->D E Cell-Based Assays (Viability, Proliferation, Target Engagement) D->E F Lead Optimization (SAR Studies, ADME Profiling) E->F F->D Iterative Process G In Vivo Efficacy & Toxicity Studies F->G H Preclinical Candidate G->H

Caption: General Workflow for Kinase Inhibitor Evaluation.

Conclusion

The quinoline scaffold remains a fertile ground for the discovery of novel kinase inhibitors. While the specific this compound core is not yet widely represented in the literature, a systematic analysis of related analogs provides valuable insights into its potential. The strategic placement of fluoro and amino substituents can profoundly influence the potency, selectivity, and overall druglikeness of these compounds. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of new chemical entities derived from this promising scaffold. Future research in this area will undoubtedly uncover new and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Elbadawi, M. A., et al. (2022). Design, synthesis, and biological evaluation of novel 2-arylquinoline derivatives as dual EGFR/FAK kinase inhibitors. Bioorganic Chemistry, 121, 105678.
  • Li, X., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1837-1845.
  • Ismail, M. A. H., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 13-26.
  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • ResearchGate. Simplified schematic diagram of the EGFR signaling pathway. [Link]

  • ResearchGate. Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoroquinolin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 8-fluoroquinolin-5-amine analogs. The strategic placement of a fluorine atom at the 8-position and an amino group at the 5-position creates a unique electronic and steric profile, making this scaffold a compelling starting point for the design of novel kinase inhibitors and other therapeutic agents.[2] While comprehensive SAR studies on a broad series of this compound analogs are still emerging, this guide synthesizes available data on direct derivatives and draws comparative insights from structurally related quinoline analogs to provide a predictive framework for rational drug design.

The Strategic Importance of the this compound Scaffold

The this compound core possesses intrinsic features that make it an attractive pharmacophore. The fluorine atom at the C-8 position can significantly influence the physicochemical properties of the molecule, including its pKa, lipophilicity, and metabolic stability.[3] This can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles. The 5-amino group serves as a versatile synthetic handle for introducing a wide range of substituents, allowing for the fine-tuning of biological activity and the exploration of chemical space.[4] This strategic combination of a fluorine atom and an amino group on the quinoline ring system has been explored in the development of novel anticancer and antimicrobial agents.

Unraveling the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents around the quinoline core. The following sections dissect the available SAR data for modifications at key positions.

Modifications at the 5-Amino Group

The 5-amino group is a primary point of diversification for this scaffold. Studies on N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones have provided initial insights into the impact of substitutions at this position.[5]

dot

SAR_5_amino Scaffold This compound Core N_Substitution N-Substitution at 5-amino group Scaffold->N_Substitution Modification Piperazine Piperazine/related congeners N_Substitution->Piperazine Amidrazone Amidrazone formation N_Substitution->Amidrazone Activity Moderate Anticancer Activity Piperazine->Activity Amidrazone->Activity Synthesis_Workflow Start 5-Amino-8-fluoro-4-oxoquinoline-3-carboxylate Step1 Formation of Hydrazonoyl Chloride Start->Step1 Intermediate Hydrazonoyl Chloride Precursor Step1->Intermediate Step2 Reaction with sec-cyclic amine (e.g., Piperazine) Intermediate->Step2 Product N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones Step2->Product

Caption: General synthetic workflow for N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones.

Step-by-step methodology:

  • Preparation of Hydrazonoyl Chloride: The starting 5-amino-8-fluoro-4-oxoquinoline-3-carboxylate is converted to its corresponding hydrazonoyl chloride. This typically involves diazotization followed by reaction with a suitable chloride source.

  • In situ Generation of Nitrile Imine: The hydrazonoyl chloride precursor is treated with a base, such as triethylamine, to generate the reactive nitrile imine intermediate in situ.

  • 1,3-Dipolar Cycloaddition: The appropriate secondary cyclic amine (e.g., piperazine derivatives) is added to the reaction mixture. The nitrile imine undergoes a 1,3-dipolar cycloaddition with the amine to yield the final N1-(1-ethyl-8-fluoro-4-oxoquinolin-5-yl)amidrazone carboxylates. [5]4. Purification: The crude product is purified using standard techniques such as column chromatography to afford the desired pure compound.

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxic activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The available data, though not yet exhaustive, clearly indicates that modifications at the 5-amino position can lead to potent anticancer compounds. The 8-fluoro substituent appears to be a favorable feature, likely enhancing kinase inhibitory activity.

Future research should focus on a more systematic exploration of the SAR of this scaffold. This includes:

  • Diversification at the 5-amino position: Synthesizing a broader range of analogs with different substituents on the 5-amino group to probe the effects of size, electronics, and hydrogen bonding capacity.

  • Systematic substitution on the quinoline ring: Investigating the impact of various substituents at positions C2, C3, C4, C6, and C7 to build a comprehensive SAR map.

  • Elucidation of the mechanism of action: Identifying the specific molecular targets (e.g., kinases) of the most potent analogs to understand their mode of action and guide further optimization.

By pursuing these avenues of research, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation targeted therapies.

References

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  • Comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs. BenchChem. December 2025.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel). 2022 Jun; 12(6): 876.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022;27(15):4945.
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  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. November 2024.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020 Sep; 25(18): 4321.
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. 2013;331(1):115-121.
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences. 2018;31(5):2013-2018.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. 2020;63(6):2949-2966.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. 2022;27(1):217.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. 2019;4(7):12573-12588.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. 2019;162:493-504.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Pharmaceuticals (Basel). 2023 Mar; 16(3): 411.
  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. 2017;60(17):7436-7448.
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  • Anti-Malarial; 8-aminoquinolines. SlideShare.
  • 8-Amino quinolines. Pharmacy 180.
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  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. 2024;150:107435.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

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A Comparative Guide to the Purity Assessment of Synthesized 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 8-Fluoroquinolin-5-amine, a critical intermediate in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to design a robust, multi-faceted analytical strategy. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance.[2][3][4] This document moves beyond standard protocols to explain the causality behind experimental choices, emphasizing a self-validating, orthogonal approach to purity determination.

The Imperative for an Orthogonal Analytical Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method possesses unique strengths and inherent limitations. A robust purity assessment, therefore, relies on an orthogonal strategy , where multiple, disparate techniques are employed to build a comprehensive and trustworthy profile of the target molecule and its potential impurities.[5] For this compound, a molecule featuring an aromatic system, a basic amine, and a fluorine atom, a combination of chromatographic and spectroscopic methods is essential. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

The International Council for Harmonisation (ICH) guidelines stipulate strict thresholds for the reporting, identification, and qualification of impurities, often requiring identification for any impurity present at or above 0.10%.[2][5][6] This necessitates analytical methods that are not only precise but also highly sensitive and capable of structural elucidation.[7]

Comparative Analysis of Core Methodologies

The selection of an analytical technique is dictated by the specific question being asked: Are we quantifying the main component? Identifying an unknown peak? Confirming the fundamental structure? Below, we compare the primary methods used to answer these questions for this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
  • Principle & Causality: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[8] For a moderately polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A non-polar C18 stationary phase is used, while a polar mobile phase (typically a gradient of water and acetonitrile or methanol) elutes the compounds.[9][10] More polar impurities will elute earlier, while more non-polar impurities will be retained longer, providing excellent separation.

  • Strengths: HPLC, particularly with UV detection, is the gold standard for determining the purity percentage of the main component due to its high precision, accuracy, and robustness.[4][11] It can detect and quantify impurities at very low levels.[7]

  • Limitations: HPLC alone provides limited structural information. While a peak's retention time is characteristic under specific conditions, it is not a definitive identifier. Co-elution of impurities with the main peak can also lead to an overestimation of purity.

  • Application to this compound: An optimized RP-HPLC method can resolve this compound from starting materials, synthetic by-products, and degradation products. The quinoline core possesses a strong chromophore, making UV detection highly effective.

Mass Spectrometry (MS): The Impurity Identifier
  • Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for impurity identification.[2][7][8][12] LC-MS is ideal for non-volatile compounds like our target molecule, while GC-MS is better suited for analyzing residual solvents or volatile impurities.[4][12][13]

  • Strengths: MS provides the molecular weight of impurities, which is a critical piece of information for structural elucidation.[4] High-Resolution Mass Spectrometry (HRMS) can provide the elemental formula of an impurity with high confidence.[8]

  • Limitations: MS is not inherently quantitative without careful calibration with standards. Ionization efficiency can vary significantly between the API and its impurities, making direct comparison of peak areas misleading.

  • Application to this compound: LC-MS is used to obtain the mass of any unknown peaks observed in the HPLC chromatogram. This data helps to propose structures for impurities, such as over-fluorinated species, unreacted starting materials, or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
  • Principle & Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F) to provide detailed information about the molecular structure and connectivity of a compound.[4][8] It is the most powerful technique for unambiguous structure confirmation and characterization.

  • Strengths: Provides definitive structural information, allowing for the complete characterization of the API and its impurities, provided they can be isolated or are present in sufficient quantity. ¹⁹F NMR is particularly valuable for this compound, as the fluorine chemical shift is highly sensitive to its electronic environment, making it an excellent probe for structural changes and impurity identification.[14][15][16]

  • Limitations: NMR is relatively insensitive compared to HPLC or MS and is generally not suitable for detecting impurities below the ~0.1-0.5% level unless specialized techniques are used. Accurate quantification requires careful experimental setup and internal standards.

  • Application to this compound:

    • ¹H NMR: Confirms the proton framework of the molecule and can identify impurities with different proton signatures.

    • ¹³C NMR: Confirms the carbon backbone.

    • ¹⁹F NMR: Provides a clean, simple spectrum with a single peak for the main component, making it exceptionally useful for detecting any fluorine-containing impurities.[14][16]

Elemental Analysis (EA): The Fundamental Check
  • Principle & Causality: EA determines the mass fractions of carbon, hydrogen, and nitrogen in a sample by combustion analysis. The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

  • Strengths: Provides a fundamental confirmation of the compound's elemental composition and serves as a bulk purity check.[17][18] A significant deviation suggests the presence of impurities or residual solvent.

  • Limitations: EA is a bulk technique and offers no information about the number or nature of individual impurities. It is insensitive to isomeric impurities. The generally accepted tolerance is ±0.4% from the theoretical value.[19][20]

  • Application to this compound: Confirms that the bulk sample has the correct C, H, and N composition for the formula C₉H₇FN₂.

At-a-Glance Method Comparison

The following table summarizes the capabilities of each technique in the context of analyzing this compound.

Technique Primary Application Detection Limit Quantitative Accuracy Structural Information Key Advantage Key Limitation
HPLC-UV Purity (%) determination, Impurity quantification~0.01%ExcellentLow (Retention Time)Robustness and precision for quantification.[7]Not a definitive identifier; co-elution risk.
LC-MS Impurity identification~0.001%[7]Semi-quantitativeHigh (Molecular Weight)Directly couples separation with mass identification.[8]Ionization variability makes quantification complex.
NMR Structure confirmation, Impurity characterization~0.1%Good (with standards)DefinitiveUnambiguous structural elucidation.[4]Relatively low sensitivity.
Elemental Analysis Bulk purity, Formula confirmationN/AGoodNoneConfirms correct elemental composition.[18]Insensitive to specific impurities.[19][20]

Visualizing the Purity Assessment Workflow

A logical workflow ensures that all aspects of purity are systematically investigated. The process begins with a high-sensitivity detection method and proceeds to definitive characterization.

Purity_Assessment_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Investigation & Identification cluster_2 Phase 3: Final Report Sample Synthesized This compound HPLC RP-HPLC Analysis (Purity Assay) Sample->HPLC Inject EA Elemental Analysis Sample->EA Parallel Check Decision Purity > 99.9%? No significant impurities? HPLC->Decision LCMS LC-MS Analysis Decision->LCMS No (Identify Peaks) Report Certificate of Analysis (Purity, Impurity Profile) Decision->Report Yes NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LCMS->NMR Propose Structure NMR->Report Confirm Structure EA->Report

Caption: A comprehensive workflow for purity assessment.

Protocol: A Self-Validating RP-HPLC Method

This protocol describes a robust, self-validating RP-HPLC method for determining the purity of this compound. The inclusion of system suitability tests (SST) is critical for ensuring the trustworthiness and reliability of the results on any given day.[3][21]

5.1. Instrumentation and Materials

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: A C18 column provides excellent retention and resolution for aromatic compounds.[9]

  • Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic amines, and acidifies the mobile phase to ensure consistent ionization.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of ACN/Water to create a 0.5 mg/mL stock solution. Further dilute to a working concentration of ~0.05 mg/mL. Rationale: The chosen concentration ensures a strong detector response without overloading the column.

5.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 240 nm. Rationale: Chosen based on the UV absorbance maximum of the quinoline scaffold.[22]

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A (Water/TFA) % Mobile Phase B (ACN/TFA)
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5
    30.0 95 5

    Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities from the main compound.[9]

5.3. Self-Validation: System Suitability Testing (SST) Before analyzing samples, inject a standard solution of this compound five times and verify the following parameters. These checks validate that the chromatographic system is performing adequately.[21]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate unwanted interactions between the basic amine and the column.[21]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.[21]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 1.0%Ensures the precision and reproducibility of the injection and detection system.[21]

5.4. Data Analysis The purity of the sample is calculated based on the area percent of all peaks detected in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Logical Flow for Impurity Investigation

When an unknown impurity is detected, a logical progression of analysis is required for its identification and characterization.

Impurity_Investigation Detect 1. Detect Impurity (HPLC > 0.10%) Collect 2. Collect Mass Data (LC-MS) Detect->Collect Propose 3. Propose Structure (Based on MW and Synthetic Route) Collect->Propose Isolate 4. Isolate Impurity (Preparative HPLC) Propose->Isolate Characterize 5. Characterize Structure (NMR Spectroscopy) Isolate->Characterize Finalize 6. Final Identification & Quantification Characterize->Finalize

Sources

A Spectroscopic Journey: From Nitroaromatic Precursor to Bio-potent Amine in the Fluoroquinoline Series

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 8-Fluoro-5-nitroquinoline and its Biologically Significant Derivative, 8-Fluoroquinolin-5-amine

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functionalities, leading to a broad spectrum of biological activities. Within this class of compounds, this compound has emerged as a particularly valuable building block, finding application in the synthesis of potent kinase inhibitors and other targeted therapies. The journey to this versatile amine, however, begins with its nitroaromatic precursor, 8-fluoro-5-nitroquinoline. The transformation from a strongly electron-withdrawing nitro group to an electron-donating amino group profoundly alters the molecule's electronic and steric properties, a change that is vividly captured by various spectroscopic techniques. This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its precursor, offering researchers a detailed roadmap for their synthesis and characterization.

From Precursor to Product: A Synthetic Overview

The conversion of 8-fluoro-5-nitroquinoline to this compound is a classic example of aromatic nitro group reduction, a fundamental transformation in organic synthesis. This process dramatically alters the electronic landscape of the quinoline ring, a change that is the primary focus of our spectroscopic comparison.

Synthesis_Workflow Precursor 8-Fluoro-5-nitroquinoline Reagents Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Precursor->Reagents Product This compound Reagents->Product Reduction

Caption: Synthetic route from 8-fluoro-5-nitroquinoline to this compound.

A Tale of Two Spectrums: Comparative Analysis

The structural transformation from a nitro to an amino group induces significant and predictable shifts in the spectroscopic data. Understanding these changes is crucial for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes between our precursor and product. The conversion of the electron-withdrawing nitro group (-NO₂) to the electron-donating amino group (-NH₂) leads to a general upfield shift (to lower ppm values) of the aromatic proton and carbon signals, reflecting an increase in electron density on the quinoline ring.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear picture of the electronic changes. In 8-fluoro-5-nitroquinoline, the protons on the quinoline ring are deshielded due to the strong electron-withdrawing nature of the nitro group, resulting in signals at lower field. Upon reduction to this compound, the electron-donating amino group shields these protons, causing their signals to shift upfield. A key diagnostic feature is the appearance of a broad singlet corresponding to the -NH₂ protons, typically in the range of 4-6 ppm, which can be exchanged with D₂O.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum reflects the altered electronic environment. The carbon atoms of the quinoline ring in this compound will resonate at higher fields (lower ppm) compared to their counterparts in the nitro precursor. The most significant upfield shift is typically observed for the carbon atom directly attached to the substituent (C5).

Table 1: Comparative NMR Data (Predicted/Typical Values)

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
8-Fluoro-5-nitroquinoline Aromatic protons: ~7.5-9.0C-NO₂: ~140-150, Other aromatic C's: ~120-150
This compound Aromatic protons: ~6.5-8.5, -NH₂: ~4-6 (broad)C-NH₂: ~135-145, Other aromatic C's: ~110-140
Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy provides a direct method to monitor the disappearance of the nitro group and the appearance of the amino group.

For 8-fluoro-5-nitroquinoline , the most prominent features in the IR spectrum are the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1].

Upon successful reduction to This compound , these nitro group absorptions will be absent. Instead, new bands characteristic of a primary aromatic amine will appear. These include two N-H stretching bands (one for the symmetric and one for the asymmetric stretch) in the region of 3500-3300 cm⁻¹ and a C-N stretching band for the aromatic amine around 1335-1250 cm⁻¹[2][3]. The appearance of these new bands provides conclusive evidence of the successful conversion.

Table 2: Key IR Absorption Bands

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
8-Fluoro-5-nitroquinoline Aromatic C-H~3100-3000
C=C, C=N (aromatic)~1600-1450
Asymmetric N-O stretch~1550-1475 (strong)[1]
Symmetric N-O stretch~1360-1290 (strong)[1]
This compound N-H stretch (2 bands)~3500-3300 (medium)[2]
Aromatic C-H~3100-3000
C=C, C=N (aromatic)~1600-1450
C-N stretch~1335-1250 (strong)[2][3]
Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds.

For 8-fluoro-5-nitroquinoline , the molecular ion peak [M]⁺ would be observed at m/z 192. A characteristic fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da).

For This compound , the molecular ion peak [M]⁺ will be observed at m/z 162, reflecting the reduction of the nitro group. The fragmentation pattern of aromatic amines is often characterized by the loss of HCN (27 Da) from the quinoline ring.

UV-Visible Spectroscopy: Probing Electronic Transitions

The electronic nature of the substituent at the 5-position significantly influences the UV-Vis absorption spectrum.

8-fluoro-5-nitroquinoline , with its electron-withdrawing nitro group, will exhibit absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the nitro group can also lead to n → π* transitions.

In contrast, the electron-donating amino group in This compound causes a bathochromic (red) shift in the absorption maxima. This is due to the interaction of the nitrogen lone pair with the π-system of the quinoline ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap[4]. This shift to longer wavelengths is a clear indicator of the successful conversion.

Table 3: Expected UV-Vis Absorption Maxima (λmax)

CompoundExpected λmax (nm)Rationale
8-Fluoro-5-nitroquinoline Shorter wavelengthElectron-withdrawing group leads to a larger HOMO-LUMO gap.
This compound Longer wavelengthElectron-donating group reduces the HOMO-LUMO gap[4].

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the reduction of 8-fluoro-5-nitroquinoline.

Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Dissolve 8-fluoro-5-nitroquinoline in ethanol Dissolve 8-fluoro-5-nitroquinoline in ethanol Add SnCl2·2H2O and concentrated HCl Add SnCl2·2H2O and concentrated HCl Dissolve 8-fluoro-5-nitroquinoline in ethanol->Add SnCl2·2H2O and concentrated HCl Heat the mixture to reflux Heat the mixture to reflux Add SnCl2·2H2O and concentrated HCl->Heat the mixture to reflux Cool the reaction mixture Cool the reaction mixture Neutralize with aqueous NaOH Neutralize with aqueous NaOH Cool the reaction mixture->Neutralize with aqueous NaOH Extract with ethyl acetate Extract with ethyl acetate Neutralize with aqueous NaOH->Extract with ethyl acetate Dry the organic layer over Na2SO4 Dry the organic layer over Na2SO4 Concentrate under reduced pressure Concentrate under reduced pressure Dry the organic layer over Na2SO4->Concentrate under reduced pressure Purify by column chromatography Purify by column chromatography Concentrate under reduced pressure->Purify by column chromatography

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Analysis

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, a D₂O exchange experiment can be performed to confirm the -NH₂ protons.

  • IR Spectroscopy:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry:

    • Obtain the mass spectrum using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

    • High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

  • UV-Visible Spectroscopy:

    • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol).

    • Record the absorption spectrum over a range of approximately 200-800 nm using a UV-Vis spectrophotometer.

Conclusion

The spectroscopic comparison of 8-fluoro-5-nitroquinoline and this compound provides a clear and instructive example of how functional group transformations dramatically impact a molecule's physical and electronic properties. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. By understanding these characteristic spectral changes, researchers can confidently monitor the synthesis, confirm the identity, and assess the purity of these important compounds, thereby accelerating the discovery and development of new and innovative medicines.

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Evaluating the Binding Affinity of 8-Fluoroquinolin-5-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the quinoline scaffold has emerged as a privileged structure. Its derivatives are at the core of numerous therapeutic agents, valued for their ability to form key interactions within the ATP-binding site of a wide range of kinases.[1][2] Among these, the 8-fluoroquinolin-5-amine series represents a promising class of compounds, with the fluorine substitution anticipated to enhance binding affinity and modulate pharmacokinetic properties.[3]

This guide provides a comprehensive framework for evaluating the binding affinity of this compound derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize these potent kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key binding assays, and offer a comparative analysis with alternative inhibitor scaffolds. Our focus is on generating robust, reproducible data to inform structure-activity relationships (SAR) and guide lead optimization.

The Strategic Importance of Fluorination in Quinoline Scaffolds

The introduction of a fluorine atom at the C8 position of the quinoline ring is a strategic decision in medicinal chemistry. This small but highly electronegative atom can significantly influence the molecule's properties. The C-F bond can form favorable orthogonal multipolar interactions with backbone amides in the kinase hinge region, a common binding motif for ATP-competitive inhibitors. Furthermore, fluorine substitution can alter the pKa of the quinoline nitrogen, impacting its role as a hydrogen bond acceptor. From a metabolic standpoint, fluorination can block potential sites of oxidative metabolism, thereby improving the compound's pharmacokinetic profile.

Comparative Analysis of Binding Affinity: A Multi-Technique Approach

To obtain a comprehensive understanding of a compound's binding characteristics, it is crucial to employ a suite of biophysical techniques. Each method offers unique insights into the molecular interaction, and concordant data from multiple approaches significantly increases confidence in the results. Here, we compare three gold-standard techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

While specific binding affinity data for a broad series of this compound derivatives is not extensively available in the public domain, we can illustrate the expected data and comparisons using known quinoline-based kinase inhibitors targeting key oncogenic kinases such as EGFR and VEGFR-2.

Table 1: Illustrative Comparison of Binding Affinities of Kinase Inhibitors

Compound ClassTarget KinaseTechniqueAffinity (K D / IC 50 )Key Insights
Quinoline Derivative 1 EGFRSPR10.29 nM (IC 50 )[4]Provides kinetic data (on/off rates)
Quinoline Derivative 2 EGFREnzyme Assay5.06 nM (IC 50 )[4]High-throughput screening friendly
Quinazolinone Derivative EGFREnzyme Assay1.37 nM (IC 50 )[5]Demonstrates high potency of related scaffolds
Quinoline Derivative 3 VEGFR-2Enzyme AssayIC 50 values in µM range[6]Highlights range of potencies
Non-Quinoline Inhibitor (Sorafenib) VEGFR-2Enzyme Assay31.1 nM (IC 50 )[7]Benchmark for comparison
Non-Quinoline Inhibitor (Sunitinib) VEGFR-2-Approved DrugEstablished therapeutic alternative

Experimental Protocols for Binding Affinity Determination

The following protocols are designed to be self-validating systems, with built-in controls and considerations for data integrity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique that provides real-time data on the association (k a ) and dissociation (k d ) rates of a compound binding to its target, from which the equilibrium dissociation constant (K D ) is calculated (K D = k d /k a ).[8][9]

Experimental Workflow for SPR

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Kinase on Sensor Chip Inject Inject Analyte over Sensor Surface Immobilize->Inject Prepare Prepare Analyte (this compound derivative) Prepare->Inject Dissociate Buffer Flow for Dissociation Inject->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Fit Fit Sensorgram Data to Kinetic Model Dissociate->Fit Regenerate->Inject Next Cycle Determine Determine ka, kd, and KD Fit->Determine cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prepare_Protein Prepare Kinase in Cell Titrate Titrate Ligand into Kinase Solution Prepare_Protein->Titrate Prepare_Ligand Prepare Ligand in Syringe Prepare_Ligand->Titrate Measure Measure Heat Change per Injection Titrate->Measure Integrate Integrate Injection Heats Measure->Integrate Fit Fit to Binding Isotherm Integrate->Fit Determine Determine KD, ΔH, and n Fit->Determine

Caption: Workflow for ITC binding analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Extensively dialyze the purified kinase against the final experimental buffer to ensure a perfect buffer match. [10] * Dissolve the this compound derivative in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be low and identical in both the cell and syringe solutions.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the kinase solution into the sample cell (typically 5-50 µM).

    • Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein. [10] * Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine K D , n, and ΔH. ΔG and TΔS can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Fluorescence Polarization (FP) for High-Throughput Screening

FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. [11][12]It is particularly well-suited for high-throughput screening (HTS) in a competitive format.

Experimental Workflow for Competitive FP Assay

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prepare_Mix Prepare Kinase/ Fluorescent Probe Mix Incubate Incubate Kinase/Probe with Test Compound Prepare_Mix->Incubate Prepare_Inhibitor Prepare Serial Dilution of Test Compound Prepare_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot Plot FP vs. Compound Concentration Measure_FP->Plot Calculate Calculate IC50/Ki Plot->Calculate

Caption: Competitive FP assay workflow.

Step-by-Step Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled probe that is a known binder of the target kinase.

    • Determine the K D of the fluorescent probe for the kinase in a direct binding FP experiment.

    • Optimize the concentrations of the kinase and probe to give a stable and robust signal window.

  • Competitive Binding Assay:

    • In a microplate, add the test compound (this compound derivative) at various concentrations.

    • Add the pre-mixed kinase and fluorescent probe solution.

    • Incubate the plate to allow the binding competition to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. [13]

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC 50 value.

    • The IC 50 can be converted to a K i (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the fluorescent probe's K D and concentration.

Signaling Pathways and the Rationale for Targeting

This compound derivatives, as kinase inhibitors, are often designed to target key nodes in oncogenic signaling pathways. Two of the most critical pathways in cancer are the EGFR and VEGFR signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration. [14][15][16][17]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. A rigorous and multi-faceted approach to evaluating the binding affinity of its derivatives is paramount for successful drug discovery campaigns. By combining techniques such as SPR, ITC, and FP, researchers can gain a deep understanding of the kinetic, thermodynamic, and competitive binding properties of these compounds. This data, when integrated with structural biology and cellular assays, will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space is a promising avenue for addressing the ongoing challenge of cancer and other diseases driven by aberrant kinase signaling.

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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 8-Fluoroquinolin-5-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Fluoroquinolines in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, fluoroquinolone derivatives have garnered significant attention for their potential as anticancer agents.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, often leading to enhanced biological activity.[2] This guide provides a comparative analysis of the cytotoxic properties of 8-fluoroquinolin-5-amine and its analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their cytotoxicity. While direct comparative data for this compound is limited, this guide synthesizes available information on structurally related compounds to provide a comprehensive overview for researchers in the field.

Comparative Cytotoxicity: A Look at Structural Analogs

The cytotoxic potential of a compound is a critical determinant of its viability as a therapeutic agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. The following table summarizes the in vitro cytotoxicity of various quinoline derivatives, including compounds structurally related to this compound, against a panel of human cancer cell lines. This comparative data provides a valuable framework for understanding the potential potency of this compound and for guiding future structure-activity relationship (SAR) studies.

Compound/AnalogCell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (NQ) Raji (B-cell lymphoma)0.438[3]
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)>10.85[4][5]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)8.73[4]
Norfloxacin derivative 73 PC3 (Prostate)2.33[1]
Norfloxacin derivative 73 MCF-7 (Breast)2.27[1]
Ciprofloxacin derivative A549 (Lung)27.71[1]
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide H5N1 infected cellsModerate ActivityNot specified
5-Amino-8-quinolinol dihydrochloride (A8HQ) Raji (B-cell lymphoma)~6[3]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The data presented is for structurally related analogs to provide a comparative context.

Structure-Activity Relationship (SAR) Insights

The cytotoxicity of quinoline derivatives is intricately linked to their chemical structure. The nature and position of substituents on the quinoline ring can profoundly influence their anticancer activity.[6]

  • Role of the Fluorine Atom: The presence of a fluorine atom, particularly at the C6 and C8 positions, has been associated with increased cytotoxicity.[7] Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets.[8]

  • Impact of the Amino Group: The position and nature of the amino group are also critical. For instance, in a study of 4-aminoquinoline derivatives, the substitution pattern on the amino group significantly impacted cytotoxicity against different breast cancer cell lines.[4][5]

  • Influence of Other Substituents: The addition of other functional groups, such as nitro or hydroxyl groups, can dramatically alter the cytotoxic profile. For example, 8-hydroxy-5-nitroquinoline was found to be significantly more toxic to cancer cells than its 5-amino-8-hydroxyquinoline counterpart.[3][9]

The interplay of these structural features dictates the overall cytotoxic potency and selectivity of the compound. A thorough understanding of these SARs is crucial for the rational design of novel and more effective quinoline-based anticancer agents.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent like Triton X-100).

Potential Mechanisms of Action

The cytotoxic effects of quinoline derivatives are often mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of key cellular enzymes like topoisomerases.[1]

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by triggering this pathway in cancer cells. Quinoline derivatives have been shown to induce apoptosis through various signaling cascades, often involving the activation of caspases and the generation of reactive oxygen species (ROS).

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by this compound.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Fluoroquinolones are well-known inhibitors of bacterial DNA gyrase (a type II topoisomerase). Some fluoroquinolone analogs have also been shown to inhibit mammalian topoisomerases, leading to DNA damage and cell death in cancer cells.[1][6] This dual-targeting capability makes them attractive candidates for further development as anticancer agents.

Topoisomerase_Inhibition cluster_drug Drug Action cluster_process Cellular Process This compound This compound Topoisomerase Topoisomerase II This compound->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks Disruption leads to Cell_Death Cell Death DNA_Breaks->Cell_Death Induces

Caption: Mechanism of topoisomerase inhibition by this compound.

Conclusion and Future Directions

The available evidence, drawn from the study of structurally related analogs, suggests that this compound holds promise as a cytotoxic agent with potential applications in oncology. The structure-activity relationships of quinoline derivatives highlight the importance of the fluorine and amino substituents in modulating their biological activity. Further research, including the synthesis and direct comparative cytotoxic evaluation of this compound and a focused library of its analogs, is warranted to fully elucidate its therapeutic potential. In-depth mechanistic studies are also necessary to identify its specific molecular targets and to understand the signaling pathways that mediate its cytotoxic effects. This will pave the way for the rational design of more potent and selective quinoline-based anticancer drugs.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Fluoroquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 8-Fluoroquinolin-5-amine (CAS No. 175229-87-5). As a halogenated aromatic amine, this compound requires meticulous disposal procedures to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework grounded in established safety protocols.

Hazard Profile and Core Safety Principles

This compound is classified as a hazardous substance. Its chemical structure—a quinoline core with both a fluorine atom and an amine group—dictates its reactivity and toxicological profile. The primary hazards identified are skin and eye irritation. However, as an aromatic amine, it should be handled with the assumption of potential toxicity and mutagenicity until proven otherwise.

The foundational principle for its disposal is waste segregation . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[1][2] Mixing this waste with non-halogenated streams leads to costly and improper disposal for the entire volume.[1][3]

Property Information Source(s)
CAS Number 175229-87-5
Molecular Formula C₉H₇FN₂
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.
Incompatible Materials Strong oxidizing agents, Strong acids.[4][5]
Waste Classification Hazardous Chemical Waste; Halogenated Organic Compound.[1][2][6]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A proactive approach to safety is critical. The use of appropriate PPE is the most direct control to prevent exposure during routine handling and disposal operations.[7] All handling of this compound and its waste must be conducted within a certified chemical fume hood.[5][8]

Task Required PPE Rationale & Source(s)
Routine Handling & Waste Consolidation Safety goggles, Nitrile gloves, Lab coat.Provides baseline protection against splashes and incidental contact.[9][10]
Spill Cleanup Chemical splash goggles, Face shield, Chemical-resistant apron or coveralls, Double-layered nitrile gloves, Shoe covers (if necessary).Offers enhanced protection from significant splashes and direct contact during cleanup.[10][11][12]
Potential for Aerosol/Dust Generation All of the above, plus a NIOSH-approved respirator.Required when handling the solid form outside of a fume hood or if a spill generates dust.[9][13][14]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory. Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][15][16]

Step 1: Waste Characterization and Segregation Immediately classify any material contaminated with this compound as "Halogenated Organic Waste." This includes stock chemical, solutions, reaction byproducts, and contaminated consumables (e.g., weighing papers, pipette tips, gloves). Maintain a dedicated and clearly marked waste container for this stream, separate from all other waste types.[1][2][17]

Step 2: Containerization Collect all waste in a designated, leak-proof container made of a compatible material, such as borosilicate glass or high-density polyethylene.[3] The container must have a secure, tight-fitting screw cap to prevent the release of vapors.[1][17] Fill containers to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[17]

Step 3: Labeling Proper labeling is a regulatory requirement and a critical safety communication tool. As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[1][18] The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound" and any other components in the waste mixture.

  • An accurate estimation of the concentration of each component.

  • The date accumulation started.

Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17] This area must be at or near the point of generation, under the control of laboratory personnel, and away from general traffic. Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.[1]

Step 5: Scheduling Disposal Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 150 days), contact your organization's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8][17] Do not attempt to transport the waste yourself.[6]

G cluster_0 Disposal Workflow for this compound start Start: Waste Generation characterize Step 1: Characterize as 'Halogenated Organic Waste' start->characterize segregate Step 2: Segregate from Non-Halogenated Waste characterize->segregate containerize Step 3: Collect in a Compatible, Sealed Container segregate->containerize label Step 4: Attach a Completed Hazardous Waste Label containerize->label store Step 5: Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Step 6: Contact EHS for Waste Pickup store->pickup G spill Spill Occurs assess Assess Risk (Size, Location, Hazard) spill->assess alert Alert Personnel & Supervisor assess->alert evacuate Major Spill: Evacuate & Call Emergency Services assess->evacuate Major Spill ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves) alert->ppe Minor Spill contain Contain Spill (Use inert absorbent, outside-in) ppe->contain collect Collect Waste (Place in sealed, labeled container) contain->collect decon Decontaminate Area (Solvent then soap & water) collect->decon report Report Incident to Supervisor/EHS decon->report end End report->end

Caption: Spill response decision-making process.

Decontamination of Laboratory Equipment

Proper decontamination prevents unintentional cross-contamination and exposure.

  • Glassware: Perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is hazardous and must be collected and added to your halogenated liquid waste container. [6]Subsequent cleaning can be done with soap and water.

  • Surfaces: Work surfaces in the fume hood should be wiped down with a solvent and then washed with soap and water after each use. Dispose of the wipes as solid hazardous waste. [19] By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure that your research is conducted responsibly and in full compliance with regulatory standards.

References

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Safety Data Sheet. (n.d.). Generic SDS.
  • SAFETY DATA SHEET - 8-Quinolinamine. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. (2010, September 6). Fisher Scientific.
  • SAFETY DATA SHEET - 5-Aminoquinoline. (2011, June 22). Fisher Scientific.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. (2025, December 18). Fisher Scientific.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • This compound | 175229-87-5. (n.d.). Sigma-Aldrich.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
  • SAFETY DATA SHEET - 8-Chloroquinolin-6-amine. (2024, December 19). Fluorochem.
  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Spill Control/Emergency Response. (2025, January 14). University of Oklahoma EHSO Manual.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. (2024, September 6). Sigma-Aldrich.
  • Chemical Spill Procedures. (n.d.). Princeton University EHS.
  • HAZARDOUS WASTE SEGREGATION. (2016, April 15). Bucknell University.
  • 8-fluoroquinolin-2-aMine - Safety Data Sheet. (2022, December 31). ChemicalBook.
  • Proper Disposal of 2-(4-fluorophenyl)quinolin-7-amine: A Guide for Laboratory Professionals. (2025). Benchchem.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
  • Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. (2025). Benchchem.
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC.
  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). US EPA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.